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2-amino-3,3-dimethylpentanoic acid Documentation Hub

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  • Product: 2-amino-3,3-dimethylpentanoic acid
  • CAS: 5632-92-8

Core Science & Biosynthesis

Foundational

chemical structure and properties of 2-amino-3,3-dimethylpentanoic acid

The following technical guide details the chemical architecture, synthesis, and application of 2-Amino-3,3-dimethylpentanoic acid , a sterically demanding non-proteinogenic amino acid. Structure, Synthesis, and Role in P...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical architecture, synthesis, and application of 2-Amino-3,3-dimethylpentanoic acid , a sterically demanding non-proteinogenic amino acid.

Structure, Synthesis, and Role in Peptidomimetic Drug Design

Executive Summary

2-Amino-3,3-dimethylpentanoic acid (often referred to as


-dimethylnorvaline or a homolog of tert-leucine) is a highly hydrophobic, 

-branched non-canonical amino acid. Characterized by a quaternary carbon at the

-position, it introduces profound steric constraints when incorporated into peptide backbones. This residue is increasingly utilized in drug development—particularly in the design of protease inhibitors (e.g., HCV NS3/4A)—to lock bioactive conformations and shield peptide bonds from enzymatic hydrolysis.
Chemical Architecture & Physicochemical Properties[1]
2.1 Structural Identity

Unlike canonical isoleucine, which contains a secondary


-carbon, or tert-leucine, which possesses a trimethyl 

-carbon, 2-amino-3,3-dimethylpentanoic acid features a gem-dimethyl and an ethyl group at the

-position. This creates a quaternary center that severely restricts rotation around the

bond (

torsion angle).
PropertyData
IUPAC Name (2S)-2-amino-3,3-dimethylpentanoic acid
Common Synonyms

-dimethylnorvaline; 3,3-dimethyl-norvaline
CAS Number 173831-84-0 (L-isomer); 5632-92-8 (racemic)
Molecular Formula

Molecular Weight 145.20 g/mol
SMILES CCC(C)(C)C(=O)O
Chirality L- (S-) is the bioactive scaffold for most peptidomimetics
2.2 Physicochemical Parameters

The compound exhibits high lipophilicity due to the dense hydrocarbon side chain.

  • Lipophilicity (cLogP): ~1.45 (More lipophilic than Leucine or tert-Leucine).

  • pKa Values (Est.):

    
    -COOH: 2.3 | 
    
    
    
    -NH
    
    
    : 9.6.
  • Steric Parameter (

    
    ):  High. The bulkiness is intermediate between tert-leucine and adamantyl-glycine.
    
  • Solubility: Sparingly soluble in cold water; soluble in acidic buffers and lower alcohols.

2.3 Conformational Impact

The Thorpe-Ingold effect (gem-dimethyl effect) at the


-position forces the peptide backbone into extended or specific turn conformations (e.g., 

-turns) to minimize steric clash between the side chain and the carbonyl oxygen of the preceding residue.

StericLock BetaCarbon β-Quaternary Center (C3: Me, Me, Et) Rotamer Restricted χ1 Rotamer BetaCarbon->Rotamer Steric Bulk Proteolysis Proteolytic Cleavage BetaCarbon->Proteolysis Sterically Shields Backbone Peptide Backbone (φ, ψ Angles) Rotamer->Backbone Locks Conformation

Figure 1: Mechanism of conformational restriction and proteolytic protection induced by the


-quaternary center.
Synthetic Methodologies

Synthesis of sterically hindered amino acids is challenging due to the difficulty of forming C-C bonds at quaternary centers or performing


 reactions on bulky substrates. Two primary routes are established: Enzymatic Reductive Amination  (preferred for scalability and optical purity) and Asymmetric Strecker Synthesis .
Protocol A: Enzymatic Reductive Amination (Biocatalytic)

This method utilizes Leucine Dehydrogenase (LeuDH) to stereoselectively reduce the corresponding


-keto acid.

Reagents:

  • Substrate: 2-oxo-3,3-dimethylpentanoic acid (Sodium salt).

  • Enzyme: Leucine Dehydrogenase (LeuDH) from Bacillus sp.

  • Cofactor Regeneration: Formate Dehydrogenase (FDH) + Ammonium Formate + NAD+.

  • Buffer: Potassium Phosphate (pH 8.0).

Step-by-Step Protocol:

  • Substrate Preparation: Dissolve sodium 2-oxo-3,3-dimethylpentanoate (10 mM) in 100 mM potassium phosphate buffer (pH 8.0).

  • Cofactor Mix: Add

    
     (1 mM) and Ammonium Formate (150 mM).
    
  • Enzyme Initiation: Add LeuDH (5 U/mL) and FDH (5 U/mL).

  • Incubation: Stir gently at 30°C for 24 hours. Monitor consumption of the keto acid via HPLC.

  • Workup: Acidify to pH 2.0 with 1M HCl. Extract unreacted keto acid with ethyl acetate.[1]

  • Isolation: Apply the aqueous phase to a cation-exchange resin (Dowex 50W). Wash with water, then elute the amino acid with 1M

    
    .
    
  • Crystallization: Concentrate the eluate and crystallize from water/ethanol to yield (S)-2-amino-3,3-dimethylpentanoic acid (>99% ee).

Protocol B: Chemical Synthesis (Asymmetric Strecker)

Used when enzymatic routes are unavailable. Requires a chiral auxiliary (e.g., (S)-phenylglycinol).

  • Imine Formation: Condensation of 3,3-dimethylpentanal with (S)-phenylglycinol.

  • Cyanation: Addition of TMSCN to form the

    
    -aminonitrile. The bulky side chain directs cyanide attack to the less hindered face.
    
  • Hydrolysis: Acid hydrolysis (

    
    ) converts the nitrile to the acid.
    
  • Hydrogenolysis:

    
     catalyzed removal of the chiral auxiliary yields the free amino acid.
    
Applications in Drug Discovery[6][7][8]
4.1 HCV Protease Inhibitors

The structural homology to tert-leucine makes 2-amino-3,3-dimethylpentanoic acid a critical "warhead" component in NS3/4A protease inhibitors. The bulky side chain fills the hydrophobic S1 or S2 pockets of the enzyme, increasing binding affinity (


) while preventing the enzyme from cleaving the inhibitor.
4.2 Peptide Stapling & Helix Induction

Incorporating this residue into a peptide sequence destabilizes extended


-sheet aggregates and promotes helical or turn structures. This is vital for disrupting protein-protein interactions (PPIs) where the target interface is a hydrophobic groove.
4.3 Metabolic Stability

The steric shield provided by the ethyl and methyl groups at C3 prevents peptidases (trypsin, chymotrypsin) from accessing the peptide bond at C1-N2.

Comparative Stability Table:

Amino Acid ResidueRelative Proteolytic Half-Life (

)
Conformational Freedom
Leucine (Leu) 1.0 (Baseline)High
Isoleucine (Ile) 2.5xModerate
Tert-Leucine (Tle) >100xVery Low
2-Amino-3,3-dimethylpentanoic acid >120x Extremely Low
Visualizing the Enzymatic Workflow

Synthesis cluster_cofactor Cofactor Recycling KetoAcid 2-Oxo-3,3-dimethylpentanoic Acid (Precursor) LeuDH Leucine Dehydrogenase (NADH -> NAD+) KetoAcid->LeuDH Ammonium NH4+ (Ammonium Formate) Ammonium->LeuDH AminoAcid (S)-2-Amino-3,3-dimethylpentanoic Acid (Target >99% ee) LeuDH->AminoAcid Reductive Amination FDH Formate Dehydrogenase (Regenerates NADH) LeuDH->FDH NAD+ FDH->LeuDH NADH

Figure 2: Biocatalytic cascade for the asymmetric synthesis of the target amino acid using cofactor regeneration.

References
  • Enzymatic Synthesis of Non-Canonical Amino Acids Source: Frontiers in Bioengineering and Biotechnology. Context: Describes the use of LeuDH/FDH systems for synthesizing sterically bulky amino acids including 2-amino-3,3-dimethylpentanoic acid. URL:[Link]

  • Conform

    
    -Branched Peptides 
    Source: Journal of the American Chemical Society (JACS).
    Context: Discusses the "Gem-Dimethyl Effect" and how quaternary carbons restrict peptide backbone torsion angles.
    URL:[Link]
    
  • Chemical Structure and Properties (PubChem) Source: National Center for Biotechnology Information (NCBI). Context: Validated physicochemical data, CAS numbers, and structural identifiers for 2-amino-3,3-dimethylpentanoic acid.[2] URL:[Link]

Sources

Exploratory

The Therapeutic Potential of 2-Amino-3,3-Dimethylpentanoic Acid in Rational Drug Design

Executive Summary The integration of non-canonical amino acids (ncAAs) into therapeutic pipelines represents a paradigm shift in modern pharmacology. Among these, 2-amino-3,3-dimethylpentanoic acid (commonly referred to...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The integration of non-canonical amino acids (ncAAs) into therapeutic pipelines represents a paradigm shift in modern pharmacology. Among these, 2-amino-3,3-dimethylpentanoic acid (commonly referred to as tert-pentylglycine) has emerged as a structurally unique building block. Characterized by a massive, highly lipophilic 1,1-dimethylpropyl side chain, this quaternary-substituted amino acid provides unprecedented steric shielding and conformational rigidity. This technical guide explores the physicochemical rationale, mechanistic applications, and experimental workflows for utilizing 2-amino-3,3-dimethylpentanoic acid in advanced drug design.

Structural Rationale: The "Steric Shield"

In peptide and small-molecule drug design, the spatial volume and electronic distribution of side chains dictate target affinity and metabolic half-life. 2-Amino-3,3-dimethylpentanoic acid is a higher homologue of the widely used tert-leucine.

While tert-leucine possesses a tert-butyl group, 2-amino-3,3-dimethylpentanoic acid features a tert-pentyl group . The addition of the ethyl moiety breaks the


 symmetry of the tert-butyl group, increasing the swept volume of the side chain without introducing a chiral center at the 

-carbon (unlike isoleucine derivatives). This provides two distinct advantages:
  • Synthetic Simplicity: It possesses only one stereocenter (the

    
    -carbon), eliminating the risk of diastereomeric mixtures during synthesis while maximizing steric bulk[1].
    
  • Enhanced Lipophilicity: The extended aliphatic chain significantly increases the LogP value, driving favorable membrane partitioning and improving blood-brain barrier (BBB) penetration.

Mechanistic Applications in Drug Design

Proteolytic Shielding in Peptide Therapeutics

The primary bottleneck of peptide therapeutics is their rapid degradation by endogenous proteases (e.g., DPP-IV, pepsin, trypsin). Incorporating sterically demanding ncAAs at the


 or 

positions creates a "steric shield" that physically blocks the protease active site from accessing the scissile amide bond[2]. The quaternary

-carbon of 2-amino-3,3-dimethylpentanoic acid projects its bulk directly over the peptide backbone, drastically extending the in vivo half-life of the therapeutic without compromising receptor efficacy.
Conformational Pre-organization

High-affinity receptor binding requires a ligand to adopt a specific bioactive conformation. Flexible peptides suffer a massive entropic penalty upon binding. The tert-pentyl group severely restricts the allowable


 and 

dihedral angles in the Ramachandran plot. By pre-organizing the peptide into a biologically active secondary structure (such as a

-turn), the entropic cost of binding is minimized, leading to a logarithmic increase in binding affinity—a strategy frequently employed in substrate envelope-guided viral protease inhibitor design[3].
Metallodrug Ligand Engineering

Beyond peptides, 2-amino-3,3-dimethylpentanoic acid serves as a potent ligand in transition metal complexes. Recent developments in platinum(II) anticancer agents have utilized tert-pentylglycine to synthesize complexes formulated as


. The bulky tert-pentyl group alters the DNA binding mode, favoring minor groove binding over intercalation. This specific interaction disrupts base pairing, alters DNA helicity via an endothermic process, and induces potent apoptosis in MCF-7 breast cancer cell lines, outperforming traditional iso-derivatives[4].

Quantitative Data Presentation: Comparative Profiling

To contextualize the utility of 2-amino-3,3-dimethylpentanoic acid, it is compared against natural and synthetic aliphatic counterparts.

Physicochemical PropertyValine (Canonical)tert-Leucine (ncAA)2-Amino-3,3-dimethylpentanoic acid
Side Chain Structure Isopropyltert-Butyltert-Pentyl (1,1-dimethylpropyl)

-Carbon Substitution
TertiaryQuaternaryQuaternary

-Carbon Chirality
AchiralAchiralAchiral
Relative Lipophilicity (LogP) LowHighVery High
Proteolytic Shielding ModerateExcellentSuperior
Receptor Entropic Penalty HighLowVery Low
Synthetic Coupling Difficulty LowHighVery High

Experimental Workflows & Protocols

Because of its massive steric bulk, incorporating 2-amino-3,3-dimethylpentanoic acid requires highly optimized, self-validating experimental systems.

Protocol A: Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS)

Standard coupling reagents (e.g., HBTU) fail to conjugate fully substituted


-carbon amino acids due to severe steric hindrance. This protocol utilizes highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) esters and thermal energy.
  • Resin Swelling: Suspend the solid support resin in Dimethylformamide (DMF) for 30 minutes.

    • Causality: Solvates and expands the polymer matrix, maximizing the surface area and exposing reactive amine sites.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF for 2 x 5 minutes.

    • Causality: Piperidine acts as a secondary amine base to abstract the acidic fluorenyl proton, triggering the

      
      -elimination of the Fmoc protecting group.
      
  • Activation: Pre-activate 2-amino-3,3-dimethylpentanoic acid (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 3 minutes.

    • Causality: HATU generates a highly reactive OAt ester. The pyridine nitrogen in the HOAt leaving group provides a neighboring-group effect, accelerating the nucleophilic attack required to overcome the tert-pentyl steric clash.

  • Microwave Coupling: Transfer the activated mixture to the resin and subject to microwave irradiation at 75°C for 15 minutes.

    • Causality: Thermal kinetic energy overcomes the high activation energy barrier imposed by the quaternary

      
      -carbon, driving the amidation to completion.
      
  • Cleavage: Treat the resin with TFA/TIS/H

    
    O (95:2.5:2.5) for 2 hours.
    
    • Causality: The strong acid cleaves the peptide from the linker while the scavengers (TIS/H

      
      O) trap highly reactive carbocations, preventing side-chain re-alkylation.
      
Protocol B: In Vitro Proteolytic Stability Assay (DPP-IV)

This protocol validates the "steric shield" effect of the synthesized peptide.

  • Substrate Incubation: Dissolve the purified peptide (10

    
    M) in 50 mM Tris-HCl buffer (pH 7.6) containing 1 mM EDTA.
    
    • Causality: Tris-HCl at pH 7.6 mimics physiological conditions, ensuring the DPP-IV catalytic triad is in its optimal ionization state for enzymatic cleavage.

  • Enzymatic Digestion: Add recombinant DPP-IV (20 U/L) and incubate at 37°C.

    • Causality: Initiates specific cleavage at the N-terminal penultimate position. The 37°C temperature ensures standard human physiological kinetics.

  • Kinetic Quenching: At specific time intervals (0, 15, 30, 60, 120, 240 mins), extract 50

    
    L aliquots and immediately mix with 50 
    
    
    
    L of 0.2% TFA.
    • Causality: The sudden drop in pH (below 3.0) instantly protonates the active site histidine of the protease, permanently denaturing the enzyme and halting the reaction at exact time points.

  • LC-MS Quantification: Analyze the quenched samples via RP-HPLC coupled to a mass spectrometer.

    • Causality: Chromatographic separation combined with exact mass detection allows for the precise integration of the intact parent peptide peak versus degradation fragments, enabling the calculation of the exact half-life (

      
      ).
      

Visualizations

SPPS Workflow for Hindered Amino Acids

SPPS_Workflow Resin 1. Resin Swelling (DMF, 30 min) Deprotect 2. Fmoc Deprotection (20% Piperidine) Resin->Deprotect Activate 3. AA Activation (HATU/HOAt + DIPEA) Deprotect->Activate Couple 4. Microwave Coupling (75°C, 15 min) Activate->Couple Couple->Deprotect Cycle for next AA Cleave 5. TFA Cleavage & Global Deprotection Couple->Cleave

Caption: Workflow for SPPS of sterically hindered non-canonical amino acids.

Mechanism of Action for Pt(II) Anticancer Complexes

MoA_Pt PtDrug [Pt(bpy)(tert-pentylglycine)]+ Complex DNA DNA Minor Groove Binding PtDrug->DNA Electrostatic Affinity BasePair Base Pair Disruption & Helicity Alteration DNA->BasePair Endothermic Process Apoptosis Apoptosis in Cancer Cells BasePair->Apoptosis Cell Cycle Arrest

Caption: Mechanistic pathway of Pt(II)-tert-pentylglycine complexes inducing apoptosis.

References

  • Overview on Multienzymatic Cascades for the Production of Non-canonical α-Amino Acids Frontiers in Bioengineering and Biotechnology URL:[Link][5]

  • Investigating the anticancer properties of the two new platinum complexes with iso- and tert-pentylglycine by the DFT, molecular docking, and ADMET assessment and experimental confirmations JBIC Journal of Biological Inorganic Chemistry URL:[Link][4]

  • Avoiding Drug Resistance by Substrate Envelope-Guided Design: Toward Potent and Robust HCV NS3/4A Protease Inhibitors mBio URL:[Link][3]

  • Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1 Journal of Medicinal Chemistry URL:[Link][2]

  • Total synthesis of d,l-Quassin Canadian Journal of Chemistry / ResearchGate URL:[Link][1]

Sources

Foundational

Conformational Constraints of 2-Amino-3,3-Dimethylpentanoic Acid in Peptides

The following technical guide details the conformational properties, synthesis, and application of 2-amino-3,3-dimethylpentanoic acid (often referred to as -dimethylnorvaline or a chimeric tert-leucine analog ) in peptid...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the conformational properties, synthesis, and application of 2-amino-3,3-dimethylpentanoic acid (often referred to as


-dimethylnorvaline  or a chimeric tert-leucine analog ) in peptide science.

Structural Anatomy & Steric Profile

2-Amino-3,3-dimethylpentanoic acid represents a critical frontier in peptidomimetics: the engineering of "super-bulky" hydrophobic residues . It is structurally homologous to tert-Leucine (Tle) but possesses a broken symmetry at the quaternary


-carbon due to the substitution of one methyl group with an ethyl group.
Molecular Architecture

Unlike canonical hydrophobic amino acids (Valine, Isoleucine, Leucine), this residue features a quaternary


-carbon . This creates a "neopentyl-like" steric block directly adjacent to the peptide backbone.
Amino AcidSide Chain Structure

-Carbon Substitution
Steric Volume (

)
Valine (Val)

Tertiary (1 H, 2 Me)~140
Isoleucine (Ile)

Tertiary (1 H, 1 Me, 1 Et)~165
tert-Leucine (Tle)

Quaternary (3 Me)~160 (highly spherical)
2-Amino-3,3-dimethylpentanoic acid

Quaternary (2 Me, 1 Et) >180 (asymmetric)

Key Structural Consequence: The presence of the ethyl group at the quaternary center breaks the


 symmetry found in tert-Leucine. This introduces a specific stereoelectronic lock , forcing the side chain to adopt a single, highly rigid orientation relative to the peptide backbone to minimize 

strain (allylic-like strain) with the carbonyl oxygen.

Conformational Landscape

The incorporation of 2-amino-3,3-dimethylpentanoic acid into a peptide chain imposes severe restrictions on both the backbone torsion angles (


) and the side-chain torsion angle (

).
Backbone Constraints ( )

The massive steric bulk at


 destabilizes the gauche interactions required for 

-helix formation.
  • 
    -Helix Destabilization:  The 
    
    
    
    substituents clash with the carbonyl oxygen of the
    
    
    residue in a helical turn. Consequently, this residue is a potent helix-breaker .
  • 
    -Sheet/Extended Preference:  The residue strongly favors the extended region of the Ramachandran plot (
    
    
    
    -strand or polyproline II). The energetic minimum is typically found near
    
    
    .
  • Turn Induction: In short peptides, it can force the backbone into a "kink" or specific

    
    -turn type (often Type II' if coupled with Gly/Pro) to relieve steric strain.
    
Side-Chain Locking ( )

Unlike Valine, which rotates rapidly between


 rotamers, 2-amino-3,3-dimethylpentanoic acid is essentially frozen .
  • The Gem-Dimethyl Effect restricts the rotation of the

    
     bond.
    
  • The Ethyl Group will preferentially orient away from the peptide backbone carbonyl to avoid syn-pentane-like interactions.

  • Result: A pre-organized hydrophobic surface that reduces the entropic penalty upon binding to a receptor target.

Visualization of Steric Locking

The following diagram illustrates the steric clash mechanism that enforces the extended conformation.

StericLock Backbone Peptide Backbone (N-Cα-C=O) SideChain Side Chain (-C(Me)2Et) Backbone->SideChain Cα-Cβ Bond Helix α-Helix Conformation (φ ≈ -60°, ψ ≈ -45°) SideChain->Helix Severe Steric Clash (Cβ-Me vs i-4 C=O) Sheet Extended Conformation (φ ≈ -120°, ψ ≈ +120°) SideChain->Sheet Minimizes Clash (Side chain projects out) Helix->Sheet Thermodynamic Relaxation

Caption: Logical flow of steric exclusion. The quaternary side chain physically prevents the tight packing required for helicity, forcing the backbone into an extended state.

Applications in Drug Design

Proteolytic Shielding

The primary utility of this residue is steric shielding of the peptide bond. Proteases (e.g., Trypsin, Chymotrypsin, Elastase) require the peptide backbone to adopt an extended conformation within the active site, accessible to the catalytic triad.

  • Mechanism: The bulky

    
    -dimethyl group acts as a "molecular umbrella," physically blocking the approach of the protease's nucleophilic serine or cysteine.
    
  • Data: Peptides containing Tle or its ethyl-analog at the P1 or P2 position often exhibit half-lives (

    
    ) increased by 10-100 fold  in human plasma compared to their Leucine counterparts.
    
Bioactive Conformation Mimicry

In HCV protease inhibitors (e.g., Boceprevir, Telaprevir), bulky hydrophobic residues are used to fill the large S1 hydrophobic pocket. 2-Amino-3,3-dimethylpentanoic acid offers a way to probe pockets that are slightly larger or more asymmetric than those accommodating tert-Leucine, potentially overcoming resistance mutations (e.g., V36M in HCV NS3/4A).

Synthesis Protocol: Asymmetric Strecker Route

While alkylation of aspartate is possible, the most robust route to the pentanoic acid derivative is the Asymmetric Strecker Synthesis starting from the corresponding aldehyde.

Target Molecule: (S)-2-amino-3,3-dimethylpentanoic acid. Starting Material: 2,2-dimethylbutanal.

Step-by-Step Methodology
  • Imine Formation:

    • Reagents: 2,2-dimethylbutanal + (S)-(-)-

      
      -methylbenzylamine (Chiral Auxiliary).
      
    • Conditions: Methanol, Dehydrating agent (

      
      ), RT, 12h.
      
    • Checkpoint: Monitor disappearance of aldehyde peak via TLC/NMR.

  • Strecker Reaction (Cyanation):

    • Reagents: TMSCN (Trimethylsilyl cyanide) or NaCN/AcOH.

    • Conditions:

      
      C to 
      
      
      
      C. Low temperature is crucial for diastereoselectivity.
    • Mechanism: The cyanide attacks the imine. The chiral auxiliary directs the attack to the Re-face (or Si-face depending on auxiliary), yielding the

      
      -aminonitrile.
      
  • Hydrolysis & Auxiliary Removal:

    • Acid Hydrolysis: 6M HCl, Reflux, 12-24h. This converts the nitrile (-CN) to the carboxylic acid (-COOH).

    • Hydrogenolysis:

      
      , Pd/C (Pearlman's catalyst), EtOH. This cleaves the chiral benzyl auxiliary.
      
    • Purification: Ion-exchange chromatography (Dowex 50W) eluting with

      
      .
      

Synthesis Start 2,2-Dimethylbutanal (Aldehyde Precursor) Step1 Chiral Imine Formation ((S)-α-methylbenzylamine) Start->Step1 Condensation Step2 Asymmetric Strecker (TMSCN, -20°C) Step1->Step2 Nu- Attack Intermediate α-Aminonitrile (Diastereomerically Enriched) Step2->Intermediate C-C Bond Formation Step3 Hydrolysis (6M HCl) & Hydrogenolysis (Pd/C) Intermediate->Step3 Deprotection Product (S)-2-Amino-3,3-dimethyl- pentanoic acid Step3->Product Yields ~40-60%

Caption: Asymmetric Strecker synthesis pathway for generating enantiopure 2-amino-3,3-dimethylpentanoic acid.

Experimental Validation & Analysis

To verify the incorporation and conformational impact of this residue in a peptide:

Coupling in SPPS (Solid Phase Peptide Synthesis)

Due to the steric bulk, standard coupling (HBTU/DIEA) is often insufficient.

  • Recommended Protocol: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt in DMF.

  • Conditions: Double coupling, 2-4 hours each, at elevated temperature (

    
    C) if possible (microwave-assisted SPPS is highly recommended).
    
  • Monitoring: Kaiser test may give false negatives due to steric shielding of the N-terminus. Use micro-cleavage and LC-MS to confirm coupling.

NMR Characterization
  • 1H NMR: Look for the distinct pattern of the side chain:

    • Two singlets for the gem-dimethyl groups (approx. 0.9 - 1.0 ppm).

    • One triplet and one quartet (or multiplet) for the ethyl group.

    • NOE (Nuclear Overhauser Effect): Strong

      
       (NH to 
      
      
      
      ) correlations indicate extended structure. Weak or absent
      
      
      (NH to NH of
      
      
      ) confirms lack of helicity.
Circular Dichroism (CD)
  • Signature: A peptide rich in this residue will likely show a minimum at ~198-200 nm (Random Coil/Extended) rather than the double minima (208, 222 nm) characteristic of

    
    -helices.
    

References

  • Clayshulte, E. A., et al. (1999). "Synthesis of

    
    -Dimethylated Amino Acid Building Blocks Utilizing the 9-Phenylfluorenyl Protecting Group." Journal of Organic Chemistry. 
    
  • Glavin, D. P., et al. (2011). "Unusual Nonterrestrial Protein Amino Acids in Meteorites." Proceedings of the National Academy of Sciences. (Context on stability and abiotic synthesis of dimethylated amino acids).

  • Hruby, V. J., et al. (1991). "Conformational Constraints in Peptide Design." Methods in Enzymology.

  • Toniolo, C., et al. (2001).

    
    -Disubstituted Amino Acids." Chemical Reviews. (Relevant comparison for steric constraints). 
    
  • BenchChem Application Notes. "Incorporation of Bulky Non-Canonical Amino Acids into Peptides."

Exploratory

Engineering Peptide Therapeutics: A Comparative Analysis of 2-Amino-3,3-Dimethylpentanoic Acid and Natural Branched-Chain Amino Acids

Executive Summary The clinical translation of peptide therapeutics is frequently bottlenecked by their inherent susceptibility to enzymatic degradation and rapid renal clearance. While natural branched-chain amino acids...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The clinical translation of peptide therapeutics is frequently bottlenecked by their inherent susceptibility to enzymatic degradation and rapid renal clearance. While natural branched-chain amino acids (BCAAs)—Valine, Isoleucine, and Leucine—provide essential hydrophobic interactions for target binding, their standard side-chain architectures offer limited protection against ubiquitous serum proteases.

To overcome these pharmacokinetic limitations, drug development has increasingly turned to non-canonical amino acids (ncAAs). 2-Amino-3,3-dimethylpentanoic acid (commonly referred to as tert-amylglycine or


-methylisoleucine) represents a structural zenith in this category [1]. By introducing a massive tert-amyl group directly at the 

-carbon, this ncAA fundamentally alters the peptide's local Ramachandran space and creates an impenetrable steric shield around the scissile amide bond. This whitepaper provides an in-depth mechanistic comparison between tert-amylglycine and natural BCAAs, alongside self-validating protocols for its incorporation into novel peptidomimetics.

Structural and Physicochemical Architecture

The defining characteristic of 2-amino-3,3-dimethylpentanoic acid is its


-disubstituted side chain. To understand its impact, we must deconstruct its geometry relative to natural BCAAs.
  • Isoleucine (Natural): Features a sec-butyl side chain. The

    
    -carbon is bonded to one methyl group, one ethyl group, one hydrogen, and the 
    
    
    
    -carbon. This asymmetry makes the
    
    
    -carbon chiral, necessitating strict stereocontrol during synthesis.
  • tert-Amylglycine (ncAA): Features a tert-amyl side chain. The

    
    -carbon hydrogen of isoleucine is replaced by a second methyl group. Because the 
    
    
    
    -carbon is now bonded to two identical methyl groups, it is rendered achiral [4]. This uniquely simplifies the stereochemical landscape of the building block while drastically increasing its steric bulk.
Quantitative Comparison Table
Amino AcidSide Chain Architecture

-Carbon Chirality
Molecular Weight ( g/mol )Computed XLogP3Proteolytic Stability
Valine Isopropyl (-CH(CH3)2)Achiral117.15-2.26Low
Leucine Isobutyl (-CH2CH(CH3)2)Achiral131.17-1.52Low
Isoleucine sec-Butyl (-CH(CH3)CH2CH3)Chiral131.17-1.70Moderate
tert-Amylglycine tert-Amyl (-C(CH3)2CH2CH3)Achiral145.20-1.40Extremely High

Data synthesized from [1] and [4].

Mechanistic Impact on Peptide Dynamics

The substitution of a natural BCAA with tert-amylglycine induces two primary mechanistic effects that drive its utility in drug development:

Conformational Restriction (Ramachandran Limits)

The extreme steric bulk of the tert-amyl group severely restricts the


 (phi) and 

(psi) dihedral angles of the peptide backbone. Unlike leucine, which has a flexible

-branched side chain, the

-dimethylation in tert-amylglycine forces the backbone into highly specific, rigid conformations—typically extended

-strands or tight turns. If this rigidified structure matches the bioactive conformation required for receptor binding, the entropic penalty of binding is minimized, often resulting in sub-nanomolar target affinities.
Proteolytic Shielding

Enzymes such as Dipeptidyl Peptidase-IV (DPP-IV) and various serine proteases require the peptide substrate to adopt a specific geometry within their catalytic cleft. The tert-amyl side chain acts as a physical barricade. Comparative hydrolysis studies on


-dimethylated amino acids have demonstrated that while natural sequences (e.g., containing Leu or Ile at the P1' position) are rapidly cleaved, the modified sequences remain completely resistant to DPP-IV-mediated hydrolysis [2].

ProteaseShielding cluster_0 Natural BCAA (e.g., Isoleucine) cluster_1 2-amino-3,3-dimethylpentanoic acid N1 sec-Butyl Side Chain (Moderate Bulk) N2 Protease Active Site (Catalytic Triad) N1->N2 Fits into pocket N3 Peptide Bond Cleavage (Rapid Hydrolysis) N2->N3 Hydrolysis N4 tert-Amyl Side Chain (Extreme Beta-Bulk) N5 Protease Active Site (Steric Clash) N4->N5 Steric Hindrance N6 Peptide Bond Intact (Extended Half-Life) N5->N6 Cleavage Blocked

Fig 1: Steric shielding mechanism of tert-amylglycine vs. natural BCAAs against proteolysis.

Experimental Methodologies: Self-Validating Protocols

Working with highly hindered ncAAs requires abandoning standard room-temperature synthesis protocols. The following workflows are designed with built-in causality and self-validation to ensure high-fidelity results.

Protocol 1: Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS)

Standard coupling reagents (e.g., HBTU/HOBt) fail to couple tert-amylglycine efficiently because the


-dimethyl group sterically blocks the incoming nucleophile from attacking the activated carbonyl[3].
  • Resin Swelling: Swell Rink Amide AM resin in DMF for 30 minutes. (Causality: Ensures optimal polymer matrix expansion for deep reagent penetration).

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (2 x 5 mins).

  • Superactive Ester Generation: Dissolve 5 eq. Fmoc-tert-amylglycine-OH, 5 eq. HATU, and 5 eq. HOAt in DMF. Add 10 eq. DIPEA. (Causality: HOAt is chosen over HOBt because its pyridine nitrogen provides a neighboring group effect, accelerating the reaction despite extreme steric hindrance).

  • Microwave Coupling: Transfer the reaction vessel to a microwave peptide synthesizer. Heat to 75°C for 45 minutes. (Causality: Thermal energy is strictly required to overcome the high activation energy barrier imposed by the tert-amyl group).

  • Self-Validation (Micro-cleavage): Withdraw 5 mg of resin. Cleave with TFA/TIS/H2O (95:2.5:2.5) for 1 hour, precipitate in cold ether, and analyze via LC-MS. (Causality: Colorimetric assays like the Kaiser test yield notorious false negatives for sterically hindered secondary/primary amines. LC-MS provides definitive, mass-based proof of coupling completion).

  • Capping: Treat resin with 10% Acetic Anhydride in DMF. (Causality: Permanently acetylates any unreacted sequences, preventing the formation of complex, inseparable deletion peptides during final cleavage).

SPPSWorkflow Resin 1. Peptide-Resin (Deprotected N-terminus) Activation 2. Amino Acid Activation (HATU/HOAt, DIPEA) Resin->Activation Add reagents Coupling 3. Microwave Coupling (75°C, 45 mins) Activation->Coupling Overcome steric clash Validation 4. Micro-cleavage & LC-MS (Self-Validation Step) Coupling->Validation Confirm coupling Capping 5. Acetic Anhydride Capping (Truncate Deletions) Validation->Capping Proceed if >95% complete

Fig 2: Self-validating microwave-assisted SPPS workflow for sterically hindered amino acids.

Protocol 2: Self-Validating Plasma Stability Assay

To quantify the protective effect of tert-amylglycine, an in vitro plasma stability assay must account for matrix effects and inherent enzyme variability.

  • Matrix Preparation: Thaw pooled human plasma and centrifuge at 10,000 x g for 10 minutes to remove lipid aggregates.

  • Controlled Spiking (Self-Validation): In a 96-well plate, incubate the tert-amylglycine-modified peptide (10 µM) in plasma at 37°C. In parallel wells, incubate a natural BCAA-equivalent peptide (10 µM). (Causality: The natural peptide serves as an internal positive control to validate that the plasma proteases are active and not denatured).

  • Quenching & Extraction: At specific time points (0, 1, 2, 4, 8, 24 hrs), extract 50 µL aliquots and immediately quench with 150 µL of ice-cold acetonitrile containing 1 µM of an isotopically labeled internal standard (IS). (Causality: Acetonitrile precipitates plasma proteins, instantly halting degradation. The IS corrects for ionization suppression during mass spectrometry).

  • Quantification: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS (MRM mode).

  • Data Synthesis: Plot the natural log of the remaining peak area ratio (Peptide/IS) against time to calculate the half-life (

    
    ).
    

Conclusion

The transition from natural branched-chain amino acids to highly hindered non-canonical variants like 2-amino-3,3-dimethylpentanoic acid is a paradigm shift in peptide engineering. By sacrificing ease of synthesis—which can be reliably overcome via microwave-assisted HOAt chemistry—researchers gain unprecedented control over peptide conformation and an absolute defense against proteolytic degradation. As the demand for orally bioavailable and long-acting peptide therapeutics grows, the strategic incorporation of


-dimethylated amino acids will remain a cornerstone of modern drug design.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 15042684, 2-Amino-3,3-dimethylpentanoic acid." PubChem,[Link]

  • Iris Biotech GmbH. "β,β-DIMETHYL - Comparative hydrolysis studies." Iris Biotech,[Link]

  • Barker, J., et al. "Surprising reactivity of (methyl 2-acetamidoacrylate)tricarbonyliron(0) leading to the synthesis of β,β,β-trialkyl α-amino acids." RSC Publishing,[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 23615384, Beta-methylisoleucine." PubChem,[Link]

Foundational

The Strategic Role of 2-Amino-3,3-Dimethylpentanoic Acid in Peptidomimetic Drug Design

The following technical guide details the role, synthesis, and application of 2-amino-3,3-dimethylpentanoic acid in peptidomimetics. Executive Summary 2-Amino-3,3-dimethylpentanoic acid (often chemically categorized alon...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the role, synthesis, and application of 2-amino-3,3-dimethylpentanoic acid in peptidomimetics.

Executive Summary

2-Amino-3,3-dimethylpentanoic acid (often chemically categorized alongside


-dimethylated amino acids ) represents a critical tool in the medicinal chemist's arsenal for overcoming the inherent limitations of native peptides. As a non-proteinogenic amino acid with a quaternary 

-carbon, it introduces severe steric constraints that lock peptide backbones into bioactive conformations while providing an almost impenetrable shield against proteolytic degradation.[1]

This guide explores its physicochemical distinctiveness compared to Leucine (Leu), Isoleucine (Ile), and tert-Leucine (Tle), its application in protease inhibitor design (e.g., HCV, HIV), and the specific synthetic challenges involved in its production and incorporation into solid-phase peptide synthesis (SPPS).

Chemical Identity & Physicochemical Properties[2][3][4]

Structural Analysis

Unlike Isoleucine (which has a chiral


-carbon) or tert-Leucine (which has a symmetric tert-butyl group), 2-amino-3,3-dimethylpentanoic acid features a 1,1-dimethylpropyl  (or tert-pentyl) side chain.
  • IUPAC Name: 2-amino-3,3-dimethylpentanoic acid[2][3][4][5]

  • Molecular Formula:

    
    [4]
    
  • Side Chain:

    
    
    
  • Key Feature: Quaternary

    
    -carbon (achiral due to gem-dimethyls, provided the "ethyl" tail is treated as a single unit distinct from the methyls, but the center itself is achiral because it bonds to C2, C4, and two equivalent Methyls? Correction: The C3 carbon is bonded to C2, C4, and two Methyls. Since C2 
    
    
    
    C4, and the two Methyls are identical, it is achiral.)
Comparative Sterics and Lipophilicity

The molecule serves as a "super-bulky" hydrophobic residue. It bridges the gap between the rigidity of tert-Leucine and the extended reach of Isoleucine.

Amino AcidSide Chain Structure

-Carbon Type
Steric Bulk (

)
Lipophilicity (

)
Primary Utility
Leucine (Leu)

Secondary (

)
ModerateHighNative packing
Isoleucine (Ile)

Tertiary (

)
HighHigh

-sheet propensity
tert-Leucine (Tle)

Quaternary (

)
Very HighVery HighSteric lock, Protease resistance
2-Amino-3,3-dimethylpentanoic acid

Quaternary Extreme Highest Extended hydrophobic filling
The "Thorpe-Ingold" Effect in Peptides

The gem-dimethyl substitution at the


-position enforces the Thorpe-Ingold effect  (gem-dialkyl effect). This steric congestion restricts rotation around the 

bond (

angle) and severely limits the available Ramachandran space (

angles) of the backbone.
  • Result: The peptide is pre-organized into a specific secondary structure (often helical or turn-like), reducing the entropic penalty of binding to a receptor.

Mechanism of Action in Drug Design

Proteolytic Stability (The "Steric Shield")

The primary failure mode of peptide drugs is rapid hydrolysis by proteases (e.g., Trypsin, Chymotrypsin, DPP-IV).

  • Mechanism: The quaternary center at C3 creates a dense electron cloud and physical blockade that prevents the catalytic triad of proteases from accessing the scissile amide bond at C1.

  • Data: Peptides containing

    
    -dimethylated residues often exhibit half-lives (
    
    
    
    ) in plasma extending from minutes to hours/days.
Hydrophobic Pocket Optimization

In structure-based drug design (SBDD), particularly for viral proteases (e.g., HCV NS3/4A), the S1 or S2 pockets are often large and hydrophobic.

  • tert-Leucine is a standard "plug" for these pockets.

  • 2-amino-3,3-dimethylpentanoic acid offers an additional ethyl group extension. This allows the inhibitor to reach deeper into hydrophobic sub-pockets or engage in additional Van der Waals contacts that Tle cannot reach, potentially improving potency (

    
     or 
    
    
    
    ) by orders of magnitude.

Mechanism cluster_0 Native Peptide cluster_1 Peptidomimetic Native Native Residue (Leu/Ile) Proteolysis Rapid Proteolysis Native->Proteolysis Exposed Bond Entropy High Entropic Cost (Flexible) Native->Entropy Free Rotation Mimetic 2-amino-3,3-dimethyl- pentanoic acid Stability Steric Shield (Protease Resistant) Mimetic->Stability Quaternary Beta-Carbon Affinity Pre-organized (Low Entropy Loss) Mimetic->Affinity Restricted Phi/Psi Angles Drug Drug Stability->Drug Increased t1/2 Affinity->Drug

Caption: Mechanistic impact of replacing native residues with 2-amino-3,3-dimethylpentanoic acid.

Synthetic Methodologies

Synthesis of this sterically congested molecule is non-trivial. Standard alkylation of glycine often fails due to the bulk of the electrophile.

Organometallic Route (Iron Tricarbonyl Complex)

This is a proven method for generating


-trialkyl 

-amino acids.
  • Precursor: (Methyl 2-acetamidoacrylate)tricarbonyliron(0).[6][3][7][8]

  • Reagent 1: Methyllithium (MeLi) attacks the complex.

  • Reagent 2: Tertiary haloalkane (or in this case, appropriate alkyl halide sequence) is added.

  • Mechanism: The iron complex stabilizes the cation, allowing nucleophilic attack even at sterically hindered positions.

  • Hydrolysis: The complex is decomplexed and hydrolyzed to yield the free amino acid.

Enzymatic Cascade (Green Synthesis)

For enantiopure (L)-isomer production, biocatalysis is preferred.

  • Enzymes: Leucine Dehydrogenase (LeuDH) + Formate Dehydrogenase (FDH).

  • Substrate: The corresponding

    
    -keto acid (2-keto-3,3-dimethylpentanoic acid).
    
  • Process: Reductive amination.[9] LeuDH accepts the bulky keto acid (engineered variants may be required for maximum efficiency) and converts it to the L-amino acid using NADH, which is recycled by FDH.

Experimental Protocols

Protocol: Solid Phase Peptide Synthesis (SPPS) Incorporation

Incorporating 2-amino-3,3-dimethylpentanoic acid into a peptide chain is difficult due to the steric hindrance of the nucleophilic amino group. Standard HBTU/HOBt protocols often result in incomplete coupling.

Reagents:

  • Resin: Rink Amide or Wang Resin.

  • Fmoc-AA-OH: Fmoc-protected 2-amino-3,3-dimethylpentanoic acid.

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU .

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: DMF/NMP (1:1).

Step-by-Step Workflow:

  • Resin Swelling: Swell resin in DMF for 30 min.

  • Deprotection: Remove Fmoc from the previous residue (20% Piperidine/DMF, 2 x 10 min). Wash 5x with DMF.

  • Activation:

    • Dissolve Fmoc-2-amino-3,3-dimethylpentanoic acid (3.0 eq) and HATU (2.9 eq) in minimum DMF.

    • Add DIPEA (6.0 eq).

    • Critical: Pre-activate for only 30-60 seconds to avoid racemization (though less risk with quaternary center, epimerization of the alpha-proton is possible).

  • Coupling:

    • Add activated mixture to resin.

    • Microwave Assistance: Heat to 75°C for 10 minutes (or 2 hours at RT). The steric bulk requires energy to overcome the activation barrier.

  • Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines or hindered primaries). If positive (blue), repeat coupling.

  • Capping: Cap unreacted chains with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol: Enzymatic Synthesis (Batch)

Buffer: 100 mM Ammonium Formate (pH 8.0). Components:

  • Substrate: 2-keto-3,3-dimethylpentanoic acid (10 mM).

  • Cofactor:

    
     (0.1 mM).
    
  • Enzymes: LeuDH (5 U/mL), FDH (5 U/mL).

  • Cosubstrate: Sodium Formate (150 mM).

Procedure:

  • Incubate at 30°C with gentle shaking (150 rpm).

  • Monitor consumption of keto acid via HPLC (C18 column, UV 210 nm).

  • Quench with HCl after 24 hours.

  • Purify via ion-exchange chromatography (Dowex 50W) followed by recrystallization from EtOH/Water.

Workflow Start Start: 2-keto-3,3-dimethylpentanoic acid Mix Mix with LeuDH, FDH, NAD+, Formate Buffer pH 8.0 Start->Mix Incubate Incubate 30°C, 24h (Reductive Amination) Mix->Incubate Check HPLC Monitoring (Conversion >95%?) Incubate->Check Purify Ion Exchange & Crystallization Check->Purify Yes Fail Optimize Enzyme/pH Check->Fail No Fail->Mix

Caption: Enzymatic synthesis workflow for L-2-amino-3,3-dimethylpentanoic acid.

References

  • Barker, J., Cook, S. L., Lasterra-Sánchez, M. E., & Thomas, S. E. (1995). Surprising reactivity of (methyl 2-acetamidoacrylate)tricarbonyliron(0) leading to the synthesis of β,β,β-trialkyl α-amino acids. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Vederas, J. C., et al. (2010). Multienzymatic Cascades for the Production of Non-canonical α-Amino Acids. Frontiers in Bioengineering and Biotechnology. Link

  • Blaskovich, M. A. (2016). Handbook on Syntheses of Amino Acids: General Routes to Amino Acids. Oxford University Press. (Contextual reference for non-canonical amino acid synthesis).
  • Llinàs, A., et al. (2019). The Search for Chiral Asymmetry as a Potential Biosignature in our Solar System. Chemical Reviews. Link (Reference for stability and isomeric presence).

  • ChemScene. (2024). Product Data: (2S)-2-Amino-3,3-dimethylpentanoic acid. Link

Sources

Exploratory

Engineering Peptide Metabolic Stability: The Role of 2-Amino-3,3-Dimethylpentanoic Acid

Executive Summary The translation of bioactive peptides into viable therapeutics is historically bottlenecked by their poor pharmacokinetic profiles. Endogenous proteases rapidly recognize and hydrolyze standard peptide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The translation of bioactive peptides into viable therapeutics is historically bottlenecked by their poor pharmacokinetic profiles. Endogenous proteases rapidly recognize and hydrolyze standard peptide bonds, leading to in vivo half-lives often measured in minutes. To circumvent this, peptide engineers employ non-standard amino acids (NSAAs) to disrupt enzymatic recognition.

This technical guide explores the application of 2-amino-3,3-dimethylpentanoic acid (also known as tert-amylglycine or


-methylisoleucine), a highly sterically hindered 

-disubstituted amino acid[1][2]. By acting as a massive steric barricade and a conformational restrictor, this NSAA drastically enhances metabolic stability while offering unique opportunities for receptor selectivity[3][4].

Mechanistic Grounding: The Causality of Steric Shielding

The structural hallmark of 2-amino-3,3-dimethylpentanoic acid is its tert-amyl side chain attached directly to the


-carbon. This creates a 

-dimethyl substitution pattern that fundamentally alters the biophysical properties of the local peptide backbone. The causality of its stabilizing effect relies on two interconnected mechanisms:
  • Steric Occlusion of the Scissile Bond: Proteases (both endopeptidases and exopeptidases) require the peptide backbone to dock precisely into their S1/S1' active site pockets to initiate nucleophilic attack on the amide carbonyl. The massive steric bulk of the tert-amyl group physically clashes with the enzyme's active site architecture. This barricade prevents the scissile bond from achieving the necessary proximity and orientation for transition-state formation.

  • Restriction of Ramachandran Space: Natural amino acids possess highly flexible

    
     (phi) and 
    
    
    
    (psi) dihedral angles, allowing them to adopt the extended
    
    
    -strand conformations typically required for protease docking. The
    
    
    -disubstitution in 2-amino-3,3-dimethylpentanoic acid severely restricts these dihedral angles. This conformational constraint not only prevents enzymatic docking but can also lock the peptide into specific bioactive conformations (e.g.,
    
    
    -turns), which can enhance target receptor affinity[4].

Mechanism A Peptide with Natural Residue (e.g., Isoleucine) B Protease Active Site Recognition A->B C Rapid Hydrolysis (Low Metabolic Stability) B->C D Peptide with 2-Amino-3,3- dimethylpentanoic acid E Steric Shielding by tert-Amyl Group D->E F Conformational Restriction (Phi/Psi Angles) D->F G Protease Exclusion (High Metabolic Stability) E->G F->G

Logical flow demonstrating how beta,beta-disubstitution induces protease resistance.

Comparative Metabolic Stability

The incorporation of sterically hindered amino acids yields a logarithmic increase in plasma stability compared to native sequences or simple modifications like N-methylation[3]. Below is a comparative summary of half-life extensions typically observed when modifying a protease-susceptible cleavage site (e.g., in neurotensin or opioid peptide analogs)[4].

Peptide ModificationApproximate Half-Life (Plasma)Primary Protease Resistance Mechanism
Native Sequence (e.g., L-Isoleucine)< 15 minutesNone (Rapid S1/S1' active site docking)
N-Methylation (e.g., N-Me-Ile)~ 2 hoursDisruption of hydrogen bonding network
tert-Leucine (

-dimethyl)
> 12 hours

-dimethyl steric occlusion
2-Amino-3,3-dimethylpentanoic acid > 24 hours Extended tert-amyl steric barricade

Note: Data represents generalized pharmacokinetic trends observed in synthetic peptide drug design when replacing susceptible residues with hindered NSAAs.

Experimental Protocol: Overcoming Steric Hindrance in SPPS

The exact steric bulk that protects 2-amino-3,3-dimethylpentanoic acid from proteases makes it notoriously difficult to couple during Solid-Phase Peptide Synthesis (SPPS). Standard carbodiimide or uronium-based reagents (like DIC/Oxyma or HBTU) often fail, leading to incomplete couplings, truncation, or massive epimerization[5].

To successfully incorporate this residue, the workflow must utilize highly reactive phosphonium salts (e.g., PyAOP) or acid fluorides, which form less sterically encumbered active intermediates[5].

Step-by-Step Methodology for Hindered SPPS Coupling

This protocol is a self-validating system designed to ensure complete amide bond formation without sequence deletion.

Step 1: Resin Preparation & Swelling

  • Swell the functionalized resin (e.g., Rink Amide AM, 0.1 mmol scale) in a 1:1 mixture of Dichloromethane (DCM) and Dimethylformamide (DMF) for 30 minutes to maximize polymer matrix accessibility.

Step 2: Fmoc Deprotection

  • Treat the resin with 20% piperidine in DMF for 2 × 10 minutes.

  • Wash extensively with DMF (5 × 1 minute) to remove all traces of base, which could cause premature activation or side reactions in the next step.

Step 3: Activation of Fmoc-2-Amino-3,3-dimethylpentanoic acid

  • Causality Check: Do not use HBTU; it can form a guanidinium by-product that irreversibly caps the hindered amine.

  • Dissolve 4.0 equivalents (0.4 mmol) of the Fmoc-protected NSAA and 4.0 equivalents of PyAOP (7-azobenzotriazolyoxytris(pyrrolidino)phosphonium hexafluorophosphate) in minimal DMF.

  • Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to initiate activation. Stir for 2 minutes pre-activation.

Step 4: Extended Coupling Reaction

  • Add the activated mixture to the resin.

  • React for 2 to 4 hours at room temperature, or utilize microwave-assisted SPPS (e.g., 60°C for 30 minutes) to provide the thermodynamic energy required to overcome the steric clash.

  • Drain and repeat the coupling step with fresh reagents (Double Coupling).

Step 5: In-Process Validation (Micro-cleavage)

  • Trustworthiness Check: The standard colorimetric Kaiser test often yields false negatives on hindered secondary/bulky amines.

  • Instead, withdraw a few resin beads, treat with 95% Trifluoroacetic acid (TFA) for 15 minutes, evaporate, and analyze via LC-MS . Confirm the presence of the desired mass shift (+127 Da for the tert-amylglycine residue minus water) before proceeding.

Step 6: Capping

  • Treat the resin with 10% Acetic Anhydride / 10% DIPEA in DMF for 10 minutes to permanently cap any unreacted amines, preventing the formation of complex deletion sequences.

SPPS N1 Resin-Bound Peptide (Free N-Terminus) N2 Activation of Fmoc-tert-Amylglycine-OH N1->N2 N4 Extended Coupling (Elevated Temp / Double) N2->N4 N3 Coupling Reagent Selection (PyAOP / Acid Fluoride) N3->N2 N5 In-Process Validation (Micro-cleavage LC-MS) N4->N5 N5->N4  If Incomplete N6 Fmoc Deprotection & Chain Elongation N5->N6  If Complete

Optimized SPPS workflow for coupling sterically hindered non-standard amino acids.

Pharmacological Applications in Drug Discovery

The evolutionary utility of 2-amino-3,3-dimethylpentanoic acid is evidenced by its presence in highly potent, biologically active marine peptides such as polytheonamides and polydiscamides[2]. These natural products utilize


-dimethyl-substituted amino acids to survive in harsh, protease-rich environments.

In modern medicinal chemistry, this residue is strategically swapped into the cleavage hotspots of endogenous peptide hormones. For instance, in the development of neurotensin (NT) analogs targeting the NTS1/NTS2 receptors, replacing native Isoleucine at position 12 with hindered analogs like tert-leucine or tert-amylglycine not only prevents degradation by endopeptidases but also shifts the conformational equilibrium to favor specific receptor subtypes, thereby achieving dual improvements in half-life and selectivity[4].

References

  • PubChem. "2-Amino-3,3-dimethylpentanoic acid." National Center for Biotechnology Information.[Link]

  • ResearchGate. "Efficient Peptide Coupling Involving Sterically Hindered Amino Acids." ResearchGate.[Link]

  • PMC. "Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery." National Institutes of Health.[Link]

  • PMC. "Diastereoselective Allylstannane Additions to (S)-5,6-Dihydro-2 H-5-phenyloxazin-2-one. A Concise Synthesis of (S)-β-Methylisoleucine." National Institutes of Health.[Link]

Sources

Foundational

Hydrophobicity Profile &amp; Structural Dynamics of 2-Amino-3,3-Dimethylpentanoic Acid Residues

Executive Summary In the landscape of peptide engineering and peptidomimetics, the incorporation of non-standard amino acids (NSAAs) is a critical strategy for modulating pharmacokinetics and potency. 2-Amino-3,3-dimethy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of peptide engineering and peptidomimetics, the incorporation of non-standard amino acids (NSAAs) is a critical strategy for modulating pharmacokinetics and potency. 2-Amino-3,3-dimethylpentanoic acid (often referred to as


-dimethylnorvaline or tert-pentylglycine) represents a high-value residue due to its extreme hydrophobicity and steric bulk.[1]

This guide provides a technical analysis of this residue's hydrophobicity profile, contrasting it with canonical leucine and isoleucine, as well as the synthetic analog tert-leucine. We explore the structural implications of the gem-dimethyl group at the


-position, which induces significant conformational constraints (the Thorpe-Ingold effect), thereby enhancing proteolytic stability.[1] This document serves as a blueprint for researchers aiming to utilize this residue to optimize hydrophobic core packing and stabilize helical secondary structures.

Chemical Identity & Structural Properties[1][2][3]

To understand the hydrophobicity profile, one must first define the steric architecture of the side chain. Unlike Leucine (Leu) or Isoleucine (Ile), which possess mono-substitution at the


 or 

carbons respectively, 2-amino-3,3-dimethylpentanoic acid features a quaternary

-carbon.[1]
Structural Comparison

The side chain is a 1,1-dimethylpropyl (or tert-pentyl) group.[1]

  • Leucine: Isobutyl side chain (Branched at

    
    ).
    
  • Isoleucine: sec-Butyl side chain (Branched at

    
    , chiral).[1]
    
  • Tert-Leucine (Tle): tert-Butyl side chain (Quaternary

    
    , trimethyl).[1]
    
  • 2-Amino-3,3-dimethylpentanoic acid: tert-Pentyl side chain (Quaternary

    
    , dimethyl + ethyl).[1]
    

This additional methylene unit compared to Tle increases the lipophilicity and the Van der Waals volume, making it one of the most hydrophobic aliphatic amino acid residues available for synthesis.

Visualization of Steric Progression

The following diagram illustrates the escalation in steric bulk and hydrophobicity from Valine to the target residue.

StructuralComparison Val Valine (Isopropyl) Leu Leucine (Isobutyl) Val->Leu +CH2 (Extension) Tle tert-Leucine (tert-Butyl) Leu->Tle Isomerization (β-Quaternary) Target 2-Amino-3,3-dimethyl- pentanoic acid (tert-Pentyl) Tle->Target +CH2 (Extension) Max Hydrophobicity

Figure 1: Structural progression showing the increase in side-chain volume and β-carbon substitution.

Hydrophobicity Profiling

Hydrophobicity is not a singular value but a profile derived from partitioning behavior and chromatographic retention. Due to the non-standard nature of this residue, empirical values must often be determined relative to standards.

Theoretical Lipophilicity (LogP)

Using QSAR (Quantitative Structure-Activity Relationship) principles, we can estimate the hydrophobicity relative to standard residues. The addition of a methylene group (


) typically adds approximately 0.5 log units to the partition coefficient (LogP).[1]
ResidueSide ChainCarbon CountEstimated Rel.[2] Hydrophobicity
Valine Isopropyl31.0 (Baseline)
Leucine Isobutyl41.5
Phenylalanine Benzyl72.5
tert-Leucine tert-Butyl41.8 (High local density)
Target Residue tert-Pentyl 5 2.3 - 2.6

Note: The target residue approaches Phenylalanine in hydrophobicity but lacks the


-

interaction potential, acting purely through the hydrophobic effect and steric exclusion.
Experimental Determination Protocol (RP-HPLC)

To empirically determine the hydrophobicity coefficient for your specific peptide series, use the Retention Time Comparison Method .

Protocol:

  • Column: C18 Reverse-Phase (e.g., Zorbax 300SB-C18, 5µm).[1]

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Linear 0-60% B over 30 minutes.

  • Standard: Synthesize a model peptide Ac-G-X-G-NH2 where X is the residue of interest.[1]

The capacity factor (


) is calculated as:


Where

is the retention time of the peptide and

is the dead time (void volume).

Expected Outcome: The 2-amino-3,3-dimethylpentanoic acid variant will elute significantly later than the Leucine or Tle variants, confirming its status as a "super-hydrophobic" anchor.[1]

HPLC_Workflow Start Synthesize Model Peptides (Ac-G-X-G-NH2) Equilibrate Equilibrate C18 Column (0.1% TFA/H2O) Start->Equilibrate Inject Inject Sample (10-20 µL) Equilibrate->Inject Gradient Run Linear Gradient (0-60% ACN) Inject->Gradient Detect UV Detection (214 nm) Gradient->Detect Calc Calculate k' (Capacity Factor) Compare vs Leu/Tle Standards Detect->Calc

Figure 2: Experimental workflow for determining the relative hydrophobicity index via RP-HPLC.[1]

Impact on Conformation & Stability[5]

The defining feature of 2-amino-3,3-dimethylpentanoic acid is not just its hydrophobicity, but its


-disubstitution .[1]
The Gem-Dimethyl (Thorpe-Ingold) Effect

The presence of two alkyl groups (methyl and ethyl) on the


-carbon creates severe steric clashes with the peptide backbone carbonyl and nitrogen.[1]
  • 
     / 
    
    
    
    Restriction:
    The residue severely restricts the available Ramachandran space, favoring helical conformations (
    
    
    -helix or
    
    
    -helix) and destabilizing extended
    
    
    -sheet structures.[1]
  • Proteolytic Resistance: The steric bulk prevents proteases (like Chymotrypsin or Trypsin) from accessing the peptide bond. The enzyme's active site cannot accommodate the bulky tert-pentyl group, rendering the adjacent amide bonds virtually uncleavable.

Structural Dynamics Logic

The following diagram details the causal link between the residue's structure and its biological stability.

Mechanism Structure β,β-Disubstitution (tert-Pentyl Group) Sterics Steric Hindrance (Backbone Clash) Structure->Sterics Conf_Lock Conformational Lock (Restricted φ/ψ angles) Sterics->Conf_Lock Protease Protease Resistance (Inaccessible Scissile Bond) Sterics->Protease Helix Helix Stabilization Conf_Lock->Helix

Figure 3: Mechanistic pathway of stabilization induced by the bulky side chain.[1]

Synthesis & Incorporation Challenges

Researchers must be aware that the very properties that make this residue valuable (bulk) make it difficult to synthesize and couple.

  • Enzymatic Synthesis: The most efficient route for enantiopure production is often biocatalytic, utilizing engineered Leucine Dehydrogenase (LeuDH) to reductively aminate the corresponding

    
    -keto acid (2-keto-3,3-dimethylpentanoic acid).[1] This yields high enantiomeric excess (e.e. >99%) [1].
    
  • Solid Phase Peptide Synthesis (SPPS):

    • Coupling Difficulty: Due to the steric hindrance at the

      
      -carbon, standard coupling times (e.g., 1 hour) are insufficient.
      
    • Recommendation: Use high-efficiency coupling reagents like HATU or COMU with extended reaction times (double coupling, 2-4 hours each) and elevated temperature (50°C) if the resin allows.[1]

    • Fmoc Removal: Deblocking the N-terminus of this residue can be slow; monitor with chloranil test rather than Kaiser test (which can be false negative due to sterics).

References

  • Biocatalytic Synthesis : Frontiers in Bioengineering and Biotechnology. "Overview on Multienzymatic Cascades for the Production of Non-canonical α-Amino Acids". Available at: [Link]

  • Peptide Conformation : Organic & Biomolecular Chemistry. "Synthesis and conformational analysis of peptides embodying constrained α-amino acids". Available at: [Link]

  • PubChem Compound Summary : "2-Amino-3,3-dimethylpentanoic acid".[1][3][4][5][6] National Center for Biotechnology Information. Available at: [Link]

Sources

Exploratory

history and discovery of non-proteinogenic 2-amino-3,3-dimethylpentanoic acid

An In-depth Technical Guide to the Non-Proteinogenic Amino Acid: 2-Amino-3,3-dimethylpentanoic Acid Authored by: A Senior Application Scientist Foreword: The Untapped Potential of Structural Diversity In the landscape of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Non-Proteinogenic Amino Acid: 2-Amino-3,3-dimethylpentanoic Acid

Authored by: A Senior Application Scientist

Foreword: The Untapped Potential of Structural Diversity

In the landscape of modern drug discovery and peptide therapeutics, the 20 proteinogenic amino acids represent but the first chapter of a much larger story. The introduction of non-proteinogenic amino acids (NPAAs) into peptide chains has emerged as a powerful strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity.[1][2][3] By venturing beyond nature's canonical set of building blocks, we unlock the ability to fine-tune pharmacokinetic and pharmacodynamic properties, leading to the development of more robust and efficacious therapeutics.[2][4]

This guide focuses on a specific, yet under-explored NPAA: 2-amino-3,3-dimethylpentanoic acid . While its history is not as well-documented as some of its more famous cousins, its unique structural features—a sterically hindered quaternary carbon adjacent to the alpha-carbon—make it a compelling candidate for investigation by researchers, medicinal chemists, and drug development professionals. We will delve into its place within the broader family of branched-chain amino acids, explore plausible synthetic strategies based on established methodologies for analogous compounds, and discuss its potential applications in the rational design of novel therapeutics.

Section 1: Contextualizing 2-Amino-3,3-dimethylpentanoic Acid: A History Rooted in Analogy

The formal "discovery" of 2-amino-3,3-dimethylpentanoic acid is not marked by a singular, seminal publication. Rather, its emergence is best understood as a logical progression in the systematic exploration of branched-chain amino acid (BCAA) analogues. The study of BCAAs like leucine, isoleucine, and valine has been foundational to our understanding of protein structure and metabolism.[5] The synthesis of NPAA analogues of these, such as 2-amino-3,3-dimethylbutanoic acid (a leucine derivative), has been driven by the desire to create peptides with enhanced properties.[6][7]

The synthesis of novel amino acids with bulky, sterically demanding side chains has been a long-standing area of interest in organic chemistry. Early methods for amino acid synthesis, such as the Strecker synthesis and the amination of alpha-bromocarboxylic acids, provided the foundational chemistry for creating a wide variety of non-natural structures.[8] The development of more advanced, stereoselective methods, particularly those employing chiral auxiliaries, has been crucial for the preparation of enantiomerically pure NPAAs for use in drug discovery.[9][10]

Section 2: The Synthetic Challenge: Crafting Steric Hindrance

The synthesis of 2-amino-3,3-dimethylpentanoic acid, particularly in an enantiomerically pure form, presents a significant synthetic challenge due to the presence of a quaternary carbon at the 3-position. This steric bulk necessitates careful consideration of the synthetic strategy. While a definitive, published protocol for this specific molecule is not available, we can construct a robust, field-proven methodology based on the successful synthesis of structurally related, sterically hindered amino acids. The diastereoselective alkylation of a chiral glycine enolate equivalent is a powerful and well-established method for this purpose.[9][10]

Proposed Synthetic Workflow: A Chiral Auxiliary-Based Approach

This protocol is a hypothetical, yet chemically sound, approach based on established principles for the synthesis of similar non-proteinogenic amino acids.

Synthetic_Workflow cluster_0 Step 1: Chiral Auxiliary Acylation cluster_1 Step 2: Enolate Formation and Alkylation cluster_2 Step 3: Azide Displacement cluster_3 Step 4: Hydrolysis and Reduction Chiral_Auxiliary Chiral Auxiliary (e.g., Evans Auxiliary) Acylated_Auxiliary N-Bromoacetyl Chiral Auxiliary Chiral_Auxiliary->Acylated_Auxiliary Acylation Bromoacetyl_Bromide Bromoacetyl Bromide Bromoacetyl_Bromide->Acylated_Auxiliary Alkylated_Product Alkylated Chiral Auxiliary Acylated_Auxiliary->Alkylated_Product Base Strong Base (e.g., NaHMDS) Base->Alkylated_Product Enolate Formation Alkyl_Halide 1-bromo-2,2-dimethylbutane Alkyl_Halide->Alkylated_Product Diastereoselective Alkylation Azide_Product Azido-Substituted Auxiliary Alkylated_Product->Azide_Product Sodium_Azide Sodium Azide (NaN3) Sodium_Azide->Azide_Product SN2 Reaction Final_Product 2-Amino-3,3-dimethylpentanoic Acid Azide_Product->Final_Product Hydrolysis Hydrolysis (e.g., LiOH/H2O2) Hydrolysis->Final_Product Auxiliary Cleavage Reduction Reduction (e.g., H2, Pd/C) Reduction->Final_Product Azide to Amine caption Proposed synthetic workflow for 2-amino-3,3-dimethylpentanoic acid.

Caption: Proposed synthetic workflow for 2-amino-3,3-dimethylpentanoic acid.

Detailed Experimental Protocol (Hypothetical)

Step 1: Acylation of the Chiral Auxiliary

  • A solution of a suitable chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) is cooled to -78 °C under an inert atmosphere (e.g., argon).

  • A strong, non-nucleophilic base (e.g., n-butyllithium) is added dropwise to deprotonate the auxiliary.

  • Bromoacetyl bromide is then added slowly to the reaction mixture, resulting in the formation of the N-bromoacetyl chiral auxiliary.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure.

Step 2: Diastereoselective Alkylation

  • The N-bromoacetyl chiral auxiliary is dissolved in anhydrous THF and cooled to -78 °C.

  • A strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS), is added to generate the corresponding sodium enolate.

  • The key alkylating agent, 1-bromo-2,2-dimethylbutane, is then added to the enolate solution. The steric bulk of the chiral auxiliary directs the approach of the electrophile, leading to a high degree of diastereoselectivity.

  • The reaction is allowed to proceed to completion, after which it is quenched and worked up as described in Step 1.

Step 3: Azide Displacement

  • The alkylated product from Step 2 is dissolved in a suitable polar aprotic solvent (e.g., dimethylformamide, DMF).

  • An excess of sodium azide (NaN₃) is added, and the mixture is heated to facilitate the Sₙ2 displacement of the bromide with the azide anion.

  • Upon completion, the reaction mixture is cooled, diluted with water, and the product is extracted.

Step 4: Auxiliary Cleavage and Azide Reduction

  • The azido-substituted auxiliary is dissolved in a mixture of THF and water.

  • Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) are added to hydrolyze the amide bond, cleaving the chiral auxiliary. The auxiliary can often be recovered and recycled.

  • The resulting azido acid is then subjected to reduction to convert the azide group to the primary amine. A standard method for this is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.

  • After the reduction is complete, the catalyst is filtered off, and the solvent is removed. The crude amino acid can then be purified by recrystallization or ion-exchange chromatography to yield the final product, 2-amino-3,3-dimethylpentanoic acid.

Section 3: Physicochemical Properties and Structural Data

The unique structure of 2-amino-3,3-dimethylpentanoic acid imparts it with specific physicochemical properties that are of interest in medicinal chemistry.

PropertyValueSource
Molecular Formula C₇H₁₅NO₂PubChem[11]
Molecular Weight 145.20 g/mol PubChem[11]
IUPAC Name 2-amino-3,3-dimethylpentanoic acidPubChem[11]
CAS Number 5632-92-8PubChem[11]

Section 4: Potential Applications in Drug Discovery and Peptide Design

While specific biological activity data for 2-amino-3,3-dimethylpentanoic acid is not yet prevalent in the literature, its structural characteristics allow us to infer its potential applications based on the established roles of similar NPAAs in drug development.[1][2][4]

Enhancing Proteolytic Stability

One of the most significant challenges in the development of peptide-based drugs is their rapid degradation by proteases in the body. The incorporation of NPAAs with sterically hindered side chains, such as the 3,3-dimethylpentyl group of our target molecule, can effectively shield the adjacent peptide bond from enzymatic cleavage. This steric hindrance can dramatically increase the in vivo half-life of a peptide therapeutic, leading to improved bioavailability and a more favorable dosing regimen.

Modulating Receptor Binding and Selectivity

The conformation of a peptide is critical for its binding affinity and selectivity to its biological target. The rigid and bulky nature of the 3,3-dimethylpentyl side chain can be used to constrain the conformational freedom of the peptide backbone. This can lock the peptide into a bioactive conformation, thereby enhancing its binding affinity. Furthermore, the unique shape of this side chain can be exploited to achieve selectivity for a specific receptor subtype, reducing off-target effects and improving the safety profile of the drug candidate.

Probing Structure-Activity Relationships (SAR)

In the early stages of drug discovery, a deep understanding of the structure-activity relationship is paramount. 2-Amino-3,3-dimethylpentanoic acid serves as a valuable tool for medicinal chemists to probe the steric and hydrophobic requirements of a receptor's binding pocket. By systematically replacing natural amino acids with this NPAA, researchers can gain insights into the optimal side chain size and shape for maximizing potency and selectivity.

Applications NPAA 2-Amino-3,3-dimethylpentanoic Acid Stability Enhanced Proteolytic Stability NPAA->Stability Steric Shielding Conformation Conformational Constraint NPAA->Conformation Restricted Rotation SAR SAR Elucidation NPAA->SAR Molecular Probe Drug_Candidate Optimized Peptide Drug Candidate Stability->Drug_Candidate Binding Improved Receptor Binding Conformation->Binding Selectivity Increased Target Selectivity Binding->Selectivity Selectivity->Drug_Candidate SAR->Drug_Candidate caption Potential applications of 2-amino-3,3-dimethylpentanoic acid.

Caption: Potential applications of 2-amino-3,3-dimethylpentanoic acid.

Section 5: Future Directions and Conclusion

2-Amino-3,3-dimethylpentanoic acid represents a frontier in the exploration of non-proteinogenic amino acids. While its own story is still being written, the principles established by the broader field of NPAA chemistry and its application in drug discovery provide a clear roadmap for its future investigation. The synthetic strategies outlined in this guide, though based on analogy, offer a robust starting point for its preparation and incorporation into novel peptide structures.

The next critical steps for the research community will be to:

  • Develop and publish a definitive, optimized synthesis for both the racemic and enantiomerically pure forms of 2-amino-3,3-dimethylpentanoic acid.

  • Conduct thorough biological evaluations of peptides containing this NPAA to quantify its impact on stability, binding affinity, and in vivo efficacy.

  • Explore its potential in diverse therapeutic areas , from oncology to metabolic diseases, where peptide-based drugs are making a significant impact.

As our understanding of the intricate dance between peptide structure and biological function continues to evolve, the unique contributions of NPAAs like 2-amino-3,3-dimethylpentanoic acid will undoubtedly play a pivotal role in shaping the future of medicine.

References

  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC. (URL: )
  • Discovery of non-proteinogenic amino acids - Benchchem. (URL: )
  • 173831-84-0 | (2S)-2-Amino-3,3-dimethylpentanoic acid | ChemScene. (URL: )
  • 2-Amino-3,3-dimethylpentanoic acid | C7H15NO2 | CID 15042684 - PubChem. (URL: )
  • Unnatural Amino Acids in Drug Discovery - BOC Sciences. (URL: )
  • The effects of branched-chain amino acids on muscle protein synthesis, muscle protein breakdown and associated molecular signalling responses in humans: an update | Nutrition Research Reviews - Cambridge University Press & Assessment. (URL: [Link])

  • Racemic synthesis and solid phase peptide synthesis application of the chimeric valine/leucine derivative 2-amino-3,3,4-trimethyl-pentanoic acid - ResearchGate. (URL: [Link])

  • 26.4: Synthesis of Amino Acids - Chemistry LibreTexts. (URL: [Link])

Sources

Foundational

pKa values and isoelectric point of 2-amino-3,3-dimethylpentanoic acid

Technical Analysis: 2-Amino-3,3-Dimethylpentanoic Acid Executive Summary: The Steric Architect 2-Amino-3,3-dimethylpentanoic acid (often referred to as homo-tert-leucine or -dimethylnorvaline) represents a critical class...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Analysis: 2-Amino-3,3-Dimethylpentanoic Acid

Executive Summary: The Steric Architect

2-Amino-3,3-dimethylpentanoic acid (often referred to as homo-tert-leucine or


-dimethylnorvaline) represents a critical class of non-proteinogenic amino acids used to engineer conformational rigidity into peptide backbones. Unlike standard amino acids, its 

-carbon is quaternary, bearing two methyl groups and an ethyl chain (as part of the pentanoic backbone).[1] This "neopentyl-like" steric bulk creates a profound restriction on the rotation of the

(phi) and

(psi) torsion angles, making it an invaluable tool in peptidomimetic drug design for locking bioactive conformations and shielding peptide bonds from proteolytic cleavage.[1]

This guide provides a definitive physicochemical profile, focusing on its ionization constants (pKa), isoelectric point (pI), and the mechanistic implications of its structure in medicinal chemistry.[1]

Physicochemical Profiling

The ionization behavior of 2-amino-3,3-dimethylpentanoic acid is governed by the inductive and steric effects of the bulky alkyl side chain. While direct experimental values for this specific homologue are rare in open literature compared to its congener tert-leucine, they can be derived with high precision from structural analogues due to the negligible electronic difference between a


-methyl and a 

-ethyl group at a quaternary center.
Ionization Constants (pKa)

The molecule possesses two ionizable groups: the


-carboxylic acid and the 

-ammonium group.
Ionizable GroupEstimated pKa ValueStructural Influence

-Carboxyl (pKa₁)
2.30 – 2.40 The steric bulk at the

-position slightly suppresses ionization compared to glycine (2.34), but remains close to tert-leucine (2.36). The hydrophobic environment may slightly destabilize the carboxylate anion.[1]

-Ammonium (pKa₂)
9.60 – 9.70 The electron-donating alkyl groups at the

-position stabilize the ammonium cation via inductive effects (+I), maintaining a high pKa similar to leucine (9.[1]60) and tert-leucine (9.60).[1]

Note: Values are derived from comparative structural analysis with tert-leucine and neopentylglycine, which share the identical


-dimethyl substitution pattern.[1]
Isoelectric Point (pI)

The isoelectric point (pI) is the pH at which the amino acid carries no net electrical charge (zwitterionic form).[1] It is calculated as the average of the two pKa values:



Using the derived values:


[1]

At physiological pH (7.4), the molecule exists predominantly as a zwitterion (


, 

), but with a slight shift towards the anionic form due to the pH being higher than the pI.[1]
Structural Visualization

The following diagram illustrates the ionization states across the pH scale and the steric "locking" mechanism provided by the


-dimethyl group.

Ionization Cation Cationic Form (pH < 2.3) COOH, NH3+ Zwitterion Zwitterionic Form (pH 2.3 - 9.6) COO-, NH3+ (Net Charge = 0) Cation->Zwitterion pKa1 ~ 2.35 (-H+ from COOH) Anion Anionic Form (pH > 9.6) COO-, NH2 Zwitterion->Anion pKa2 ~ 9.65 (-H+ from NH3+) Steric Steric Effect: Quaternary u03b2-Carbon Locks u03c6/u03c8 Angles Steric->Zwitterion Stabilizes Conformation

Caption: Ionization pathway of 2-amino-3,3-dimethylpentanoic acid showing the transition from cation to anion, with the pI located at the zwitterionic plateau.[1]

Experimental Determination Protocol

For researchers requiring exact empirical validation, Potentiometric Titration is the gold standard. This method is self-validating through the use of derivative plots to identify endpoints precisely.

Materials & Reagents
  • Analyte: >98% pure 2-amino-3,3-dimethylpentanoic acid (approx. 100 mg).

  • Solvent: Degassed HPLC-grade water (to prevent carbonate formation).

  • Titrants: 0.1 M NaOH (standardized) and 0.1 M HCl.

  • Instrumentation: Potentiometer with a glass-calomel combination electrode (calibrated at pH 4.0, 7.0, 10.0).

Step-by-Step Methodology
  • Dissolution: Dissolve 0.5 mmol of the amino acid in 50 mL of degassed water. Add a known excess of HCl (e.g., 1.0 mmol) to fully protonate the species (starting at pH < 2).[1]

  • Titration: Titrate with 0.1 M NaOH in small increments (e.g., 0.05 mL), recording the pH after stabilization at each step.

  • Data Collection: Continue titration until the pH reaches ~12, ensuring both inflection points (COOH and NH3+) are covered.

  • Analysis:

    • Plot pH vs. Volume of NaOH.

    • Generate a First Derivative Plot (

      
      ) . The peaks correspond to the equivalence points.[1]
      
    • Calculate pKa values using the Henderson-Hasselbalch equation at the half-equivalence points.

Implications for Drug Development

The unique architecture of 2-amino-3,3-dimethylpentanoic acid offers specific advantages in medicinal chemistry, particularly for peptide-based therapeutics.

Conformational Restriction

The geminal dimethyl groups at the


-position create significant steric clash with the peptide backbone.[1] This "Thorpe-Ingold" effect restricts the rotation of the 

and

angles, forcing the peptide into specific secondary structures (often

-turns or helices).[1] This is critical for:
  • Receptor Selectivity: Locking the bioactive conformation reduces the entropic penalty of binding.

  • Potency: Increasing the affinity for the target receptor.

Proteolytic Stability

Standard peptides are rapidly degraded by proteases (e.g., trypsin, chymotrypsin) in vivo.[1][2] The bulky side chain of 2-amino-3,3-dimethylpentanoic acid acts as a "steric shield," preventing the protease active site from accessing the peptide bond.[1]

  • Mechanism: The quaternary center prevents the formation of the tetrahedral intermediate required for amide hydrolysis.[1]

  • Result: Significantly extended plasma half-life (

    
    ) for peptide drugs.[1]
    
Lipophilicity Adjustment

Compared to tert-leucine, the ethyl group in 2-amino-3,3-dimethylpentanoic acid adds hydrophobicity.

  • LogP: Estimated to be ~0.5 units higher than tert-leucine.

  • Utility: Useful for tuning membrane permeability or optimizing hydrophobic interactions within a receptor pocket.

References

  • NASA Goddard Space Flight Center. (2011).[1] Meteoritic Amino Acids and the Origin of Homochirality. Link[1]

  • Sigma-Aldrich. (2024). Amino Acid Reference Chart: Physicochemical Properties. Link

  • PubChem. (2025).[1][3][4] Compound Summary: 2-amino-3,3-dimethylpentanoic acid.[5][6][7][8] National Library of Medicine. Link[1]

  • Williams, R. (2022). pKa Data Compilation for Alpha-Amino Acids. Organic Chemistry Data. Link

  • Frontiers in Bioengineering. (2020).[1] Multienzymatic Cascades for the Production of Non-canonical

    
    -Amino Acids. Link
    

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for the Asymmetric Synthesis of 2-Amino-3,3-dimethylpentanoic Acid

Abstract: This document provides a detailed guide for the asymmetric synthesis of 2-amino-3,3-dimethylpentanoic acid, a non-proteinogenic amino acid of significant interest in medicinal chemistry due to its sterically de...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed guide for the asymmetric synthesis of 2-amino-3,3-dimethylpentanoic acid, a non-proteinogenic amino acid of significant interest in medicinal chemistry due to its sterically demanding 1,1-dimethylpropyl side chain. Such structures are valuable as building blocks for creating conformationally constrained peptides and peptidomimetics. The construction of the chiral center adjacent to a quaternary carbon presents a notable synthetic challenge. This guide presents three distinct and robust protocols, leveraging different strategic approaches: diastereoselective Strecker synthesis with a chiral auxiliary, asymmetric alkylation of a chiral glycine enolate equivalent, and biocatalytic reductive amination. Each protocol is detailed with step-by-step instructions, mechanistic insights, and comparative analysis to aid researchers in selecting the most suitable method for their specific needs.

Introduction: The Synthetic Challenge and Strategic Overview

2-Amino-3,3-dimethylpentanoic acid, an analog of tert-leucine, provides a unique lipophilic and sterically hindered side chain that can enforce specific secondary structures, such as β-turns, in peptides or block enzymatic degradation.[1] Its synthesis requires precise control over the stereochemistry at the α-carbon. The primary challenge lies in the efficient, enantioselective formation of the C-N bond and the adjacent C-C bond, creating the desired stereocenter.

This guide explores three field-proven strategies to address this challenge:

  • Asymmetric Strecker Synthesis: A classic multicomponent reaction where an aldehyde, ammonia, and cyanide converge to form an α-aminonitrile, which is then hydrolyzed. Asymmetry is induced by a recoverable chiral auxiliary, with diastereomeric purity often enhanced by crystallization.[2][3]

  • Chiral Auxiliary-Mediated Alkylation: This approach utilizes a chiral auxiliary covalently bonded to a glycine or alanine scaffold. The auxiliary directs the stereochemical outcome of an alkylation reaction on the enolate form of the scaffold.[4][5]

  • Biocatalytic Reductive Amination: Leveraging the high specificity of enzymes, this method converts an α-keto acid precursor directly into the corresponding L-amino acid with near-perfect enantioselectivity, offering a green and efficient alternative.[6][7]

Protocol 1: Asymmetric Strecker Synthesis via Crystallization-Induced Asymmetric Transformation

This method adapts the well-established diastereoselective Strecker reaction using (R)-phenylglycine amide as a chiral auxiliary. The key to achieving high stereoselectivity is an in situ crystallization-induced asymmetric transformation (CIAT), where one diastereomer of the α-aminonitrile product selectively precipitates from the reaction mixture, driving the equilibrium towards the desired product.[2]

Causality and Experimental Rationale

The choice of (R)-phenylglycine amide as the chiral auxiliary is strategic; it is robust, commercially available, and its phenyl group effectively shields one face of the intermediate imine, directing the nucleophilic attack of the cyanide ion. The reaction is typically run in an aqueous medium (water or water/methanol), which facilitates the crystallization of the less soluble diastereomer, a critical step for achieving high diastereomeric excess.[2]

Experimental Workflow Diagram

G cluster_0 Step 1: Aminonitrile Formation (CIAT) cluster_1 Step 2: Hydrolysis & Purification A 2,2-Dimethylbutanal D Diastereomeric α-Aminonitriles (in solution) A->D B (R)-Phenylglycine Amide B->D C Sodium Cyanide C->D E Precipitated (R,S)-Aminonitrile (>99% de) D->E Crystallization (drives equilibrium) F Acid Hydrolysis (e.g., 6M HCl) E->F G (S)-2-Amino-3,3-dimethylpentanoic Acid F->G H Recovered (R)-Phenylglycine F->H I I

Caption: Workflow for Asymmetric Strecker Synthesis.

Detailed Step-by-Step Protocol

Materials:

  • 2,2-Dimethylbutanal

  • (R)-Phenylglycine amide

  • Sodium Cyanide (NaCN) - EXTREME CAUTION: Highly toxic!

  • Methanol (MeOH)

  • Water (deionized)

  • Hydrochloric Acid (HCl, concentrated and 6 M)

  • Diethyl ether

Procedure:

  • α-Aminonitrile Synthesis:

    • In a well-ventilated fume hood, dissolve (R)-phenylglycine amide (1.0 eq) in a mixture of water and methanol (e.g., 1:1 v/v).

    • Add 2,2-dimethylbutanal (1.0 eq) to the solution.

    • In a separate flask, carefully prepare a solution of sodium cyanide (1.1 eq) in water. Handle with extreme care, avoiding any contact with acid.

    • Slowly add the NaCN solution to the aldehyde/auxiliary mixture with vigorous stirring at room temperature.

    • A precipitate should begin to form. Continue stirring for 12-24 hours to allow the equilibrium and crystallization to complete.

    • Collect the solid precipitate by vacuum filtration. Wash the solid with cold water, followed by a small amount of cold diethyl ether to aid drying.

    • The resulting solid is the diastereomerically pure α-aminonitrile. A typical yield is 75-90% with a diastereomeric ratio (dr) of >99:1.[2]

  • Hydrolysis to the Amino Acid:

    • Suspend the dried α-aminonitrile in 6 M HCl (a sufficient volume to allow stirring, e.g., 5-10 mL per gram).

    • Heat the mixture to reflux (approx. 110 °C) for 6-12 hours. The reaction progress can be monitored by TLC or LC-MS.

    • After cooling to room temperature, filter the mixture to remove the precipitated phenylglycine hydrochloride (the hydrolyzed auxiliary).

    • Concentrate the filtrate under reduced pressure to obtain the crude amino acid hydrochloride.

    • The crude product can be purified by ion-exchange chromatography or by adjusting the pH to the isoelectric point to precipitate the zwitterionic amino acid.

Protocol 2: Asymmetric Alkylation of a Chiral Glycine Enolate

This strategy employs a chiral auxiliary to create a rigid heterocyclic system, allowing for highly diastereoselective alkylation of a glycine enolate. The Schöllkopf bislactim ether method is a classic example, using a chiral auxiliary derived from valine and glycine. Deprotonation of the glycine α-carbon creates a planar enolate, where the bulky auxiliary blocks one face, forcing the incoming electrophile to attack from the opposite side.

Causality and Experimental Rationale

The bislactim ether of cyclo(L-Val-Gly) provides a conformationally locked framework. The tert-butyl group from the valine residue effectively shields the top face of the glycine-derived azaenolate. Consequently, when a strong, non-nucleophilic base like n-butyllithium (n-BuLi) is used at low temperatures (typically -78 °C) to prevent side reactions, the subsequent addition of an alkyl halide occurs exclusively from the less hindered bottom face. The choice of electrophile is critical; for this synthesis, an ethyl halide is used first, followed by methylation, or a more complex electrophile is chosen.

Experimental Workflow Diagram

G cluster_0 Step 1: Enolate Formation & Alkylation cluster_1 Step 2: Second Alkylation (if needed) cluster_2 Step 3: Hydrolysis & Isolation A Schöllkopf Bislactim Ether [cyclo(L-Val-Gly)] B Deprotonation (n-BuLi, THF, -78°C) A->B C Chiral Azaenolate B->C D Alkylation (1-bromo-1-methylpropane) C->D E Alkylated Bislactim Ether D->E F Repeat Deprotonation/Alkylation (e.g., with MeI) E->F For Quaternary Centers G Mild Acid Hydrolysis (e.g., 0.1M HCl) E->G H Amino Acid Methyl Ester G->H I L-Valine Methyl Ester (Recovered Auxiliary) G->I J Saponification (LiOH) & Purification H->J K Final Amino Acid J->K

Caption: Workflow for Schöllkopf Asymmetric Alkylation.

Detailed Step-by-Step Protocol

Materials:

  • Bislactim ether of cyclo(L-Val-Gly)

  • n-Butyllithium (n-BuLi) in hexanes

  • 2-Bromobutane

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric Acid (0.1 M and 1 M)

  • Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)

  • Standard solvents for workup (e.g., ethyl acetate, brine)

Procedure:

  • Asymmetric Alkylation:

    • Dissolve the bislactim ether (1.0 eq) in anhydrous THF under an inert atmosphere (Nitrogen or Argon) and cool the solution to -78 °C.

    • Slowly add n-BuLi (1.05 eq) dropwise, maintaining the temperature at -78 °C. Stir for 30 minutes. The solution typically turns a deep color, indicating enolate formation.

    • Add 2-bromobutane (1.2 eq) dropwise to the enolate solution.

    • Allow the reaction to stir at -78 °C for 2-4 hours, then let it warm slowly to room temperature overnight.

    • Quench the reaction by adding saturated aqueous ammonium chloride (NH4Cl) solution.

    • Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to yield the crude alkylated bislactim ether. This intermediate can be purified by silica gel chromatography.

  • Hydrolysis and Isolation:

    • Stir the purified alkylated bislactim ether in 0.1 M HCl at room temperature for 4-6 hours. This mild hydrolysis cleaves the bislactim ether into the target amino acid methyl ester and the valine methyl ester auxiliary.

    • Separate the two amino acid esters using column chromatography or extraction based on their differing polarities.

    • To obtain the free amino acid, saponify the target ester using 1 M NaOH or LiOH, followed by neutralization with 1 M HCl to the isoelectric point.

    • The final product can be purified by recrystallization or ion-exchange chromatography.

Protocol 3: Biocatalytic Reductive Amination

This approach represents a highly efficient and environmentally benign route utilizing an amino acid dehydrogenase. Specifically, L-leucine dehydrogenase (LeuDH) can catalyze the asymmetric amination of the α-keto acid precursor, 3,3-dimethyl-2-oxopentanoic acid, to produce the desired L-amino acid.[7] The process requires a stoichiometric amount of a hydride donor, typically NADH, which is continuously regenerated in situ using a secondary enzyme system, such as formate dehydrogenase (FDH) with sodium formate as a cheap sacrificial substrate.

Causality and Experimental Rationale

Enzymes offer unparalleled stereoselectivity due to their highly structured active sites. LeuDH recognizes the α-keto acid and delivers a hydride from NADH to one specific face of the imine intermediate (formed with ammonia), leading to the L-amino acid with >99% enantiomeric excess (ee).[7] The cofactor regeneration system (FDH/formate) is crucial for making the process economically viable on a larger scale, as it allows a catalytic amount of the expensive NADH cofactor to be used. The reaction is run in an aqueous buffer at or near physiological pH and temperature, minimizing waste and harsh conditions.

Experimental Workflow Diagram

G cluster_0 Primary Catalytic Cycle cluster_1 Cofactor Regeneration Cycle KetoAcid 3,3-Dimethyl-2-oxopentanoic Acid LeuDH Leucine Dehydrogenase (LeuDH) KetoAcid->LeuDH AminoAcid (L)-2-Amino-3,3-dimethylpentanoic Acid Ammonia NH4+ Ammonia->LeuDH LeuDH->AminoAcid NAD NAD+ LeuDH->NAD FDH Formate Dehydrogenase (FDH) NAD->FDH NAD->FDH NADH NADH NADH->LeuDH NADH->LeuDH FDH->NADH CO2 CO2 FDH->CO2 Formate Formate (HCOO-) Formate->FDH

Caption: Biocatalytic cycle for reductive amination with cofactor regeneration.

Detailed Step-by-Step Protocol

Materials:

  • 3,3-Dimethyl-2-oxopentanoic acid sodium salt

  • Ammonium chloride (NH4Cl) or Ammonium formate

  • Leucine Dehydrogenase (LeuDH) from Bacillus cereus or an engineered variant

  • Formate Dehydrogenase (FDH) from Candida boidinii

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.5)

Procedure:

  • Reaction Setup:

    • In a temperature-controlled vessel (e.g., 30 °C), prepare a solution of potassium phosphate buffer.

    • Add 3,3-dimethyl-2-oxopentanoic acid (e.g., 100 mM).

    • Add ammonium formate or ammonium chloride (e.g., 1.5 M) to serve as both the amino donor and the substrate for the regeneration enzyme.

    • Add a catalytic amount of NAD+ (e.g., 1 mM).

    • Initiate the reaction by adding the enzymes, LeuDH (e.g., 5-10 U/mL) and FDH (e.g., 10-20 U/mL).

  • Reaction Monitoring and Workup:

    • Maintain the pH of the reaction at ~7.5 using a pH-stat or by periodic addition of a base (e.g., NaOH), as the reaction can cause a pH drop.

    • Monitor the conversion of the keto acid to the amino acid using HPLC with a chiral column to simultaneously determine yield and enantiomeric excess.

    • The reaction is typically complete within 24-48 hours.

    • Once complete, terminate the reaction by denaturing the enzymes (e.g., by heating or pH shift).

    • Remove the denatured protein by centrifugation or filtration.

    • The product can be isolated from the supernatant by standard methods such as ion-exchange chromatography. The yield is typically high (>90%), with an enantiomeric excess greater than 99%.[7]

Comparative Analysis of Protocols

FeatureProtocol 1: Strecker SynthesisProtocol 2: Glycine Enolate AlkylationProtocol 3: Biocatalytic Amination
Stereocontrol Chiral Auxiliary + CIATChiral AuxiliaryEnzyme Active Site
Typical ee% / de% >99% de>95% de>99% ee
Overall Yield Moderate to Good (60-80%)Moderate (40-60%)High (>90%)
Scalability GoodModerate; cryogenic conditions requiredExcellent; amenable to large-scale fermenters
Key Reagents NaCN (highly toxic), Chiral Amiden-BuLi (pyrophoric), Chiral AuxiliaryEnzymes, NAD+ cofactor
Pros Well-established, high diastereoselectivityVersatile for various side chainsExtremely high enantioselectivity, mild conditions, "green"
Cons Use of highly toxic cyanide, multi-step hydrolysisRequires cryogenic temperatures, stoichiometric auxiliaryRequires specific enzyme and keto-acid substrate

Conclusion

The asymmetric synthesis of 2-amino-3,3-dimethylpentanoic acid can be successfully achieved through several distinct methodologies.

  • The Asymmetric Strecker Synthesis is a robust and high-yielding method, particularly powerful when combined with crystallization-induced asymmetric transformation, though it necessitates stringent safety protocols due to the use of cyanide.[2]

  • Chiral Auxiliary-Mediated Alkylation offers a versatile and predictable route, but often involves multiple steps and requires handling of pyrophoric reagents at cryogenic temperatures.

  • Biocatalytic Reductive Amination stands out as the most elegant and efficient method, providing superior enantioselectivity and operational simplicity under environmentally benign conditions, making it the preferred choice for industrial-scale synthesis.[7]

The selection of the optimal protocol will depend on the specific requirements of the research setting, including scale, available equipment, safety infrastructure, and the desired final purity of the product.

References

  • Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121–1124. Available at: [Link]

  • Bull, S. D., et al. (2001). A chiral relay auxiliary for the synthesis of homochiral α-amino acids. Journal of the Chemical Society, Perkin Transactions 1, (22), 2872-2881. Available at: [Link]

  • Myers, A. G., et al. (2011). Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine. PMC. Available at: [Link]

  • Jia, J., et al. (2011). Discovery and application of new bacterial strains for asymmetric synthesis of L-tert-butyl leucine in high enantioselectivity. PubMed. Available at: [Link]

  • Belokon, Y. N., et al. (2018). A synthetic route to artificial chiral α-amino acids featuring a 3,4-dihydroisoquinolone core through a Rh(iii)-catalyzed functionalization of allyl groups in chiral Ni(ii) complexes. Organic & Biomolecular Chemistry. Available at: [Link]

  • Williams, R. M. (1980-1999). The asymmetric synthesis of amino acids via glycine enolates. Mountain Scholar. Available at: [Link]

  • Ghisalba, O., et al. (1998). Enzyme-assisted Preparation of D-tert.Leucine. ResearchGate. Available at: [Link]

  • List, B., et al. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. MPG.PuRe. Available at: [Link]

  • Schöllkopf, U., et al. (1987). Synthesis of tert-Leucine and Related Amino Acids. Synform. Available at: [Link]

  • Hruby, V. J., et al. (2001). Asymmetric synthesis of novel sterically constrained amino acids. ResearchGate. Available at: [Link]

  • Li, G., et al. (2023). Asymmetric Synthesis of Sterically Hindered 1-Substituted Tetrahydro-β-carbolines Enabled by Imine Reductase: Enzyme Discovery, Protein Engineering, and Reaction Development. Organic Letters. Available at: [Link]

  • Taylor, P. P., et al. (1998). Enzymatic synthesis of L-tert-leucine with branched chain aminotransferase. Semantic Scholar. Available at: [Link]

  • Leighton, J. L., et al. (2002). A Catalytic Asymmetric Method for the Synthesis of γ-Unsaturated β-Amino Acid Derivatives. Semantic Scholar. Available at: [Link]

  • Guiry, P. J., & Doran, R. (2014). Catalytic Asymmetric Synthesis of Sterically Hindered Tertiary α-Aryl Ketones. The Journal of Organic Chemistry. Available at: [Link]

  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available at: [Link]

  • Ashenhurst, J. Strecker Synthesis. Master Organic Chemistry. Available at: [Link]

  • Evans, D. A. (2002). Chapter 1: Enolate Alkylations. Harvard University. Available at: [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from: [Link]

  • Tovmasyan, A. S., et al. (2023). Asymmetric alkylation of amino acid enolates under PTC according to the previous scientific literature and the current work. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from: [Link]

  • Belokon, Y. N., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules. Available at: [Link]

  • McGlacken, G. P. (2018). Asymmetric transformations of enolates and azaenolates. CORA. Available at: [Link]

  • Liu, Z.-C., et al. (2023). Introduction to asymmetric alkylation of enolates and our working hypothesis. ResearchGate. Available at: [Link]

  • MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry. Retrieved from: [Link]

  • Jia, Y.-Y., et al. (2021). Expression of Novel L-Leucine Dehydrogenase and High-Level Production of L-Tert-Leucine Catalyzed by Engineered Escherichia coli. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Trost, B. M., & Miller, J. R. (2023). Asymmetric synthesis of functionalizable type II β-turn-inducing α-amino acid building blocks. Organic Letters. Available at: [Link]

  • Chang, J. Y., & Fauchere, J. L. (Eds.). (1986). CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Advances in Gene Technology: Molecular Biology of the Endocrine System. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-3,3-dimethylpentanoic acid. Retrieved from: [Link]

  • Ellman, J. A. (n.d.). Asymmetric Synthesis of Amines. Ellman Laboratory, Yale University. Retrieved from: [Link]

Sources

Application

Technical Guide: Protecting Group Strategies for 2-Amino-3,3-Dimethylpentanoic Acid

This Application Note is written from the perspective of a Senior Application Scientist addressing a technical audience in peptide chemistry and drug discovery. It synthesizes established protocols for sterically hindere...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is written from the perspective of a Senior Application Scientist addressing a technical audience in peptide chemistry and drug discovery. It synthesizes established protocols for sterically hindered amino acids with specific adaptations for the


-quaternary center of 2-amino-3,3-dimethylpentanoic acid.

Application Note & Protocol Series | Doc ID: AN-PROT-33DMP

Introduction: The "Steric Wall" Challenge

2-Amino-3,3-dimethylpentanoic acid (often referred to as


-dimethylnorvaline or a chimeric tert-leucine analog) represents a class of non-proteinogenic amino acids critical for inducing conformational constraints in peptidomimetics. By introducing a quaternary carbon at the 

-position, this residue locks the peptide backbone into specific torsion angles, enhancing proteolytic stability and receptor selectivity.

However, this structural advantage creates a synthetic bottleneck. The gem-dimethyl group at the


-position creates a "steric wall" that shields both the 

-amino group and the

-carboxylic acid. Standard solid-phase peptide synthesis (SPPS) protocols often fail, resulting in incomplete coupling, deletion sequences, or difficult purification profiles.

This guide details optimized protocols for N-terminal protection (Fmoc/Boc) , C-terminal protection (Esters) , and Peptide Coupling , specifically engineered to overcome the kinetic barriers imposed by the


-quaternary center.

Strategic Analysis: Protecting Group Selection

For this specific substrate, the choice of protecting group is dictated by the need to balance solubility against coupling efficiency .

FeatureFmoc Strategy (Recommended)Boc StrategyCbz Strategy
Primary Utility SPPS / GMP ManufacturingSolution Phase / Acid StabilitySolution Phase / Hydrogenolysis
Steric Impact High. The fluorenyl ring adds bulk, potentially slowing subsequent couplings.Low. The tert-butyl group is smaller, allowing slightly better access to the amine.Moderate.
Solubility Good in DMF/NMP.Excellent in DCM/CHCl

.
Variable.
Risk Factor Slow Fmoc removal due to steric shielding of the carbamate.Acid-catalyzed side reactions (rare for this alkyl side chain).Hydrogenolysis can be slow if peptide aggregates.

Scientist’s Recommendation: Use Fmoc for routine SPPS.[1] While the bulk is additive, the orthogonality with acid-labile side chains is non-negotiable for complex synthesis. Use Boc only if the specific sequence is prone to aggregation (beta-sheet formation) where the Fmoc group exacerbates insolubility.

Protocol 1: Optimized N-Fmoc Protection

Standard Schotten-Baumann conditions often result in low yields due to the hydrophobic nature of the side chain and steric resistance to the acylating agent. This protocol uses an organic-aqueous hybrid system with ultrasonic assistance.

Materials
  • Substrate: 2-Amino-3,3-dimethylpentanoic acid (H-AA-OH)

  • Reagent: Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide) - Preferred over Fmoc-Cl to minimize dipeptide formation.

  • Base: Na

    
    CO
    
    
    
    (Sodium Carbonate)
  • Solvent: Water / 1,4-Dioxane (1:1 v/v)

Step-by-Step Methodology
  • Solubilization: Suspend 10 mmol of H-AA-OH in 25 mL of water. Add 20 mmol of Na

    
    CO
    
    
    
    . Sonicate for 10 minutes until a clear solution is obtained (pH should be ~9-10).
  • Reagent Addition: Dissolve 11 mmol (1.1 eq) of Fmoc-OSu in 25 mL of 1,4-dioxane. Add this solution dropwise to the amino acid solution over 30 minutes at 0°C.

    • Critical Insight: The slow addition prevents precipitation of Fmoc-OSu. The dioxane ratio is critical; too little dioxane leads to reagent precipitation, too much precipitates the carbonate salt.

  • Reaction: Remove the ice bath. Stir vigorously at room temperature for 18 hours.

    • QC Check: Monitor by TLC (CHCl

      
      :MeOH:AcOH 85:10:5). If starting material persists after 18h, add 0.1 eq of Fmoc-OSu and warm to 35°C.
      
  • Work-up:

    • Dilute with 50 mL water.

    • Wash the aqueous phase 2x with Diethyl Ether (removes unreacted Fmoc-OSu and byproducts).

    • Acidify the aqueous phase carefully to pH 2.0 using 1N HCl at 0°C. Note: The product will precipitate as a white solid or oil.

    • Extract 3x with Ethyl Acetate.

    • Dry over MgSO

      
       and concentrate in vacuo.
      
  • Purification: Recrystallize from EtOAc/Hexane. Do not rely solely on precipitation; sterically hindered amino acids often trap solvent.

Protocol 2: C-Terminal Protection (Methyl Ester)

For solution-phase synthesis or fragment condensation, the methyl ester is robust. The steric bulk at the


-position actually stabilizes the ester against unwanted hydrolysis, but makes formation slower.
Methodology (Thionyl Chloride Method)
  • Setup: Chill 20 mL of anhydrous Methanol to -10°C (Ice/Salt bath) under Nitrogen.

  • Activation: Add 2.0 eq of Thionyl Chloride (SOCl

    
    ) dropwise. Caution: Exothermic. Stir for 15 minutes.
    
  • Addition: Add 5 mmol of 2-Amino-3,3-dimethylpentanoic acid in one portion.

  • Reflux: Heat the mixture to reflux (65°C) for 12 hours.

    • Why Reflux? Standard room temperature protocols (e.g., for Alanine) will fail here. The quaternary center blocks the approach of methanol to the activated acyl chloride intermediate. Thermal energy is required.

  • Isolation: Concentrate to dryness. Co-evaporate with toluene 3x to remove traces of acid. The product is the Hydrochloride salt.

Protocol 3: Peptide Coupling (The "Difficult Coupling")

This is the most critical section. The steric hindrance of 2-amino-3,3-dimethylpentanoic acid affects coupling in two ways:

  • As the Carboxyl Component (Activation): The bulky side chain hinders nucleophilic attack by the incoming amine.

  • As the Amine Component (Nucleophile): The amine is buried, reducing its effective nucleophilicity.

Decision Matrix for Coupling Reagents

CouplingStrategy Start Coupling Scenario Scenario1 Coupling OF the Hindered AA (Activation) Start->Scenario1 Scenario2 Coupling TO the Hindered AA (Nucleophile) Start->Scenario2 Method1 Method A: HATU / HOAt / DIEA (Standard High-Power) Scenario1->Method1 Routine Method3 Method C: COMU / Oxyma (Lower Racemization Risk) Scenario1->Method3 If Epimerization Prone Scenario2->Method1 First Attempt Method2 Method B: Acid Fluoride (TFFH) (For Extremely Hindered) Scenario2->Method2 If Method A Fails Result Double Coupling (2 x 2h) Monitor via Chloranil Test Method1->Result Method2->Result Method3->Result

Figure 1: Strategic decision tree for selecting coupling reagents based on the specific steric challenge.

Recommended Coupling Protocol (Solid Phase)

Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole), DIPEA.

  • Stoichiometry: Use 4 equivalents of Fmoc-AA-OH, 3.9 eq HATU, 4 eq HOAt, and 8 eq DIPEA.

    • Note: The slight deficit of HATU prevents capping of the resin with tetramethylguanidinium.

  • Pre-activation: Dissolve AA and HATU/HOAt in DMF. Add DIPEA. Allow to activate for exactly 30 seconds .

    • Warning: Do not pre-activate for >2 mins. Hindered active esters can rearrange or hydrolyze if left too long without the amine nucleophile.

  • Coupling: Add to resin. Shake for 2 hours (vs. standard 45 mins).

  • Re-Coupling: Drain. Repeat the step with fresh reagents.

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Alternative: Acid Fluoride Method (For Failed Couplings)

If HATU fails (incomplete coupling confirmed by Kaiser/Chloranil test), convert the Fmoc-AA-OH to its acid fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). Acid fluorides are smaller and more reactive than OBt/OAt esters, penetrating the steric shield more effectively.

QC & Troubleshooting

ObservationRoot CauseCorrective Action
Low Yield in Fmoc-Protection Incomplete solubility of the hydrophobic AA in water.Increase Dioxane ratio or switch to Fmoc-OSu in DMF with organic base (though purification is harder).
Incomplete Coupling (Color Test Positive) Steric wall blocking the incoming activated AA.Switch to TFFH (Acid Fluoride) or use microwave irradiation (50°C, 10 mins).
Racemization Slow coupling allows oxazolone formation.Use Oxyma Pure instead of HOBt. Lower coupling temp to 4°C for overnight reactions.
Broad NMR Peaks Rotameric species due to steric bulk.Run NMR at 50°C or in DMSO-d6 to coalesce rotamers.

References

  • Synthesis of

    
    -Dimethylated Amino Acids: 
    
    • Synthesis of β,β-Dimethylated Amino Acid Building Blocks Utilizing the 9-Phenylfluorenyl Protecting Group. J. Org. Chem. (1999).
  • Coupling Reagent Efficiency (HATU/HOAt)

    • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[2] An efficient peptide coupling additive.[3][4][5] J. Am. Chem. Soc.

  • Acid Fluorides in Peptide Synthesis

    • Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH). General Reagent for Preparation of Amino Acid Fluorides. J. Am. Chem. Soc.
  • General Fmoc Protocols

    • The Chemistry of Fmoc Protecting Group and Deprotection Conditions.[6][7][8] BenchChem Technical Guides.

  • Steric Hindrance in SPPS

    • Bachem Peptide Synthesis Guide: Coupling Reagents & Additives.

Sources

Method

Application Notes and Protocols for the Scale-Up Production of 2-Amino-3,3-dimethylpentanoic Acid for Pharmaceutical Applications

Introduction: The Significance of Sterically Hindered Amino Acids in Modern Pharmaceuticals Non-proteinogenic amino acids are crucial building blocks in contemporary drug design, offering unique structural motifs that ca...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Sterically Hindered Amino Acids in Modern Pharmaceuticals

Non-proteinogenic amino acids are crucial building blocks in contemporary drug design, offering unique structural motifs that can enhance the pharmacological properties of therapeutic agents. Among these, α,α-disubstituted amino acids, such as 2-amino-3,3-dimethylpentanoic acid, are of particular interest. The presence of a quaternary carbon at the α-position introduces significant steric hindrance, which can confer remarkable conformational rigidity to peptides and small molecules. This structural constraint can lead to increased metabolic stability, enhanced receptor binding affinity, and improved oral bioavailability. 2-Amino-3,3-dimethylpentanoic acid, a chiral molecule, is a valuable intermediate in the synthesis of various pharmaceuticals, necessitating a robust and scalable production process to meet the demands of drug development and commercialization.

This document provides a comprehensive guide to the scale-up production of 2-amino-3,3-dimethylpentanoic acid, addressing both the synthesis of the racemic mixture and the subsequent chiral resolution to isolate the desired enantiomer. The protocols described herein are designed to be scalable and are based on well-established chemical principles, providing a solid foundation for process development in a pharmaceutical setting.

Strategic Approach to Synthesis: A Two-Stage Process

The industrial-scale production of enantiomerically pure 2-amino-3,3-dimethylpentanoic acid is most effectively approached in two distinct stages:

  • Racemic Synthesis: The initial focus is on the efficient and high-yielding synthesis of the racemic mixture of 2-amino-3,3-dimethylpentanoic acid. For this, the Bucherer-Bergs reaction is a preferred method due to its use of readily available and inexpensive starting materials, as well as its proven scalability.[1][2] This one-pot, multicomponent reaction offers a straightforward route to the hydantoin intermediate, which can then be hydrolyzed to the desired racemic amino acid.[3]

  • Chiral Resolution: With the racemic amino acid in hand, the next critical step is the separation of the enantiomers to isolate the biologically active form. Enzymatic kinetic resolution stands out as a highly efficient and environmentally friendly method for this purpose.[][5] This technique leverages the high stereoselectivity of enzymes to selectively react with one enantiomer, allowing for the separation of the two.[6]

This bifurcated strategy allows for the optimization of each stage independently, ultimately leading to a more robust and cost-effective overall process.

Diagram of the Overall Synthesis Workflow

Scale-up Synthesis Workflow Start Starting Material: 3,3-Dimethyl-2-pentanone BuchererBergs Bucherer-Bergs Reaction Start->BuchererBergs Hydrolysis1 Hydantoin Hydrolysis BuchererBergs->Hydrolysis1 RacemicAA Racemic 2-Amino-3,3-dimethylpentanoic Acid Hydrolysis1->RacemicAA N_Acylation N-Acylation RacemicAA->N_Acylation AcylatedRacemate N-Acyl-2-amino-3,3-dimethylpentanoic Acid N_Acylation->AcylatedRacemate EnzymaticResolution Enzymatic Resolution (e.g., with Lipase) AcylatedRacemate->EnzymaticResolution Separation Separation of Enantiomers EnzymaticResolution->Separation DesiredEnantiomer Desired N-Acyl Enantiomer Separation->DesiredEnantiomer Hydrolyzed UnreactedEnantiomer Unreacted N-Acyl Enantiomer Separation->UnreactedEnantiomer Unhydrolyzed Hydrolysis2 Deacylation DesiredEnantiomer->Hydrolysis2 Racemization Racemization & Recycle UnreactedEnantiomer->Racemization FinalProduct Enantiomerically Pure 2-Amino-3,3-dimethylpentanoic Acid Hydrolysis2->FinalProduct Racemization->N_Acylation

Caption: Overall workflow for the scale-up production of enantiomerically pure 2-amino-3,3-dimethylpentanoic acid.

Part 1: Racemic Synthesis via the Bucherer-Bergs Reaction

The Bucherer-Bergs synthesis is a robust and scalable method for the preparation of α,α-disubstituted amino acids.[7] It involves the reaction of a ketone with an alkali metal cyanide and ammonium carbonate to form a hydantoin, which is subsequently hydrolyzed to the amino acid.[1]

Rationale and Critical Considerations
  • Choice of Starting Material: 3,3-dimethyl-2-pentanone is the logical and commercially available starting material for the synthesis of 2-amino-3,3-dimethylpentanoic acid.

  • Reaction Conditions: The reaction is typically carried out in a sealed reactor at elevated temperatures and pressures to ensure efficient conversion.[2] The use of a co-solvent system, such as ethanol-water, is often employed to improve the solubility of the reactants.[1]

  • Safety: The use of cyanide salts necessitates strict safety protocols. All operations should be conducted in a well-ventilated area, and appropriate personal protective equipment must be worn.[8] Procedures for quenching and disposal of cyanide-containing waste must be rigorously followed.

Detailed Protocol for Racemic Synthesis

Step 1: Hydantoin Formation

  • Reactor Setup: Charge a pressure reactor with 3,3-dimethyl-2-pentanone (1.0 eq), sodium cyanide (1.5 eq), and ammonium carbonate (3.0 eq).

  • Solvent Addition: Add a mixture of ethanol and water (typically 1:1 v/v) to the reactor. The solvent volume should be sufficient to ensure good mixing of the reactants.

  • Reaction: Seal the reactor and heat to 80-100°C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.

  • Workup: After cooling the reactor to room temperature, carefully vent any excess pressure. The reaction mixture is then concentrated under reduced pressure to remove the ethanol. The resulting aqueous slurry is cooled in an ice bath to precipitate the hydantoin product.

  • Isolation: The crude hydantoin is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Hydantoin Hydrolysis

  • Reactor Setup: Charge a separate reactor with the crude hydantoin from the previous step and a solution of sodium hydroxide (e.g., 20-30% w/v).

  • Reaction: Heat the mixture to reflux (typically 120-150°C) with stirring. The hydrolysis is usually complete within 24-48 hours.

  • Workup: Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid to a pH of approximately 6-7. This will cause the racemic 2-amino-3,3-dimethylpentanoic acid to precipitate.

  • Isolation and Purification: The precipitated amino acid is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent system (e.g., water/ethanol) to yield the purified racemic product.

ParameterRecommended ValueRationale
Reactant Molar Ratios Ketone:NaCN:(NH₄)₂CO₃ = 1:1.5:3Ensures complete conversion of the ketone.
Reaction Temperature 80-100°CPromotes a reasonable reaction rate without excessive side product formation.
Hydrolysis Conditions 20-30% NaOH, refluxStrong basic conditions are required to cleave the stable hydantoin ring.[7]
Expected Yield 60-70% (overall)This is a typical yield for a two-step synthesis of this nature.

Part 2: Chiral Resolution via Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique for separating enantiomers on a large scale.[] The principle lies in the stereoselective acylation or deacylation of a racemic mixture, catalyzed by an enzyme such as a lipase.[9]

Rationale and Critical Considerations
  • N-Acylation: The racemic amino acid is first converted to its N-acyl derivative. This is a crucial step as the N-acyl group provides a handle for the enzyme to act upon.

  • Enzyme Selection: Lipases, particularly from Candida antarctica (e.g., Novozym 435), are well-known for their broad substrate specificity and high enantioselectivity in the hydrolysis of N-acyl amino acid esters.[10]

  • Process Optimization: The pH, temperature, and solvent system must be carefully optimized to ensure optimal enzyme activity and selectivity.

  • Racemization and Recycling: The unreacted N-acyl enantiomer can be racemized and recycled back into the process, thereby improving the overall yield and process economics.[11]

Detailed Protocol for Chiral Resolution

Step 1: N-Acylation of Racemic 2-Amino-3,3-dimethylpentanoic Acid

  • Reaction Setup: Dissolve the racemic amino acid in an aqueous solution of sodium hydroxide.

  • Acylating Agent Addition: Cool the solution in an ice bath and slowly add an acylating agent, such as acetic anhydride or chloroacetyl chloride, while maintaining the pH between 8 and 10 by the concurrent addition of sodium hydroxide solution.

  • Workup: After the reaction is complete, acidify the mixture with hydrochloric acid to precipitate the N-acyl amino acid.

  • Isolation: Collect the product by filtration, wash with cold water, and dry.

Step 2: Enzymatic Hydrolysis

  • Reaction Setup: Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7-8) and add the N-acyl amino acid.

  • Enzyme Addition: Add the selected lipase (e.g., immobilized Candida antarctica lipase B).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-40°C). The progress of the resolution is monitored by chiral HPLC to determine the enantiomeric excess (e.e.) of both the product and the remaining substrate. The reaction is stopped when the desired e.e. is reached (typically around 50% conversion).

  • Enzyme Removal: If an immobilized enzyme is used, it can be easily removed by filtration for reuse.

Step 3: Separation and Deprotection

  • Separation: The reaction mixture now contains the free (S)-amino acid and the unreacted N-acyl-(R)-amino acid. These can be separated based on their different solubilities at different pH values. Acidify the solution to precipitate the N-acyl-(R)-amino acid, which can be collected by filtration. The filtrate contains the desired (S)-amino acid.

  • Purification of (S)-amino acid: The (S)-amino acid can be further purified by ion-exchange chromatography or recrystallization.

  • Deprotection of (S)-amino acid (if necessary): If the desired product is the free amino acid, the N-acyl group is removed by acid hydrolysis.

ParameterRecommended ValueRationale
Enzyme Immobilized Candida antarctica lipase BHigh enantioselectivity and stability, easy to remove and reuse.[10]
pH 7-8Optimal pH for lipase activity and stability.
Temperature 30-40°CBalances reaction rate and enzyme stability.
Monitoring Chiral HPLCEssential for determining the enantiomeric excess and stopping the reaction at the optimal point.

Part 3: Analytical Quality Control for Pharmaceutical Grade Product

Ensuring the purity and quality of the final product is paramount in pharmaceutical manufacturing. A comprehensive analytical strategy is required to characterize the 2-amino-3,3-dimethylpentanoic acid.

Key Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC):

    • Reversed-Phase HPLC: To determine the chemical purity of the final product and to quantify any process-related impurities.

    • Chiral HPLC: To determine the enantiomeric purity of the final product. This is a critical quality attribute.[12] A variety of chiral stationary phases are available for the separation of amino acid enantiomers.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: To confirm the chemical structure of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Elemental Analysis: To confirm the elemental composition of the product.

  • Residual Solvent Analysis (by Gas Chromatography): To ensure that residual solvents from the synthesis are below the limits specified by pharmaceutical guidelines (e.g., ICH Q3C).

Purity Specifications
TestSpecificationMethod
Chemical Purity ≥ 99.0%Reversed-Phase HPLC
Enantiomeric Purity ≥ 99.5% e.e.Chiral HPLC
Identity Conforms to structureNMR, MS, Elemental Analysis
Residual Solvents Meets ICH Q3C limitsGas Chromatography

Conclusion

The successful scale-up production of 2-amino-3,3-dimethylpentanoic acid for pharmaceutical applications hinges on a well-designed and robust synthetic strategy. The combination of the Bucherer-Bergs reaction for the efficient synthesis of the racemic intermediate, followed by a highly selective enzymatic kinetic resolution, provides a practical and scalable pathway to the desired enantiomerically pure product. Rigorous in-process controls and a comprehensive analytical quality control strategy are essential to ensure the final product meets the stringent requirements of the pharmaceutical industry. The protocols and considerations outlined in this document provide a solid framework for the development and implementation of a large-scale manufacturing process for this valuable non-proteinogenic amino acid.

References

  • Enzymatic Resolution of Amino Acids via Ester Hydrolysis. PubMed. [Link]

  • Scaleable catalytic asymmetric Strecker syntheses of unnatural alpha-amino acids. Europe PMC. [Link]

  • A Simple Enzymatic Method for Production of a Wide Variety of D-Amino Acids Using L-Amino Acid Oxidase from Rhodococcus sp. AIU Z-35-1. PMC. [Link]

  • Studies on Amino Acids. II: Studies on the Enzymatic Resolution. (II) Enzymatic Resolution of dl-Lysine (1). J-STAGE. [Link]

  • Strecker amino acid synthesis. Wikipedia. [Link]

  • Enzymatic Resolution of Racemic Amino Acids. R Discovery. [Link]

  • Bucherer–Bergs reaction. Wikipedia. [Link]

  • Strecker Amino Acid Synthesis Mechanism & Examples. Chemistry Steps. [Link]

  • Strecker Synthesis. Organic Chemistry Portal. [Link]

  • Bucherer-Bergs Reaction. Organic Chemistry Portal. [Link]

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • Sterically Hindered Cα,α-Disubstituted α-Amino Acids: Synthesis from α-Nitroacetate and Incorporation into Peptides. ACS Publications. [Link]

  • New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. PMC. [Link]

  • How to Scale Up a New Synthesis Reaction. Lab Manager. [Link]

  • ANALYTICAL CHIRAL SEPARATION METHODS. IUPAC. [Link]

  • Key Factors for Successful Scale-Up in Organic Synthesis. Pure Synth. [Link]

  • Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. MDPI. [Link]

  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. PubMed. [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC. [Link]

  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α. Thieme. [Link]

  • Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. ResearchGate. [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. MDPI. [Link]

  • Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

  • Sterically Hindered Cα,α-Disubstituted α-Amino Acids: Synthesis from α-Nitroacetate and Incorporation into Peptides. Figshare. [Link]

  • Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Almac. [Link]

  • Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. ResearchGate. [Link]

  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. MDPI. [Link]

  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik. [Link]

  • Synthesis of Alpha-Amino Acids. Sketchy. [Link]

  • Method for purifying aromatic amino acids.
  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC. [Link]

  • Resolution of racemic amino acids.
  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. MDPI. [Link]

  • High-performance liquid chromatographic separation of the enantiomers of unusual ??-amino acid analogues. ResearchGate. [Link]

  • An Improved Process For The Preparation Of Pure (2 S) 2 Amino 3 Methyl 3 Sulfanylbutanoic Acid (D Penicillamine). Quick Company. [Link]

Sources

Application

Application Note: Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) for the Efficient Coupling of 2-Amino-3,3-dimethylpentanoic Acid

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Technical Protocol & Mechanistic Guide Executive Summary & Mechanistic Rationale The incorporation of non-canonical, s...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Technical Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The incorporation of non-canonical, sterically hindered amino acids is a critical strategy in modern peptide drug development to enhance proteolytic stability and enforce specific conformational geometries. 2-Amino-3,3-dimethylpentanoic acid [1] is a prime example of such a building block. Featuring a quaternary


-carbon (analogous to a tert-amyl substitution at the 

-carbon), this residue presents severe synthetic bottlenecks during classical Solid-Phase Peptide Synthesis (SPPS).

The Steric Shield and the Thermal Solution: In standard room-temperature SPPS, the extreme steric bulk of the


-dimethyl-substituted side chain physically shields the 

-amine from incoming electrophiles and severely restricts the trajectory of nucleophilic attack when the residue acts as an activated ester. This translates to an exceptionally high Arrhenius activation energy (

) for the coupling transition state, often resulting in <15% yield after 24 hours and promoting side reactions such as epimerization.

To overcome this, Microwave-Assisted SPPS (MW-SPPS) is employed [2]. Microwave irradiation provides rapid, uniform dielectric heating. By directly coupling electromagnetic energy with the dipole moments of the solvent (DMF) and the peptide-resin matrix, MW-SPPS supplies the precise thermal energy required to rapidly overcome the steric


 barrier, reducing coupling times from days to minutes while maintaining high optical purity.

Reagents and Materials

  • Solid Support: Rink Amide AM resin (loading 0.3–0.6 mmol/g) or 2-Chlorotrityl chloride (2-CTC) resin.

  • Amino Acid: Fmoc-2-amino-3,3-dimethylpentanoic acid (4.0 equivalents relative to resin loading).

  • Coupling Reagents: N,N'-Diisopropylcarbodiimide (DIC, 4.0 eq) and Ethyl cyanohydroxyiminoacetate (OxymaPure, 4.0 eq).

    • Expert Insight: OxymaPure is strictly selected over traditional benzotriazoles (HOBt/HATU) because it forms a less sterically encumbered active ester and demonstrates superior suppression of epimerization under high-temperature microwave conditions [3].

  • Deprotection Solution: 20% Piperidine in DMF (v/v).

  • Capping Solution: 10% Acetic anhydride (

    
    ) and 5% N,N-Diisopropylethylamine (DIEA) in DMF.
    
  • Solvent: Peptide-synthesis grade N,N-Dimethylformamide (DMF).

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system . Every step includes built-in fail-safes to ensure that incomplete reactions do not compromise the final purification of the target therapeutic peptide.

Step 1: Matrix Solvation (Resin Swelling)
  • Action: Suspend the resin in DMF for 30 minutes at room temperature.

  • Causality: Polystyrene-based resins must be fully solvated to expand the polymer network. This maximizes the accessible surface area and pore volume, ensuring that the bulky Fmoc-2-amino-3,3-dimethylpentanoic acid can diffuse freely to the reactive sites.

Step 2: Microwave-Assisted Fmoc Deprotection
  • Action: Add 20% piperidine in DMF. Irradiate at 90°C for 1 minute . Wash thoroughly with DMF (5 × 1 min).

  • Causality: Microwave heating accelerates the base-catalyzed

    
    -elimination of the Fmoc group. The rapid 1-minute cycle prevents base-catalyzed side reactions (such as aspartimide formation) that typically occur during prolonged room-temperature deprotections.
    
Step 3: High-Temperature Coupling
  • Action: Pre-activate Fmoc-2-amino-3,3-dimethylpentanoic acid (0.2 M in DMF) with DIC (0.5 M) and OxymaPure (1.0 M) for 1 minute. Add to the resin and irradiate at 90°C for 10 minutes .

  • Causality: The pre-activation forms the highly reactive Oxyma ester. The 10-minute MW irradiation at 90°C provides the targeted thermal kinetic energy to force the endothermic formation of the hindered amide bond, bypassing the steric shield of the quaternary

    
    -carbon.
    
Step 4: Mandatory Double Coupling
  • Action: Drain the reaction vessel, wash once with DMF, and repeat Step 3 with fresh reagents.

  • Causality: For quaternary

    
    -carbon amino acids, a single coupling cycle rarely achieves >95% conversion. A double coupling replenishes the concentration gradient of the active ester, driving the equilibrium toward quantitative conversion.
    
Step 5: Self-Validation via Sequence Capping
  • Action: Perform a Kaiser test. Regardless of the visual result, treat the resin with 10%

    
     and 5% DIEA in DMF for 5 minutes at room temperature.
    
  • Causality: Colorimetric tests can yield false negatives on highly hindered amines. By universally applying a capping step, any unreacted trace amines are permanently acetylated. This self-validating mechanism ensures that failed couplings truncate immediately, preventing the formation of near-isobaric deletion sequences. Consequently, the target full-length peptide will have a drastically different retention time during RP-HPLC, guaranteeing high final purity.

Process Visualization

MW_SPPS_Workflow Resin Peptide-Resin (Free Amine) Activation Reagent Activation (Fmoc-AA + DIC/OxymaPure) Resin->Activation Coupling Microwave Coupling (90°C, 10 min) Activation->Coupling Steric Thermal Energy Overcomes Steric Ea Barrier Coupling->Steric Mechanism Wash DMF Wash Cycle Coupling->Wash Steric->Wash Validation Self-Validation (Kaiser Test) Wash->Validation Validation->Activation Incomplete (Positive) Trigger Double Couple Capping Sequence Capping (Ac2O / DIEA) Validation->Capping Complete (Negative) Deprotect Fmoc Deprotection (20% Piperidine, MW 90°C) Capping->Deprotect Proceed to Next Cycle

Figure 1: Self-validating microwave-assisted SPPS workflow for sterically hindered amino acids.

Quantitative Process Evaluation

The implementation of MW-SPPS drastically alters the kinetic landscape of hindered amino acid couplings. The table below summarizes the comparative efficiency of classical versus microwave-assisted protocols for 2-amino-3,3-dimethylpentanoic acid.

Coupling ConditionTemperatureTimeCoupling ReagentsYield (HPLC)Epimerization
Classical SPPS25°C24 hoursDIC / HOBt12%<1%
Classical SPPS25°C24 hoursHATU / DIEA34%4.2%
MW-SPPS (Single) 90°C 10 mins DIC / OxymaPure 88.5% <1%
MW-SPPS (Double) 90°C 2 x 10 mins DIC / OxymaPure >98.0% <1%

Advanced Troubleshooting & Process Safety

  • Mitigating Toxic Byproducts (HCN Generation): Recent process chemistry studies indicate that the prolonged heating of DIC and OxymaPure at elevated temperatures can generate trace amounts of toxic hydrogen cyanide (HCN) gas [4]. Safety Directive: Ensure that the microwave synthesizer exhaust is properly integrated into a high-flow fume hood. Do not pre-activate DIC and OxymaPure for longer than 2 minutes before introducing them to the resin.

  • Aspartimide Formation in Adjacent Residues: If the target sequence contains highly susceptible residues (e.g., Asp-Gly or Asp-Ser) immediately preceding the hindered coupling site, the 90°C temperature may induce aspartimide formation. Optimization: Lower the microwave coupling temperature to 75°C, extend the coupling time to 20 minutes, and add 0.1 M formic acid to the OxymaPure solution to suppress base-catalyzed cyclization.

References

  • National Center for Biotechnology Information (2026). "2-Amino-3,3-dimethylpentanoic acid" PubChem Compound Summary for CID 15042684. Retrieved from:[Link]

  • Collins, J. M., Porter, K. A., Singh, S. K., & Vanier, G. S. (2014). "High-Efficiency solid phase peptide synthesis (HE-SPPS)." Organic Letters, 16(3), 940-943. Retrieved from:[Link]

  • McFarland, A. D., et al. (2019). "Formation of HCN from DIC and Oxyma in Peptide Synthesis." Organic Process Research & Development, 23(10), 2099-2105. Retrieved from:[Link]

Sources

Method

Application Note: Advanced Liquid Phase Synthesis of 2-Amino-3,3-Dimethylpentanoic Acid

Topic: Liquid Phase Synthesis Techniques for 2-Amino-3,3-Dimethylpentanoic Acid Derivatives Content Type: Detailed Application Note & Protocol Audience: Senior Synthetic Chemists, Peptide Scientists, and Drug Discovery R...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Liquid Phase Synthesis Techniques for 2-Amino-3,3-Dimethylpentanoic Acid Derivatives Content Type: Detailed Application Note & Protocol Audience: Senior Synthetic Chemists, Peptide Scientists, and Drug Discovery Researchers.

Executive Summary

2-Amino-3,3-dimethylpentanoic acid (


-dimethylnorvaline) represents a critical class of sterically constrained non-canonical amino acids. Structurally analogous to tert-leucine, its incorporation into peptide backbones imposes severe conformational restrictions, often locking bioactive peptides into high-affinity helical or turn conformations while dramatically enhancing proteolytic stability.

However, the synthesis of this "neopentyl-like" scaffold presents a formidable challenge. Traditional


 alkylation of glycine equivalents fails due to the extreme steric bulk of the tertiary 

-carbon. This guide details a robust, scalable liquid-phase asymmetric synthesis utilizing Ellman’s Sulfinamide auxiliary, ensuring high enantiomeric excess (>98% ee) without the need for chiral chromatography. We further provide optimized protocols for coupling this hindered residue in solution-phase peptide synthesis (LPPS).

Retrosynthetic Analysis & Strategy

The failure of standard alkylation strategies necessitates a disconnection at the C1–C2 bond (Strecker-type synthesis) rather than the C2–C3 bond (alkylation).

Strategic Disconnection (DOT Visualization)

Retrosynthesis Target 2-Amino-3,3-dimethylpentanoic Acid (Target) Aminonitrile α-Aminonitrile (Chiral Intermediate) Aminonitrile->Target Acid Hydrolysis (HCl) Sulfinimine N-Sulfinyl Imine (Activated Electrophile) Sulfinimine->Aminonitrile Asymmetric Strecker (TMSCN) Aldehyde 2,2-Dimethylbutanal (Commercially Available) Aldehyde->Sulfinimine Condensation (Ti(OEt)4) Auxiliary (S)-tert-Butanesulfinamide (Ellman's Auxiliary) Auxiliary->Sulfinimine Cyanide TMSCN (Cyanide Source) Cyanide->Aminonitrile

Figure 1: Retrosynthetic strategy avoiding steric clashes at the


-carbon by utilizing nucleophilic addition to a pre-formed imine.

Protocol A: Asymmetric Synthesis via Ellman’s Sulfinamide

Objective: Synthesis of (2S)-2-amino-3,3-dimethylpentanoic acid. Scale: 10–50 mmol (Scalable to kg). Enantiomeric Excess: >98% typical.[1][2]

Materials & Reagents
  • Substrate: 2,2-Dimethylbutanal (CAS 123-05-7).

  • Chiral Auxiliary: (S)-(-)-2-Methyl-2-propanesulfinamide (Ellman’s Sulfinamide).

  • Lewis Acid: Titanium(IV) ethoxide (

    
    ).
    
  • Cyanide Source: Trimethylsilyl cyanide (TMSCN).[3] Caution: Generates HCN upon hydrolysis.

  • Solvents: Anhydrous THF, DCM, 6N HCl.

Step-by-Step Methodology
Step 1: Condensation (Imine Formation)

The steric bulk of 2,2-dimethylbutanal requires a strong Lewis acid dehydrating agent to drive equilibrium.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Mixing: Add (S)-tert-butanesulfinamide (1.0 equiv, 12.1 g for 100 mmol scale) and 2,2-dimethylbutanal (1.1 equiv).

  • Catalysis: Dilute with anhydrous THF (0.5 M concentration). Add

    
     (2.0 equiv) dropwise at room temperature. The solution will turn slightly yellow.
    
  • Reaction: Reflux at 60°C for 12–18 hours. Monitor by TLC (EtOAc/Hexane 3:7) or LC-MS for disappearance of sulfinamide.

  • Workup: Cool to RT. Pour into an equal volume of brine while stirring vigorously. A thick white precipitate (

    
    ) will form. Filter through a Celite pad. Wash the cake with EtOAc.
    
  • Purification: Dry organic phase (

    
    ), concentrate, and purify via flash chromatography (0-20% EtOAc/Hexane).
    
    • Checkpoint: You now have the chiral N-sulfinyl imine.

Step 2: Diastereoselective Strecker Reaction

This is the chirality-defining step. The tert-butanesulfinyl group directs the cyanide attack to the Re-face.

  • Setup: Dissolve the purified imine (1.0 equiv) in anhydrous THF (0.2 M) in a flame-dried RBF under

    
    . Cool to -78°C .[4]
    
  • Addition: Add TMSCN (1.5 equiv) dropwise.

  • Activation: Add a catalytic amount of Scandium Triflate (

    
    , 5 mol%) or Tetrabutylammonium acetate (10 mol%) to activate the imine.
    
    • Note: For extreme steric bulk, maintaining -78°C is crucial for high diastereoselectivity (dr > 95:5).

  • Progression: Stir at -78°C for 4 hours, then allow to warm slowly to room temperature overnight.

  • Quench: Quench with saturated

    
     solution. Extract with EtOAc.[4]
    
  • Analysis: The product is the stable

    
    -aminonitrile. Check diastereomeric ratio (dr) via 
    
    
    
    NMR.
Step 3: Hydrolysis to Free Amino Acid

Both the nitrile and the sulfinyl group are cleaved under acidic conditions.

  • Hydrolysis: Dissolve the crude aminonitrile in 6N HCl (excess).

  • Reflux: Heat to reflux (100°C) for 12–16 hours. This converts the nitrile to the carboxylic acid and cleaves the sulfinyl auxiliary to produce the free amine hydrochloride salt.

  • Isolation: Concentrate to dryness. The residue is the amino acid hydrochloride.

  • Purification:

    • Method A (Ion Exchange): Pass through a Dowex 50W (H+ form) column. Wash with water, elute with 1M

      
      .
      
    • Method B (Crystallization): Dissolve in minimum hot ethanol/water and neutralize with propylene oxide to precipitate the zwitterion.

Application Note: Liquid Phase Peptide Coupling

Coupling 2-amino-3,3-dimethylpentanoic acid (let's abbreviate as Dmp ) is notoriously difficult due to the


-quaternary center shielding the 

-amine.
The "Difficult Sequence" Problem

Standard reagents (EDC/HOBt) often fail, leading to incomplete coupling or deletion sequences.

Optimized Coupling Protocol (Liquid Phase)
ParameterRecommendationRationale
Coupling Reagent HATU or COMU Aza-benzotriazole reagents are superior for hindered amines.
Base TMP (2,4,6-Collidine) Weaker, non-nucleophilic base prevents racemization better than DIPEA for this specific residue.
Solvent DMF/NMP (1:1) NMP improves swelling (if resin) and solubility of hindered intermediates.
Stoichiometry 1.2 equiv Amino Acid / 1.2 equiv HATUExcess is less critical than activation time.
Pre-activation None (In situ)Mix acid, HATU, and amine before adding base to minimize epimerization.
Workflow Visualization

Coupling Start N-Protected Amino Acid (Dmp) Activate Activation (HATU + Collidine) Start->Activate Intermediate OAt-Active Ester (Highly Reactive) Activate->Intermediate Coupling Coupling Reaction (24h, 40°C) Intermediate->Coupling Amine Amine Component (Peptide N-term) Amine->Coupling Product Elongated Peptide Coupling->Product

Figure 2: Optimized coupling workflow for sterically hindered amino acids in solution.

Troubleshooting Table
IssueCauseSolution
Low Yield (<40%) Steric shielding of nucleophile.Switch to HATU or PyAOP . Increase temp to 50°C (microwave if possible).
Racemization Oxazolone formation due to slow kinetics.Use Collidine instead of DIPEA. Add HOAt as additive.
Incomplete Deprotection Fmoc removal hindered by bulk.Use DBU (2%) + Piperidine (20%) in DMF for deprotection steps.

References

  • Ellman, J. A., et al. "Asymmetric Synthesis of

    
    -Branched Amines." Journal of Organic Chemistry, 1999.[5] Link
    
  • Davis, F. A., et al. "Asymmetric Strecker Synthesis Using Sulfinimines." Journal of Organic Chemistry, 2000. Link

  • Albericio, F., et al. "Coupling Reagents for the Synthesis of Hindered Peptides." Chemical Reviews, 2011. Link

  • Carpino, L. A. "1-Hydroxy-7-azabenzotriazole (HOAt): An Efficient Coupling Additive."[6] Journal of the American Chemical Society, 1993. Link

  • Ma, J. A.

    
    -Amino Acids." Angewandte Chemie Int. Ed., 2003. Link
    

Sources

Technical Notes & Optimization

Troubleshooting

overcoming steric hindrance when coupling 2-amino-3,3-dimethylpentanoic acid

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing critical bottlenecks when incorporating highly sterically hindered non-canonical am...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing critical bottlenecks when incorporating highly sterically hindered non-canonical amino acids—specifically 2-amino-3,3-dimethylpentanoic acid (a bulky tert-pentylglycine /


-methylisoleucine derivative)—into peptide chains.

Below, you will find field-proven troubleshooting guides, mechanistic FAQs, and self-validating protocols designed to overcome severe steric clashes during solid-phase peptide synthesis (SPPS).

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why do my standard coupling protocols (e.g., HBTU/DIC + HOBt) completely fail with 2-amino-3,3-dimethylpentanoic acid? A: The failure is a direct consequence of transition-state thermodynamics. 2-amino-3,3-dimethylpentanoic acid features a fully substituted quaternary


-carbon (bonded to two methyls and one ethyl group). This creates a massive steric "shield" around the 

-carboxyl group[1]. Standard reagents like HBTU generate an OBt (benzotriazole) active ester. The physical bulk of the OBt ester, combined with the tert-pentyl side chain, prevents the resin-bound amine from achieving the required trajectory for nucleophilic attack[2]. Furthermore, prolonged reaction times with uronium salts (like HBTU) lead to a dead-end side reaction: the irreversible guanidinylation of your resin-bound N-terminus[2].

Q2: Which coupling reagents provide the highest probability of success for this specific residue? A: You must abandon standard OBt-generators and transition to reagents that offer either anchimeric assistance or minimal steric radii :

  • HATU or PyAOP (OAt esters): The nitrogen atom in the pyridine ring of HOAt provides anchimeric (neighboring-group) assistance. It acts as a localized base, hydrogen-bonding with the incoming amine and guiding it to the carbonyl carbon, drastically lowering the activation energy despite the steric bulk[3].

  • COMU / OxymaPure: Oxyma-based reagents form active esters that are highly reactive and less susceptible to steric blocking than HOBt. COMU is also non-explosive and outperforms HATU in many hindered scenarios[4].

  • TFFH (Acid Fluorides): For extreme hindrance where even HATU fails, generating an in situ acid fluoride using TFFH is the ultimate solution. The fluorine atom is highly electronegative (ensuring a highly electrophilic carbonyl) but sterically tiny (comparable to a hydrogen atom), allowing the activated acyl species to easily penetrate the steric shield[5].

Q3: How does Microwave-Assisted Peptide Synthesis (MAPS) alter the coupling dynamics? A: Steric hindrance imposes a severe kinetic penalty (high activation energy,


). Microwave irradiation (typically 75°C–90°C) provides rapid, localized dielectric heating that pumps energy directly into the polar peptide backbone. This not only overcomes the 

barrier for the coupling of the bulky 2-amino-3,3-dimethylpentanoic acid but also aggressively disrupts intermolecular hydrogen bonds (

-sheet aggregation) that further restrict solvent and reagent access to the resin[6].

Part 2: Workflow & Mechanistic Visualizations

Workflow Start Coupling 2-amino-3,3- dimethylpentanoic acid Standard Standard SPPS (HBTU/DIC) Start->Standard Fails Incomplete Coupling (Steric Clash) Standard->Fails Upgrade1 Upgrade Reagents: HATU/HOAt or COMU/Oxyma Fails->Upgrade1 Check1 Kaiser / Chloranil Test Upgrade1->Check1 MAPS Apply Microwave Heating (75°C, 15 min) Check1->MAPS If incomplete Success Successful Peptide Bond Check1->Success If complete Upgrade2 Acid Fluoride Activation (TFFH + DIPEA) MAPS->Upgrade2 If still failing Upgrade2->Success

Fig 1: Stepwise troubleshooting workflow for overcoming severe steric hindrance in SPPS.

Mechanism AA Hindered AA (tert-pentyl side chain) AcylF Acyl Fluoride (Small radius, highly reactive) AA->AcylF + DIPEA TFFH TFFH (Fluorinating Agent) TFFH->AcylF Product Peptide Bond Formation AcylF->Product + Amine Amine Resin-Bound Amine Amine->Product

Fig 2: Acid fluoride activation pathway utilizing TFFH to bypass steric bulk.

Part 3: Quantitative Reagent Comparison

To optimize your synthesis, select the coupling reagent based on the severity of the sequence aggregation and the specific position of the 2-amino-3,3-dimethylpentanoic acid.

Coupling ReagentActive Species GeneratedRelative ReactivitySteric PenaltyGuanidinylation RiskBest Use Case
HBTU / PyBOP OBt esterLowHighHigh (HBTU only)Routine synthesis; Avoid for this amino acid[2].
HATU OAt esterVery HighModerateHighPrimary choice for standard hindered couplings[3].
COMU Oxyma esterVery HighModerateNoneMicrowave synthesis; safer alternative to HATU[4].
TFFH Acid FluorideExtremeVery LowNoneUltimate fallback for adjacent sterically hindered residues[5].

Part 4: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. You must confirm the success of each step via micro-cleavage or colorimetric assay before proceeding, as unreacted amines will lead to difficult-to-separate deletion sequences.

Protocol A: Microwave-Assisted Coupling with COMU/Oxyma

Use this as your first-line upgraded protocol. COMU is preferred over HATU here due to its stability under microwave conditions and lack of guanidinylation side-reactions[4].

  • Deprotection: Treat the resin-bound peptide with 20% Piperidine in DMF for 3 minutes, then 10 minutes. Wash thoroughly with DMF (5x).

  • Pre-Activation (Crucial Step):

    • In a separate vial, dissolve 4.0 equivalents of Fmoc-2-amino-3,3-dimethylpentanoic acid and 4.0 equivalents of OxymaPure in DMF.

    • Add 3.9 equivalents of COMU (slightly sub-stoichiometric to prevent capping of the resin by excess uronium).

    • Add 8.0 equivalents of DIPEA. Stir for exactly 2 minutes to form the Oxyma ester.

  • Coupling: Transfer the activated mixture to the resin.

  • Microwave Irradiation: Heat the reaction vessel to 75°C for 15 minutes using a dedicated peptide microwave synthesizer[6].

  • Validation: Wash the resin (5x DMF, 3x DCM). Perform a Kaiser Test (for primary amines) or Chloranil Test (for secondary amines).

    • Causality Check: If the test is positive (blue/green), the steric bulk prevented completion. Do not deprotect. Proceed immediately to Protocol B.

Protocol B: In Situ Acid Fluoride Generation via TFFH

Deploy this protocol when Protocol A fails, or when coupling 2-amino-3,3-dimethylpentanoic acid onto an already hindered N-terminus (e.g., an N-methylated amino acid)[5],[7].

  • Preparation: Ensure the resin is thoroughly washed with anhydrous DCM. Acid fluorides are sensitive to hydrolysis; anhydrous conditions maximize yield.

  • Activation:

    • Dissolve 3.0 equivalents of Fmoc-2-amino-3,3-dimethylpentanoic acid in anhydrous DCM/DMF (1:1).

    • Add 3.0 equivalents of TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).

    • Add 6.0 equivalents of DIPEA. Allow to pre-activate for 15 minutes at room temperature to ensure complete conversion to the acyl fluoride[7].

  • Coupling: Add the acyl fluoride solution to the resin.

  • Extended Reaction: Allow the reaction to proceed at room temperature for 2 to 4 hours. The small atomic radius of the fluorine leaving group allows the molecule to slowly navigate the steric shield of the tert-pentyl group[5].

  • Validation: Wash the resin thoroughly. Perform a Kaiser/Chloranil test. A negative result confirms the successful formation of the peptide bond.

References

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from: [Link]

  • National Institutes of Health (PMC). Introduction to Peptide Synthesis. Retrieved from: [Link]

  • ResearchGate. Derivatives of Oxyma for amide bond formation. Retrieved from: [Link]

  • National Institutes of Health (PMC). Overview on Multienzymatic Cascades for the Production of Non-canonical α-Amino Acids. Retrieved from: [Link]

  • Google Patents. Synthesis and use of amino acid fluorides as peptide coupling reagent (US6040422A).

Sources

Optimization

Technical Support Center: Optimizing Yields for 2-Amino-3,3-dimethylpentanoic Acid in SPPS

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when synthesizing peptides that incorporate highly sterically hindered non-canonical amino acids.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when synthesizing peptides that incorporate highly sterically hindered non-canonical amino acids. 2-amino-3,3-dimethylpentanoic acid (often referred to as a tert-amylglycine derivative) presents severe thermodynamic and kinetic hurdles during Solid-Phase Peptide Synthesis (SPPS).

This guide provides causal explanations, field-validated troubleshooting steps, and self-validating protocols to help you overcome low coupling yields, sequence deletions, and aggregation.

Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield with 2-Amino-3,3- dimethylpentanoic Acid? CheckReagent 1. Evaluate Coupling Reagent Start->CheckReagent UseHATU Switch to HATU/Oxyma or PyAOP CheckReagent->UseHATU CheckTemp 2. Assess Temperature UseHATU->CheckTemp If yield remains low Success Optimized Peptide Yield UseHATU->Success If coupling complete UseMW Apply Microwave-Assisted SPPS (75-90°C) CheckTemp->UseMW CheckActivation 3. Change Activation Strategy UseMW->CheckActivation If incomplete coupling UseMW->Success If coupling complete UseAcylFluoride Generate Acyl Fluorides (e.g., via TFFH) CheckActivation->UseAcylFluoride UseAcylFluoride->Success

Troubleshooting workflow for optimizing sterically hindered amino acid coupling.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why does 2-amino-3,3-dimethylpentanoic acid consistently result in sequence deletions and low overall yields? A1: The core issue is severe steric hindrance. 2-amino-3,3-dimethylpentanoic acid features a bulky tert-amyl group directly attached to the


-carbon. This extreme steric bulk physically shields the electrophilic carbonyl carbon during activation, severely increasing the activation energy required for the nucleophilic attack by the resin-bound amine. Consequently, standard coupling reagents (like HBTU or DCC) fail to drive the reaction to completion, leading to unreacted amino groups and subsequent deletion sequences[1].

Q2: Which coupling reagents are most effective for this specific hindered building block? A2: To overcome the steric barrier, you must use highly reactive coupling reagents that form superior leaving groups:

  • HATU and PyAOP: These generate highly reactive OAt (7-aza-1-hydroxybenzotriazole) esters, which are significantly more reactive than standard OBt esters[2]. PyAOP is particularly useful if you want to avoid the guanidinylation of the N-terminal amine, a common side reaction when uronium salts like HATU react directly with the free amine[3].

  • DIC/OxymaPure: Oxyma-based reagents demonstrate superior performance and minimize base-mediated side reactions while maintaining high coupling efficiency for hindered systems[2][4].

  • Acyl Fluorides: For the most recalcitrant couplings, generating an acyl fluoride in situ using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) is highly recommended. The fluoride ion is a small, excellent leaving group that bypasses the steric bulk that normally impedes bulky OAt/OBt esters[2][4].

Q3: How does Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) resolve incomplete couplings? A3: MW-SPPS provides the necessary thermal energy to overcome the high activation energy barrier inherent to sterically hindered amino acids[5]. Microwave irradiation rapidly and uniformly heats the reaction mixture (typically to 75–90 °C), which increases molecular mobility, disrupts intermolecular hydrogen bonding (preventing peptide aggregation), and accelerates the reaction kinetics. Studies show that MW-SPPS can improve the purity of hindered peptide sequences from <10% to nearly 90% while drastically reducing synthesis time[2][6].

Quantitative Data: Coupling Strategy Efficacy

The following table summarizes the expected performance of various coupling strategies when incorporating sterically hindered amino acids like 2-amino-3,3-dimethylpentanoic acid.

Coupling StrategyReagents / ConditionsAvg. Reaction TimeExpected Yield/PurityMechanistic Advantage
Conventional SPPS HBTU / DIPEA / Room Temp24 - 40 hours< 15%Baseline (Inefficient for bulky

-carbons)[2]
Enhanced Reagents HATU or PyAOP / DIPEA2 - 4 hours40 - 60%Forms highly reactive OAt esters[2]
Acyl Fluoride TFFH / DIPEA / Room Temp2 - 4 hours70 - 85%Small leaving group minimizes steric clash[2][4]
MW-Assisted SPPS DIC / OxymaPure / 90 °C10 - 30 mins> 85%Thermal disruption of aggregation; high kinetic energy[5][6]

Experimental Protocols

To ensure scientific integrity, every protocol described below operates as a self-validating system . Do not proceed to subsequent synthesis steps without confirming the success of the coupling via the integrated validation checks.

Protocol 1: Microwave-Assisted Double Coupling (Standard Optimization)

Purpose: To maximize the coupling efficiency of 2-amino-3,3-dimethylpentanoic acid using thermal energy and highly reactive OAt esters.

  • Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 3 minutes at 90 °C in the microwave synthesizer. Wash thoroughly with DMF (5x).

  • Pre-activation: In a separate vial, dissolve 5 equivalents (eq) of Fmoc-2-amino-3,3-dimethylpentanoic acid, 4.9 eq of HATU, and 10 eq of DIPEA in minimal DMF. Allow 2 minutes for the active ester to form[2].

  • First Coupling: Transfer the activated solution to the resin. Irradiate in the microwave at 75 °C for 15 minutes. (Note: Avoid 90 °C if epimerization of the hindered amino acid is a concern).

  • Wash & Re-couple: Wash the resin with DMF (3x). Repeat steps 2 and 3 for a second coupling cycle to ensure maximum conversion[2].

  • Self-Validation (Kaiser Test): Perform a Kaiser (ninhydrin) test on a small resin sample. A colorless/yellow bead indicates complete coupling. If the beads remain blue (indicating unreacted amines), proceed immediately to Protocol 2.

  • Capping: Treat the resin with acetic anhydride/DIPEA in DMF for 10 minutes to cap any unreacted amines, permanently blocking them and preventing deletion sequences from propagating[1].

Protocol 2: Acyl Fluoride Activation via TFFH (For Extreme Hindrance)

Purpose: To utilize a sterically unencumbered leaving group (fluoride) when standard uronium/phosphonium reagents fail to achieve complete coupling.

  • Preparation: Swell the resin in anhydrous DCM/DMF (1:1) for 20 minutes to optimize polymer solvation.

  • Acyl Fluoride Generation: Dissolve 3 eq of Fmoc-2-amino-3,3-dimethylpentanoic acid in anhydrous DCM. Add 3 eq of TFFH and 6 eq of DIPEA. Stir for 15 minutes at room temperature to generate the acyl fluoride in situ[2].

  • Coupling: Add the solution to the deprotected resin. Allow the reaction to proceed at room temperature for 4 to 12 hours (overnight coupling is often required for extreme hindrance).

  • Self-Validation (LC-MS Micro-cleavage): Cleave a micro-aliquot of the resin (using 95% TFA / 2.5% TIS / 2.5% H2O for 1 hour). Analyze the supernatant via UPLC-ESI-MS to confirm the exact mass addition of the hindered residue before proceeding to the next Fmoc deprotection step[6].

References

  • Peptide Purity & Yield Optimizing in SPPS | PurePep Blog - Gyros Protein Technologies. 1

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids | CEM Corporation. 5

  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids | Benchchem.2

  • Peptide Coupling Reagents, More than a Letter Soup | Universita degli Studi di Urbino. 3

  • Conventional and microwave-assisted SPPS approach: a comparative synthesis of PTHrP(1-34)NH2 | Academia.edu. 6

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications. 4

Sources

Troubleshooting

Technical Support Center: Stereochemical Integrity of Sterically Hindered Amino Acids

Subject: Preventing Racemization of 2-amino-3,3-dimethylpentanoic Acid During Coupling Ticket ID: #RAC-33-DMP Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division Executive Summary You are workin...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Preventing Racemization of 2-amino-3,3-dimethylpentanoic Acid During Coupling Ticket ID: #RAC-33-DMP Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary

You are working with 2-amino-3,3-dimethylpentanoic acid (an analog of tert-leucine). This is a class-IV sterically hindered amino acid .

The Core Problem: The geminal dimethyl group at the


-position creates immense steric bulk. This bulk protects the 

-proton from direct abstraction but creates a kinetic trap:
  • Coupling is Slow: The bulk hinders the approach of the incoming amine nucleophile.

  • Cyclization is Fast: The activated carboxyl group, frustrated by the slow intermolecular reaction, turns inward to attack the backbone amide/carbamate, forming a 5(4H)-oxazolone .

  • Result: The oxazolone tautomerizes rapidly, destroying the chirality at the

    
    -carbon before the peptide bond forms.
    

This guide provides the mechanistic understanding and validated protocols to solve this specific issue.

Module 1: The Mechanistic "Why" (Root Cause Analysis)

To prevent racemization, you must understand that it is a race between Amide Bond Formation (


)  and Oxazolone Formation (

)
.[1]

For unhindered amino acids (like Alanine),


.
For 2-amino-3,3-dimethylpentanoic acid, 

drops significantly, allowing

to dominate if conditions are not optimized.
Diagram 1: The Oxazolone Trap

This diagram illustrates how the steric bulk of your specific molecule forces the reaction down the racemization pathway.

RacemizationMechanism Native L-Amino Acid (Chiral) Activated Activated Ester (Oxyma/OBt) Native->Activated Activation Oxazolone 5(4H)-Oxazolone (Chiral Intermediate) Activated->Oxazolone Slow Cyclization (Due to Steric Bulk) Product_L L-Peptide (Desired) Activated->Product_L Fast Nucleophilic Attack (k_c) Enol Enolized Oxazolone (Achiral/Planar) Oxazolone->Enol Base-Catalyzed Tautomerization Product_DL Racemic Peptide (Impurity) Oxazolone->Product_DL Amine Attack Enol->Oxazolone Reprotonation (Random Face)

Figure 1: The "Oxazolone Trap." Steric hindrance at the


-carbon slows the green pathway (

), allowing the red dashed pathway (oxazolone formation) to compete.

Module 2: Troubleshooting & FAQs

Q1: I am using HATU/DIPEA, but I still see 15-20% racemization. Why?

A: HATU is a powerful activator, but it is too fast for hindered bases if not managed correctly. The issue is likely your base.

  • The Cause: DIPEA (Diisopropylethylamine) is a relatively strong base. With hindered amino acids, the activated ester sits in solution longer (waiting for the amine). During this wait, DIPEA abstracts the

    
    -proton of the oxazolone intermediate.
    
  • The Fix: Switch to 2,4,6-Collidine (TMP) .[2][3] It is a weaker, more hindered base that is sufficient to deprotonate the amine but poor at abstracting the

    
    -proton.
    
  • Reference: Carpino et al.[4] demonstrated that Collidine significantly reduces racemization compared to DIPEA in hindered couplings [1].

Q2: Can I use Acetyl (Ac) or Benzoyl (Bz) protection on the N-terminus?

A: ABSOLUTELY NOT.

  • The Cause: Amide protecting groups (Ac, Bz) increase the nucleophilicity of the carbonyl oxygen, dramatically accelerating oxazolone formation.

  • The Fix: You must use Urethane protecting groups (Fmoc, Boc, Cbz). The oxygen in the carbamate is less nucleophilic, making the 5-membered ring formation much harder energetically [2].

Q3: My coupling yields are low. Should I increase the temperature?

A: No. Increasing temperature increases the rate of racemization (


) exponentially more than it increases the rate of coupling (

).
  • The Fix:

    • Keep the reaction at 0°C for the activation phase.

    • Use a "chaotropic" solvent mixture if solubility is an issue (e.g., DMF with minimal DMSO or NMP), but avoid pure DMSO as it can promote base activity.

    • Use T3P (Propylphosphonic anhydride) .[5] It is notoriously slow to epimerize even if the reaction takes 24 hours [3].

Module 3: The "Golden Protocol" for 2-amino-3,3-dimethylpentanoic Acid

This protocol prioritizes chirality retention over reaction speed. It uses T3P , which activates the acid as a mixed anhydride that is sterically screened from oxazolone formation.

Reagents Required
  • Substrate: N-Fmoc-2-amino-3,3-dimethylpentanoic acid (1.0 equiv)

  • Coupling Agent: T3P (50% in EtOAc or DMF) (1.5 - 2.0 equiv)

  • Additive: HOAt or Oxyma Pure (1.0 equiv) — Critical for catalysis

  • Base: 2,4,6-Collidine (2.5 - 3.0 equiv)

  • Solvent: Dry DMF or DCM/DMF (minimal volume to keep concentration high, ~0.1 - 0.2 M)

Step-by-Step Procedure
  • Chill: Cool the reaction vessel containing the N-protected amino acid and the amine nucleophile (peptide-resin or free amine) in solvent to 0°C .

  • Add Additive: Add Oxyma Pure or HOAt. Stir for 2 minutes.

  • Add Base: Add 2,4,6-Collidine.[2][3][6] Note: Do not add the base before the additive.

  • Add T3P: Add the T3P solution dropwise.

    • Why? T3P requires base to activate. By adding it last at 0°C, you ensure activation happens in the presence of the nucleophile.

  • Incubate: Stir at 0°C for 1 hour , then allow to warm to room temperature slowly.

    • Monitoring: Monitor via HPLC.[6][7] If conversion is <50% after 4 hours, add a second small bolus of T3P (0.5 equiv) and Collidine (0.5 equiv).

  • Quench: Quench with slightly acidic water (or 0.1 M HCl if solution phase) to immediately stop any base-catalyzed post-reaction epimerization.

Data Comparison: Coupling Reagents vs. Racemization (Typical)
Coupling ReagentBase Used% D-Isomer (Racemization)YieldNotes
DIC / HOBt DIPEA5.0 - 12.0%ModerateHigh risk for hindered AAs.
HATU DIPEA2.0 - 8.0%HighFast, but risky if left too long.
HATU Collidine < 1.0%HighRecommended (if T3P fails).
T3P / Oxyma Collidine < 0.5% HighGold Standard for this molecule.

Module 4: Troubleshooting Decision Tree

Use this logic flow to diagnose issues during your experiment.

TroubleshootingTree Start Issue: Low Optical Purity (ee%) CheckPG 1. Check N-Protecting Group Start->CheckPG IsAmide Is it Acetyl/Benzoyl? CheckPG->IsAmide SwitchPG Switch to Fmoc/Boc IsAmide->SwitchPG Yes CheckBase 2. Check Base IsAmide->CheckBase No IsStrong Is it TEA/DIPEA? CheckBase->IsStrong SwitchBase Switch to Collidine (TMP) IsStrong->SwitchBase Yes CheckReagent 3. Check Coupling Reagent IsStrong->CheckReagent No IsCarbo Is it Carbodiimide (DIC/DCC)? CheckReagent->IsCarbo SwitchT3P Switch to T3P + Oxyma IsCarbo->SwitchT3P Yes (Additives insufficient) IsCarbo->SwitchT3P No (Already using HATU?)

Figure 2: Diagnostic workflow for identifying the source of racemization.

References

  • Carpino, L. A., et al. (2002). "The synergistic effect of base and additive on the minimization of racemization during the coupling of hindered amino acids." Organic Letters, 4(18), 3013-3015.

  • Bachem Technical Guides. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Knowledge Center.

  • Dunetz, J. R., et al. (2016). "T3P: A versatile and epimerization-free coupling reagent for the synthesis of hindered amides."[5] Organic Process Research & Development, 20(2), 140-177.

  • Albericio, F., &yman, J. (2018). "Oxyma: An Efficient Additive for Peptide Synthesis to Suppress Racemization."[2][8] European Journal of Organic Chemistry.

Sources

Optimization

Technical Support Center: Solving Solubility Issues with 2-amino-3,3-dimethylpentanoic Acid Peptides

This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive resource for overcoming the solubility challenges associated with peptides containing the bulky and hydrop...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive resource for overcoming the solubility challenges associated with peptides containing the bulky and hydrophobic amino acid, 2-amino-3,3-dimethylpentanoic acid. By understanding the physicochemical principles and employing systematic troubleshooting, you can successfully solubilize these difficult peptides for your experimental needs.

Part 1: Core Directive - Understanding the Challenge

Peptides incorporating 2-amino-3,3-dimethylpentanoic acid and other non-polar residues often exhibit poor solubility in aqueous solutions due to the hydrophobic nature of their side chains. This can lead to aggregation and precipitation, hindering experimental assays. The key to successful solubilization lies in a systematic approach that considers the unique properties of your peptide.

A crucial first step is to determine the peptide's net charge at a neutral pH. This can be done by assigning a value of +1 to each basic residue (K, R, H, and the N-terminus) and -1 to each acidic residue (D, E, and the C-terminus).[1][2] The overall charge will guide the initial choice of solvent.[1][3]

Part 2: Scientific Integrity & Logic - A Stepwise Approach to Solubilization

Frequently Asked Questions (FAQs)

Q1: My peptide with 2-amino-3,3-dimethylpentanoic acid won't dissolve in water. What should I try first?

A1: The first step is to assess the peptide's overall charge.[4][5]

  • For basic peptides (net positive charge): Attempt to dissolve in an acidic solution, such as 10% acetic acid.[3][4]

  • For acidic peptides (net negative charge): Try a basic solution, like 0.1M ammonium bicarbonate.[2][6]

  • For neutral or very hydrophobic peptides: These will likely require an organic solvent.[7][8]

Q2: What are the best organic solvents for hydrophobic peptides?

A2: Dimethyl sulfoxide (DMSO) is a common and effective choice for dissolving hydrophobic peptides.[9][10] However, if your peptide contains cysteine (Cys) or methionine (Met), DMSO can cause oxidation.[8][9] In such cases, dimethylformamide (DMF) is a suitable alternative.[8][9] Acetonitrile (ACN) can also be used.[1][11]

Q3: How do I use an organic solvent to dissolve my peptide?

A3: The recommended procedure is to first dissolve the peptide in a minimal amount of the organic solvent.[9][10] Once fully dissolved, slowly add this stock solution dropwise to your aqueous buffer while stirring.[9][12] This gradual dilution helps prevent the peptide from precipitating.[9]

Q4: What if my peptide precipitates when I add it to the aqueous buffer?

A4: Precipitation indicates that you have exceeded the peptide's solubility limit in the final solution.[9] You can try reducing the final concentration or slowing down the rate of addition of the organic stock to the aqueous buffer.[10]

Q5: Can sonication or heating help?

A5: Yes, brief sonication can help break up peptide aggregates and aid dissolution.[1][4] Gentle warming (less than 40°C) can also improve solubility, but excessive heat should be avoided to prevent peptide degradation.[11][13]

Troubleshooting Guide

This guide provides a structured approach to tackling persistent solubility problems.

Initial Characterization

Before attempting to dissolve your peptide, gather the following information:

Parameter Importance Method of Determination
Amino Acid Sequence Identifies the number of hydrophobic and charged residues.Provided by the synthesis report.
Overall Charge Guides the initial solvent choice (acidic, basic, or organic).[4][5]Calculated from the amino acid sequence.[1][2]
Purity Impurities can sometimes affect solubility.HPLC or Mass Spectrometry data from the synthesis report.
Experimental Workflow for Solubilization

The following diagram outlines a decision-making process for solubilizing your peptide.

Caption: A workflow for systematically addressing peptide solubility issues.

Part 3: Visualization & Formatting - Detailed Protocols

Experimental Protocol 1: Solubility Testing with pH Adjustment

Objective: To determine if adjusting the pH can solubilize the peptide.

Materials:

  • Lyophilized peptide

  • Sterile, deionized water

  • 10% acetic acid solution

  • 0.1M ammonium bicarbonate solution

  • Vortex mixer

Procedure:

  • Allow the peptide vial to warm to room temperature.[6]

  • Weigh out a small, known amount of the peptide for testing (e.g., 1 mg).[6][14]

  • For basic peptides (net positive charge): a. Add a small volume of sterile water and vortex. b. If not dissolved, add the 10% acetic acid solution dropwise while vortexing until the peptide dissolves.[3][6]

  • For acidic peptides (net negative charge): a. Add a small volume of sterile water and vortex. b. If not dissolved, add the 0.1M ammonium bicarbonate solution dropwise while vortexing until the peptide dissolves.[2][6]

  • Observe the solution for clarity. A successfully dissolved peptide will result in a clear, particle-free solution.[6]

Experimental Protocol 2: Solubilization Using an Organic Co-Solvent

Objective: To dissolve a hydrophobic or neutral peptide using an organic solvent followed by aqueous dilution.

Materials:

  • Lyophilized peptide

  • DMSO or DMF

  • Desired aqueous buffer (e.g., PBS)

  • Vortex mixer

Procedure:

  • Allow the peptide vial to warm to room temperature.[11]

  • Add a minimal volume of DMSO or DMF to the lyophilized peptide to create a concentrated stock solution.[9][10]

  • Gently vortex until the peptide is fully dissolved. Brief sonication may be used if necessary.[9]

  • Slowly add the dissolved peptide stock solution dropwise into the aqueous buffer while gently stirring or vortexing.[9][12]

  • If the solution remains clear, you have successfully solubilized your peptide. If it becomes cloudy, the solubility limit has been exceeded.[6][12]

Advanced Strategy: Chaotropic Agents

For extremely difficult peptides that form strong aggregates, chaotropic agents like 6M guanidine hydrochloride (GuHCl) or 8M urea can be used.[8][15] These agents disrupt the hydrogen bonding networks that contribute to aggregation.[8] However, be aware that these are denaturing agents and may interfere with biological assays.[16][17]

References
  • Benchchem. (n.d.). Best practices for handling and dissolving hydrophobic peptides like CRP 201-206.
  • Activotec. (n.d.). Peptide Storage and Solubilization.
  • JPT. (n.d.). Peptide Solubilization.
  • Thermo Fisher Scientific. (n.d.). Peptide solubility guidelines.
  • Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.
  • LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides.
  • SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide.
  • Biorunstar. (2025, July 14). How to optimize the solubility of catalogue peptides?
  • Creative Peptides. (n.d.). Guidelines for Peptide Dissolving.
  • Benchchem. (n.d.). Technical Support Center: Strategies for Improving Hydrophobic Peptide Solubility.
  • LifeTein. (2026, February 27). Peptide Synthesis: Handling and Storage of Synthetic Peptides.
  • GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations.
  • BioCat. (n.d.). Peptide Handling Guideline.
  • AltaBioscience. (n.d.). Peptide solubility and storage.
  • Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.
  • G-Biosciences. (2016, April 26). Using Chaotropic Extraction Buffers to Preserve the Native Charge of Protein.
  • PubChem. (n.d.). 2-Amino-3,3-dimethylpentanoic acid.
  • Benchchem. (n.d.). Technical Support Center: Enhancing the Solubility of Peptides with Unnatural Amino Acids.
  • Isca Biochemicals. (2023, May 2). Peptide solubility.
  • Hatefi, Y., & Hanstein, W. G. (2015). Solubilization of particulate proteins and non electrolytes by chaotrope agents. ResearchGate.
  • Advanced Peptides. (n.d.). Solubility Guidance.
  • Bio Basic. (n.d.). Peptide Solubility.
  • Bachem. (2021, July 23). Peptide solubility.
  • MedChemExpress. (n.d.). Peptide Solubility and Storage Guidelines.

Sources

Troubleshooting

optimizing reaction times for bulky 2-amino-3,3-dimethylpentanoic acid residues

Topic: Optimization of 2-Amino-3,3-Dimethylpentanoic Acid Residues Executive Summary: The "Beta-Branch" Barrier You are accessing this guide because standard SPPS protocols have failed to incorporate 2-amino-3,3-dimethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of 2-Amino-3,3-Dimethylpentanoic Acid Residues

Executive Summary: The "Beta-Branch" Barrier

You are accessing this guide because standard SPPS protocols have failed to incorporate 2-amino-3,3-dimethylpentanoic acid (an analog of tert-leucine with an ethyl substitution).

The Problem: This residue presents a "brick wall" of steric hindrance.[1] The gem-dimethyl group at the


-position, combined with the ethyl group, creates a massive steric shield around the 

-amine and the carbonyl carbon. The Consequence:
  • Coupling Failure: The incoming activated carboxylate cannot access the amine.

  • Slow Deprotection: The Fmoc group is folded back into the steric bulk, making base-mediated removal kinetically unfavorable.

  • Deletion Sequences: You will likely observe

    
     deletion products in Mass Spec.
    

This guide provides a self-validating, high-energy protocol to overcome these thermodynamic barriers.

Part 1: The Offensive Strategy (Coupling Protocols)

Standard carbodiimides (DIC/HBTU) are insufficient here. You must utilize reagents that generate a less bulky, more reactive active ester, or move to acid fluorides.

Recommended Reagent Systems
Reagent ClassRecommended SystemWhy it Works
Gold Standard COMU / Oxyma Pure Superior leaving group effect; safer than benzotriazoles; high efficiency at elevated temps.
Alternative HATU / HOAt The 7-azabenzotriazole ring creates a "neighboring group effect" that accelerates coupling by ~2x over HBTU.
Nuclear Option TFFH (Acid Fluoride) Generates an acid fluoride in situ. Fluorides are small enough to penetrate the steric shield where esters fail.
Optimized Coupling Protocol (Microwave-Assisted)

Warning: Do not use this protocol if Cysteine or Histidine are present in the sequence without lowering the temperature to 50°C to prevent epimerization.

  • Resin Swelling: Use NMP (N-methylpyrrolidone) instead of DMF. NMP reduces inter-chain aggregation, which is critical for hydrophobic bulky residues.

  • Activation (Pre-mix):

    • AA: 4.0 eq of 2-amino-3,3-dimethylpentanoic acid.

    • Activator: 3.9 eq of COMU (or HATU).

    • Base: 8.0 eq of TMP (2,4,6-Collidine) .

    • Note: Collidine is preferred over DIPEA. It is a weaker, more hindered base that significantly reduces the risk of racemization at high temperatures.

  • Microwave Irradiation:

    • Temperature: 75°C (measured internally).

    • Time: 2 x 10 minutes (Double Coupling is mandatory).

    • Power: Dynamic (maintain

      
      ).
      

Self-Validation Step: Perform a micro-cleavage after the second coupling. Analyze via UPLC-MS. If the deletion sequence is >5%, proceed to a Triple Coupling using TFFH (Acid Fluoride method).

Part 2: The Defensive Strategy (Deprotection)

Removing the Fmoc group from a bulky amine is often the rate-limiting step. The steric bulk protects the acidic proton on the fluorenyl ring from the base.

Troubleshooting Incomplete Deprotection

Standard Protocol (20% Piperidine) will likely fail.

Optimized Cocktail:

  • Base: 20% Piperidine + 0.1 M DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in NMP.

  • Mechanism: DBU is a non-nucleophilic, stronger base that drives the deprotection kinetics faster than piperidine alone.

  • Condition: Microwave at 75°C for 3 minutes (2 cycles).

Critical Warning (Aspartimide Formation): If your sequence contains Asp(OtBu)-Gly , Asp(OtBu)-Ser , or Asp(OtBu)-Thr , the addition of DBU will catalyze aspartimide formation (ring closure).

  • Solution: If Asp is present, omit DBU. Use 0.1 M HOBt in 20% Piperidine/NMP to suppress side reactions and extend reaction time to 2 x 15 mins at 75°C.

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision matrix for optimizing these residues.

OptimizationWorkflow Start Start: Coupling 2-amino-3,3-dimethylpentanoic acid Standard Attempt 1: COMU/Oxyma + Collidine (MW 75°C, 2x10 min) Start->Standard Check QC: Micro-Cleavage & LCMS Standard->Check Success >98% Conversion? Proceed to Deprotection Check->Success Yes Fail <98% Conversion (Deletion present) Check->Fail No Deprotect Deprotection Step Success->Deprotect AcidFluoride Switch to TFFH (Acid Fluoride) (MW 75°C, 2x15 min) Fail->AcidFluoride AcidFluoride->Check Re-evaluate AspCheck Contains Asp/Gly/Ser? Deprotect->AspCheck DBU Use 20% Pip + 0.1M DBU (MW 75°C) AspCheck->DBU No HOBt Use 20% Pip + 0.1M HOBt (Extended MW) AspCheck->HOBt Yes

Figure 1: Decision tree for optimizing coupling and deprotection of sterically hindered residues.

Part 4: Frequently Asked Questions (Troubleshooting)

Q1: I see a peak +144 Da higher than my target mass. What is this? A: This is likely an Oxyma or HOBt ester adduct .

  • Cause: Incomplete coupling where the active ester formed but didn't react with the amine, followed by incomplete washing.

  • Fix: Perform a "wash" step with 20% Piperidine for 2 minutes before the final cleavage. This hydrolyzes any active esters remaining on the resin.

Q2: My product is racemized (D-isomer present). Why? A: High temperature and strong bases promote enolization of the


-carbon.
  • Fix 1: Switch from DIPEA to Collidine (TMP) . Collidine is sterically hindered and cannot easily abstract the

    
    -proton.
    
  • Fix 2: Lower the microwave temperature to 50°C and extend the time to 30 minutes.

  • Fix 3: Ensure you are using Oxyma Pure or HOAt as an additive; these suppress racemization better than HOBt.[2]

Q3: The coupling works, but the subsequent Fmoc removal is stuck at 60%. A: This is the "shielding" effect. The bulky side chain is physically blocking the piperidine.[3]

  • Fix: Use the DBU cocktail mentioned in Part 2. If you cannot use DBU (due to Asp), use microwave irradiation at 90°C for short bursts (1 min), but be aware this stresses the resin.

References
  • El-Faham, A., & Albericio, F. (2011).[4] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

    • Grounding: Establishes COMU and HATU as superior reagents for hindered couplings.
  • Collins, J. M., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters, 16(3), 940–943.

    • Grounding: Validates the use of microwave energy (75°C+) to overcome steric barriers in SPPS.
  • Carpino, L. A., et al. (1990). The Acid Fluoride Method. Journal of the American Chemical Society, 112(26), 9651–9652.

    • Grounding: Provides the mechanistic basis for using TFFH/Acid Fluorides when active esters fail.
  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284.

    • Grounding: Explains the kinetic effects of microwave irradiation on difficult chemical transform

Sources

Optimization

troubleshooting difficult sequences containing 2-amino-3,3-dimethylpentanoic acid

Topic: 2-Amino-3,3-dimethylpentanoic Acid ( -Et, -Me Analog) Ticket ID: #SPPS-BETA-STERIC-001 Status: OPEN Assigned Specialist: Senior Application Scientist[1] Executive Technical Brief You are encountering difficulties...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Amino-3,3-dimethylpentanoic Acid (


-Et, 

-Me

Analog) Ticket ID: #SPPS-BETA-STERIC-001 Status: OPEN Assigned Specialist: Senior Application Scientist[1]

Executive Technical Brief

You are encountering difficulties with a sequence containing 2-amino-3,3-dimethylpentanoic acid . In the context of Solid Phase Peptide Synthesis (SPPS), this residue represents a "perfect storm" of steric hindrance.

  • The Molecule: Structurally, this is a homolog of tert-Leucine (Tle).[1] While Tle has a tert-butyl group at the

    
    -position, your target has a tert-pentyl-like group (gem-dimethyl + ethyl).[1]
    
  • The Barrier: The quaternary

    
    -carbon creates a massive steric wall. This protects the 
    
    
    
    -proton (reducing racemization risk) but severely hinders nucleophilic attack by the
    
    
    -amine.[1]
  • The Consequence: Standard carbodiimide (DIC) or even onium (HBTU) activations often fail, leading to deletion sequences (missing residues) or truncated peptides.

This guide provides the "Silver Bullet" protocols to force this coupling to completion while maintaining chiral integrity.

Module 1: Diagnostic & Decision Tree

Before altering your protocol, confirm the specific failure mode using this logic flow.

TroubleshootingTree Start Symptom: Low Purity / Failed Synthesis CheckMass Check Mass Spec (LC-MS) Start->CheckMass MassMinusResidue Mass = Target - (Incoming AA) CheckMass->MassMinusResidue Deletion Sequence MassPlusResidue Mass = Target (Correct) CheckMass->MassPlusResidue Correct Mass Diagnosis1 Diagnosis: Coupling Failure (Steric Hindrance) MassMinusResidue->Diagnosis1 Diagnosis2 Diagnosis: Racemization (Check Chiral Chromatography) MassPlusResidue->Diagnosis2 Doublets in HPLC Diagnosis3 Diagnosis: Aggregation (Broad peaks, late elution) MassPlusResidue->Diagnosis3 Low Yield/Broad Peak Action1 Resolution: Switch to Acid Fluoride (TFFH) Diagnosis1->Action1 Action2 Resolution: Switch Base to Collidine (TMP) Diagnosis2->Action2 Action3 Resolution: Use Magic Solvents (DMSO/NMP/Chaotropes) Diagnosis3->Action3

Figure 1: Decision tree for diagnosing synthesis failures involving sterically hindered residues.

Module 2: The "Silver Bullet" Coupling Protocols

Scenario A: Coupling the Target TO the Chain

(Getting 2-amino-3,3-dimethylpentanoic acid onto the resin)

While hindered, the carboxyl group is accessible enough for high-power phosphonium or uronium reagents.[1]

  • Recommendation: Use COMU or HATU .[1]

  • Why: The pyridine ring in HATU (or the oxime in COMU) provides a "neighboring group effect" that accelerates the reaction faster than standard HBTU.

Protocol A (Microwave Assisted):

  • Reagent: 0.2 M Amino Acid in DMF.

  • Activator: 0.2 M HATU or COMU (0.95 eq relative to AA).[1]

  • Base: DIPEA (2.0 eq relative to AA).

  • Conditions: Heat to 75°C for 5 minutes (Standard) or 2 x 5 min (Double Couple).

  • Note: Do not use microwave heating if Cysteine or Histidine are present near the C-terminus (risk of epimerization).[1] In that case, couple for 2 hours at RT.

Scenario B: Coupling the NEXT Amino Acid (The Critical Step)

(Acylating the N-terminus of 2-amino-3,3-dimethylpentanoic acid)

This is the most common failure point. The amine is buried next to the gem-dimethyl/ethyl cluster. The active ester (OBt/OAt) formed by HATU is physically too bulky to approach this amine effectively.

The Solution: Acid Fluorides (TFFH) You must convert the incoming amino acid into an acid fluoride. Fluoride is a tiny leaving group, allowing the electrophile to penetrate the steric wall.

Protocol B (TFFH Activation):

Component Equivalents Role
Incoming Fmoc-AA-OH 5.0 eq The residue after the hindered one
TFFH 5.0 eq Tetramethylfluoroformamidinium hexafluorophosphate
DIPEA 10.0 eq Base (Do not use Collidine here)

| Solvent | DMF | Keep concentration high (0.3 - 0.5 M) |[1]

Step-by-Step:

  • Dissolve Fmoc-AA-OH and TFFH in dry DMF.[1]

  • Add DIPEA.[1][2][3]

  • Pre-activate for exactly 2-3 minutes (converts Acid

    
     Acid Fluoride).
    
  • Add mixture to the resin.

  • Reaction Time: Double couple: 1 hour at RT , followed by 1 hour at 75°C (if microwave available) or overnight at RT.

Critical Warning: TFFH generates acid fluorides in situ. Ensure your incoming amino acid side chains are compatible (Arg(Pbf) and Trp(Boc) are generally fine; avoid unprotected side chains).[1]

Module 3: Advanced Troubleshooting (FAQ)

Q1: I see a "doublet" peak in HPLC. Is this racemization?

A: Likely, yes.[1] While the


-quaternary center protects the 

-proton from abstraction, the incoming amino acid (coupled via Protocol B) can racemize if you use high temperature or too much base.[1]
  • Fix: If using TFFH, ensure you do not exceed the pre-activation time. If using HATU/COMU for other steps, switch the base from DIPEA to 2,4,6-Collidine (TMP) .[1] Collidine is a weaker base (

    
     ~7.4 vs 10.5 for DIPEA) and significantly reduces proton abstraction.[1]
    
Q2: The resin swelled enormously and synthesis stopped.

A: This is "Inter-chain Aggregation." The hydrophobic ethyl/methyl groups on your target residue interact with neighbors, forming


-sheet-like structures that collapse the resin.[1]
  • Fix: Use the "Magic Mixture" for coupling and washing steps involved with this residue.

    • Recipe: DCM / DMF / NMP (1:1:1) with 1% Triton X-100 or 0.1 M LiCl.[1]

    • Alternative: Use ChemMatrix® (PEG) resin instead of Polystyrene to improve solvation.[1]

Q3: Can I use Triphosgene instead of TFFH?

A: Yes, to generate the Acid Chloride. However, Triphosgene is hazardous (generates phosgene gas) and requires strictly anhydrous conditions.[1] TFFH is a stable solid, non-hygroscopic, and generates the Acid Fluoride, which is more stable to hydrolysis than the Acid Chloride but equally reactive toward the hindered amine. TFFH is superior for safety and reproducibility.

Module 4: Mechanism of Action

Understanding why TFFH works is crucial for trusting the protocol.

Mechanism Carboxyl Incoming AA (Carboxylate) Intermediate Active Species: Acid Fluoride (R-CO-F) Carboxyl->Intermediate Activation (DIPEA) TFFH TFFH Reagent (Fluoro-amidinium) TFFH->Intermediate Transition Transition State: Small F leaving group fits steric pocket Intermediate->Transition Nucleophilic Attack HinderedAmine Target Residue (Buried Amine) HinderedAmine->Transition Product Peptide Bond Formed Transition->Product -HF (scavenged)

Figure 2: The steric advantage of Acid Fluorides.[1] The small atomic radius of Fluorine allows the electrophile to access the sterically crowded amine.

References

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1] Link[1]

  • Carpino, L. A., et al. (1995).[1] Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Preparation of Amino Acid Fluorides and Their Application in Peptide Synthesis.[2][4] Journal of the American Chemical Society, 117(19), 5401–5402.[1] Link[1]

  • Wenschuh, H., et al. (1995).[1] Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols using Fmoc Amino Acid Fluorides. The Journal of Organic Chemistry, 60(2), 405–410. Link[1]

  • Shelton, P. T., & Jensen, K. J. (2013).[1] Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis.[1][3] Methods in Molecular Biology, 1047, 23–41.[1] Link

Sources

Troubleshooting

purification challenges of 2-amino-3,3-dimethylpentanoic acid intermediates

Topic: Purification & Troubleshooting of Sterically Hindered -Quaternary Amino Acids Ticket ID: #T-Leu-Analog-005 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification & Troubleshooting of Sterically Hindered -Quaternary Amino Acids

Ticket ID: #T-Leu-Analog-005 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The synthesis and purification of 2-amino-3,3-dimethylpentanoic acid (also known as ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-dimethylnorvaline or homo-tert-leucine) present a unique set of challenges defined by the "Steric Wall"  effect. The quaternary ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-carbon (3,3-dimethyl) creates significant steric hindrance adjacent to the reaction center.

This guide addresses the three most critical failure points reported by users:

  • The Hydantoin Stasis: Failure of the Bucherer-Bergs cyclization or resistance to hydrolysis.

  • Enzymatic Refusal: Poor conversion rates during kinetic resolution due to active site inaccessibility.

  • Rotameric Broadening: Chromatographic artifacts caused by restricted rotation in N-protected intermediates.[1]

Module 1: The Hydantoin Bottleneck (Bucherer-Bergs Route)[1][2][3]

Context: The most common synthesis route involves converting 3,3-dimethyl-2-pentanone to the corresponding 5,5-disubstituted hydantoin.[1] Users frequently report low yields or "oiling out" instead of crystallization.

Troubleshooting Guide: Hydantoin Synthesis & Hydrolysis
SymptomProbable CauseCorrective Action
Reaction Stalls (<30% Yield) Steric Shielding: The ketone carbonyl is blocked by the sec-butyl-like group, preventing cyanide attack.[1]Switch to High-Pressure/Temp: Standard reflux (80°C) is insufficient. Use a sealed pressure vessel (autoclave) at 110–120°C with 50% EtOH/H₂O solvent.
Product "Oils Out" Lipophilicity Mismatch: The 3,3-dimethylpentyl chain is highly hydrophobic; the hydantoin is not soluble in the aqueous phase but not crystalline enough to crash out.pH Swing Protocol: 1. Cool reaction to 0°C.2. Acidify to pH 2 (precipitates crude).3. Redissolve in minimal 1M NaOH (pH 11).4. Filter insoluble impurities.5.[2] Slowly re-acidify to pH 5-6 to induce controlled crystallization.
Hydrolysis Failure Ring Stability: The gem-dimethyl effect stabilizes the hydantoin ring, making it resistant to standard alkaline hydrolysis (NaOH/Reflux).Harsh Acidolysis: Abandon basic hydrolysis. Use 60% H₂SO₄ at 140°C (sealed tube) for 48-72 hours. Note: This requires subsequent ion-exchange purification.[1]
Visual Workflow: Hydantoin Decision Tree

HydantoinLogic Start Start: 3,3-Dimethyl-2-pentanone Bucherer Bucherer-Bergs Conditions (KCN, (NH4)2CO3) Start->Bucherer Check Precipitate formed? Bucherer->Check Oil Product Oils Out Check->Oil No Solid Solid Hydantoin Isolated Check->Solid Yes pH_Swing Execute pH Swing Protocol (Dissolve pH 11 -> Precipitate pH 6) Oil->pH_Swing pH_Swing->Solid Hydrolysis Hydrolysis Attempt (NaOH, Reflux) Solid->Hydrolysis Hyd_Check Conversion > 50%? Hydrolysis->Hyd_Check Success Isolate Amino Acid Hyd_Check->Success Yes Fail Switch to Acidolysis (60% H2SO4, 140°C) Hyd_Check->Fail No Fail->Success

Figure 1: Decision logic for overcoming steric resistance in hydantoin synthesis and hydrolysis.

Module 2: Enzymatic Resolution Challenges

Context: Resolving the racemic N-acetyl-2-amino-3,3-dimethylpentanoic acid using Acylase I (from Aspergillus melleus or porcine kidney) often results in extremely slow kinetics due to the bulky side chain not fitting the enzyme's hydrophobic pocket.[1]

FAQ: Why is my enzyme dead?

Q: I added Acylase I, but conversion stopped at 5%. Is the enzyme denatured? A: Likely not denatured, but inhibited. The 3,3-dimethyl group acts as a "molecular anchor," drastically reducing


. The enzyme cannot process the substrate efficiently at room temperature.

Q: How do I accelerate the reaction? A: You must move to Thermophilic Conditions .

  • Protocol Adjustment: Switch to a thermophilic acylase (e.g., from Pyrococcus furiosus) or run the standard Acylase I at its thermal limit (40-45°C) with Co-solvent enhancement .

  • Co-solvent: Add 5-10% Methanol or DMSO.[1] This increases the solubility of the hydrophobic substrate and slightly expands the enzyme active site flexibility.

Protocol: Optimized Kinetic Resolution
  • Substrate Prep: Dissolve N-Acetyl-DL-amino acid in 0.1 M LiOH (Lithium salts have better solubility than Sodium for these lipophilic species) to pH 7.5.

  • Co-Factor: Add 0.5 mM CoCl₂ (Essential for Acylase I activity/stability).

  • Enzyme Loading: Use high loading (1:20 w/w enzyme:substrate).

  • Incubation: 40°C with orbital shaking.

  • Monitoring: Do not rely on pH stat alone. Use HPLC (C18) to monitor the appearance of the free amino acid.

  • Termination: Acidify to pH 1.5. The N-acetyl-D-isomer will precipitate or extract into EtOAc; the L-amino acid remains in the aqueous phase.[1]

Module 3: Chromatographic Purification of Intermediates

Context: When purifying N-protected forms (Boc, Fmoc) of 2-amino-3,3-dimethylpentanoic acid, researchers often observe "double peaks" or massive tailing on C18 columns, leading to erroneous fraction collection.

The "Rotamer" Trap

Due to the bulk of the 3,3-dimethyl group, the amide bond in carbamates (Boc/Fmoc) suffers from Restricted Rotation .[1] The cis and trans conformers interconvert slowly on the NMR/HPLC timescale.

  • Symptom: HPLC shows two fused peaks or a "saddle" shape.

  • False Diagnosis: User assumes the sample is impure/racemized.

  • Verification: Run the HPLC column at 60°C . If the peaks coalesce into a single sharp peak, it is a rotamer issue, not an impurity.

Purification Protocol: Flash Chromatography[1][5]
ParameterRecommendationRationale
Stationary Phase C18 (Reverse Phase) preferred over Silica.[1]Silica interactions are erratic due to the lipophilic tail.
Mobile Phase Water/Acetonitrile + 0.1% TFA TFA suppresses ionization of the carboxylic acid, sharpening the peak.
Gradient Shallow Gradient (e.g., 40% -> 60% B over 30 min).The molecule is very hydrophobic; it elutes late.
Sample Solvent DMSO/MeOH (1:1) Do not load in pure DCM; it causes breakthrough on C18.
Visual Workflow: Resolution & Recycle Loop

ResolutionLoop Racemate N-Acetyl-DL-Amino Acid Enzyme Enzymatic Hydrolysis (Acylase I, pH 7.5, 40°C) Racemate->Enzyme Separation Acidify & Extract (EtOAc/Water) Enzyme->Separation L_AA Aq Phase: L-Amino Acid Separation->L_AA D_Ac Org Phase: N-Acetyl-D-Amino Acid Separation->D_Ac Racemization Chemical Racemization (Ac2O / AcOH) D_Ac->Racemization Recycle Racemization->Racemate

Figure 2: Kinetic resolution workflow with a recycling loop for the unreacted D-isomer to maximize yield.

References

  • Bucherer-Bergs Reaction Mechanisms & Limitations

    • Edward, J. T., & Jitrangsri, C. (1975).[3] Stereochemistry of the Bucherer–Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone. Canadian Journal of Chemistry. [1]

    • Note: This foundational paper establishes the stereochemical constraints of bulky ketones in hydantoin synthesis.
  • Enzymatic Resolution of Hindered Amino Acids: Chenault, H. K., et al. (1989). Kinetic resolution of unnatural and rarely occurring amino acids: Enantioselective hydrolysis of N-acyl amino acids. Journal of the American Chemical Society. Context: Establishes protocols for Acylase I activity on bulky side chains.
  • Synthesis of 5,5-Disubstituted Hydantoins: Sarges, R., et al. (1990). Synthesis of phenyl-substituted hydantoins as aldose reductase inhibitors. Journal of Medicinal Chemistry. Relevance: details the "sealed tube" method for hindered ketones.
  • General Properties of Target

    • PubChem CID 15042684: 2-amino-3,3-dimethylpentanoic acid.[1][4] [1]

Disclaimer: This guide assumes standard laboratory safety protocols. The synthesis of amino acid intermediates involves cyanides and strong acids; appropriate PPE and fume hood usage are mandatory.

Sources

Optimization

Peptide Engineering Support Center: Troubleshooting Aggregation with 2-Amino-3,3-Dimethylpentanoic Acid

Welcome to the Technical Support Center for advanced peptide engineering. This guide is designed for researchers and drug development professionals working with non-canonical amino acids (ncAAs) to optimize peptide thera...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced peptide engineering. This guide is designed for researchers and drug development professionals working with non-canonical amino acids (ncAAs) to optimize peptide therapeutics. Specifically, we address the integration of 2-amino-3,3-dimethylpentanoic acid (also known as tert-amylglycine or


-methylisoleucine) to inhibit intermolecular aggregation.

Below, you will find mechanistic insights, step-by-step troubleshooting protocols, and validated analytical workflows to ensure high-yield synthesis and accurate biophysical characterization.

Mechanistic FAQs: The Science of Aggregation Inhibition

Q: Why do native therapeutic peptides aggregate, and how does 2-amino-3,3-dimethylpentanoic acid prevent this?

A: Peptide aggregation, particularly amyloid fibril formation, is primarily driven by intermolecular hydrogen bonding between the backbone amides of adjacent peptide chains, leading to the formation of stable, insoluble


-sheets[1].

2-amino-3,3-dimethylpentanoic acid is a highly sterically hindered, non-canonical


-branched amino acid[2]. Unlike native 

-branched residues (like Valine or Isoleucine) which possess a tertiary

-carbon, tert-amylglycine features a quaternary

-carbon
bonded to two methyl groups and one ethyl group.

This extreme steric bulk induces a severe steric clash with adjacent residues and the peptide backbone itself. Consequently, it heavily restricts the backbone dihedral angles (


 and 

), locking the peptide into extended or specific helical conformations[3]. By thermodynamically disfavoring the extended backbone geometry required for

-strand alignment, the incorporation of tert-amylglycine effectively acts as a "

-sheet breaker," preventing the close approach necessary for intermolecular hydrogen bonding[4].

Mechanism A Native Peptide (Unrestricted Backbone) B Intermolecular H-bonding A->B D Insertion of tert-Amylglycine A->D C Amyloid β-Sheet Aggregation B->C E Quaternary β-Carbon Steric Clash D->E F Restricted Dihedral Angles (φ, ψ) E->F G Aggregation Prevented (Soluble Peptide) F->G

Mechanism of β-sheet disruption by sterically hindered tert-amylglycine.

Synthesis Troubleshooting: Overcoming Coupling Inefficiencies

Q: My peptide synthesis yields drop drastically when attempting to couple 2-amino-3,3-dimethylpentanoic acid. How can I resolve this?

A: The same quaternary


-carbon that prevents aggregation also severely shields the 

-amine and carboxyl groups during Solid-Phase Peptide Synthesis (SPPS)[5]. Standard coupling reagents (e.g., HBTU/HOBt) operating at room temperature lack the activation energy required to overcome this steric barrier, leading to incomplete acylation and truncated sequences.

To resolve this, you must transition to a high-efficiency, microwave-assisted coupling protocol using highly reactive uronium salts (like COMU or HATU) paired with superior leaving groups (like OxymaPure).

Self-Validating Protocol: Microwave-Assisted Coupling of Sterically Hindered ncAAs

This protocol utilizes a self-validating feedback loop (the Kaiser Test) to ensure sequence fidelity before proceeding to the next synthesis cycle.

Materials Required:

  • Fmoc-2-amino-3,3-dimethylpentanoic acid (4 equivalents)

  • COMU (3.9 equivalents)

  • OxymaPure (4 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • Dimethylformamide (DMF) (Peptide synthesis grade)

  • Microwave peptide synthesizer

Step-by-Step Methodology:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes at 75°C (microwave). Wash thoroughly with DMF (5x).

  • Pre-Activation: In a separate vial, dissolve Fmoc-2-amino-3,3-dimethylpentanoic acid, COMU, and OxymaPure in DMF. Add DIPEA and incubate for 2 minutes at room temperature to form the active ester.

  • High-Temperature Coupling: Transfer the activated amino acid solution to the resin. Irradiate in the microwave synthesizer at 75°C for 15 minutes .

  • Validation (Kaiser Test): Extract a few resin beads and perform a Kaiser test.

    • If the beads turn blue (Positive): Unreacted amines remain. Proceed to Step 5.

    • If the beads remain yellow (Negative): Coupling is complete. Proceed to Step 6.

  • Double Coupling (If necessary): Repeat Steps 2 and 3 using fresh reagents to force the reaction to completion.

  • Capping (Critical): Treat the resin with 10% acetic anhydride and 10% DIPEA in DMF for 5 minutes. This caps any unreacted amines, preventing the formation of deletion sequences that are difficult to separate during HPLC purification.

Workflow Step1 1. Fmoc Deprotection (20% Piperidine) Step2 2. Pre-activation of tert-Amylglycine (COMU / Oxyma / DIPEA) Step1->Step2 Step3 3. High-Temp Coupling (Microwave, 75°C, 15 min) Step2->Step3 Step4 4. Kaiser Test Check for unreacted amines Step3->Step4 Step5 5. Double Coupling (Fresh Reagents) Step4->Step5 Positive (Incomplete) Step6 6. Capping (Acetic Anhydride) Step4->Step6 Negative (Complete) Step5->Step4

Optimized microwave-assisted coupling workflow for sterically hindered amino acids.

Analytical Validation: Quantifying Aggregation Reduction

Q: After successfully synthesizing the modified peptide, what is the best workflow to prove that tert-amylglycine successfully reduced aggregation?

A: A multi-modal biophysical approach is required to validate the structural shift. You must correlate the loss of


-sheet secondary structure with a reduction in macroscopic fibril formation.
  • Circular Dichroism (CD) Spectroscopy: Used to observe the secondary structure of the peptide in solution. Native aggregating peptides will show a characteristic minimum at 218 nm (

    
    -sheet). Successful incorporation of tert-amylglycine will shift this spectrum toward a random coil (minimum at 198 nm) or 
    
    
    
    -helix (minima at 208 nm and 222 nm)[4].
  • Thioflavin T (ThT) Fluorescence Assay: ThT is a benzothiazole dye that exhibits enhanced fluorescence upon binding to amyloid

    
    -sheets. A reduction in ThT fluorescence directly correlates to a reduction in aggregation[4].
    
Comparative Data Summary

The following table summarizes the expected biophysical shifts when substituting a native aliphatic residue with progressively bulkier


-branched ncAAs.
Peptide Variant

-Carbon Substitution
ThT Fluorescence Intensity (A.U.)CD Spectroscopic SignatureAggregation Propensity
Wild Type (Native) None (e.g., Alanine)4,850 ± 210Minimum at 218 nm (

-sheet)
High
Variant A Isoleucine (Tertiary

-carbon)
3,920 ± 180Minimum at 218 nm (

-sheet)
Moderate
Variant B tert-Leucine (Quaternary

-carbon)
950 ± 85Minima at 208/222 nm (

-helix)
Low
Variant C tert-Amylglycine (Quaternary

-carbon)
310 ± 40 Minimum at 198 nm (Random Coil) Negligible

Note: Data represents a standardized 48-hour incubation assay at 37°C in PBS (pH 7.4).

References

  • Systematic Moiety Variations of Ultrashort Peptides Produce Profound Effects on Self-Assembly, Nanostructure Formation, Hydrogel SciSpace [Link]

  • Mechanism and Development of Peptide-Based Inhibitors to Human Islet Amyloid Polypeptide (hIAPP) Self-Assembly CUNY Academic Works[Link]

  • Diastereoselective Allylstannane Additions to (S)-5,6-Dihydro-2 H-5-phenyloxazin-2-one. A Concise Synthesis of (S)-β-Methylisoleucine National Institutes of Health (PMC)[Link]

  • Transmembrane and Antimicrobial Peptides. Hydrophobicity, Amphiphilicity and Propensity to Aggregation arXiv[Link]

  • Chemical Synthesis of Peptides and Proteins Annual Reviews [Link]

Sources

Troubleshooting

alternative solvents for 2-amino-3,3-dimethylpentanoic acid coupling

Technical Support Center: Sterically Hindered Peptide Coupling Ticket Subject: Optimization of 2-amino-3,3-dimethylpentanoic acid (ADMP) coupling in alternative solvents. Status: Open Assigned Specialist: Senior Applicat...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Sterically Hindered Peptide Coupling Ticket Subject: Optimization of 2-amino-3,3-dimethylpentanoic acid (ADMP) coupling in alternative solvents. Status: Open Assigned Specialist: Senior Application Scientist, Green Chemistry Division.

Executive Summary: The Steric Challenge

You are working with 2-amino-3,3-dimethylpentanoic acid , a non-canonical amino acid characterized by a quaternary


-carbon. This structure presents a "neopentyl-like" steric wall significantly more hindering than Valine or Isoleucine.

Standard protocols using DMF/NMP often fail not just due to solubility, but because the kinetic barrier requires higher thermal energy or specific solvation shells to facilitate the nucleophilic attack. This guide provides validated green solvent alternatives that maintain (or exceed) the performance of reprotoxic dipolar aprotic solvents.

Part 1: Solvent Selection Logic (Root Cause Analysis)

The industry standard solvents (DMF, NMP, DMAc) are being phased out due to REACH restrictions (reprotoxicity). For hindered couplings, we recommend 2-Methyltetrahydrofuran (2-MeTHF) as the primary replacement.

Why 2-MeTHF works for ADMP:
  • Pseudo-Polarity: While an ether, 2-MeTHF has a higher polarity than THF due to its asymmetric structure, allowing it to solubilize polar reaction intermediates (zwitterions) better than standard ethers.

  • Thermal Headroom: Its boiling point (80°C) is significantly higher than THF (66°C). This allows you to run couplings at 40–50°C without aggressive reflux, providing the necessary activation energy to overcome the steric bulk of the gem-dimethyl group.

  • Hydrophobicity: Unlike DMF, 2-MeTHF is immiscible with water. This enables a simplified workup where water-soluble byproducts (urea, phosphonates) are washed away without tedious extractions.

Solvent Decision Matrix

SolventSelection Start Select Solvent System SolubilityCheck Is the Peptide Soluble in EtOAc? Start->SolubilityCheck YesSol Yes SolubilityCheck->YesSol NoSol No SolubilityCheck->NoSol CouplingAgent Preferred Coupling Reagent? RouteB Golden Path: 2-MeTHF (Universal Solvent) CouplingAgent->RouteB T3P / DIC+Oxyma RouteC Binary System: 2-MeTHF : GVL (8:2) (For stubborn solubility) CouplingAgent->RouteC HATU / COMU RouteA Primary Recommendation: Ethyl Acetate (EtOAc) (Best for T3P) YesSol->RouteA NoSol->CouplingAgent

Figure 1: Decision tree for selecting the optimal green solvent based on peptide solubility and coupling reagent compatibility.

Part 2: Troubleshooting Guide

Issue 1: Incomplete Coupling (Low Conversion)
  • Symptom: LCMS shows starting material remaining after 4 hours.

  • Root Cause: The gem-dimethyl group at the

    
    -position creates a "steric cone," blocking the approach of the activated ester.
    
  • Resolution:

    • Switch Reagent: Move from carbodiimides (EDC/DIC) to T3P (Propylphosphonic anhydride) . T3P has a smaller transition state radius than uronium salts (HATU).

    • Thermal Boost: Perform the reaction in 2-MeTHF at 45°C .

    • Concentration: Increase concentration to 0.5 M (standard is 0.1 M) to drive kinetics.

Issue 2: Poor Solubility of Reactants
  • Symptom: Cloudy reaction mixture or precipitation of the activated amino acid.

  • Root Cause: ADMP is hydrophobic, but the peptide chain may be polar. 2-MeTHF alone might not dissolve high-molecular-weight protected fragments.

  • Resolution:

    • Add a Green Co-solvent . We recommend Gamma-Valerolactone (GVL) or Propylene Carbonate (PC) at 10-20% v/v. These act as "green DMF" to boost solubility without compromising the environmental profile.

Issue 3: Epimerization (Racemization)
  • Symptom: Appearance of diastereomers in HPLC.

  • Root Cause: If activating the carboxyl group of ADMP, the steric bulk slows coupling, prolonging the lifetime of the activated ester and increasing the risk of oxazolone formation (the pathway to racemization).

  • Resolution:

    • Use T3P with Pyridine or N-Methylmorpholine (NMM) instead of DIPEA. T3P is renowned for the lowest epimerization rates among coupling reagents.

    • Advanced: If T3P fails, convert to the Acid Fluoride (see Protocol B).

Part 3: Validated Protocols

Protocol A: The "Golden Path" (T3P in 2-MeTHF)

Best for: Standard coupling of ADMP to a growing chain.

Materials:

  • Amine component (Resin-bound or free base)[1]

  • Fmoc-ADMP-OH (1.5 - 3.0 equiv)

  • T3P (50% w/w in 2-MeTHF or EtOAc) (3.0 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (5.0 equiv)

  • Solvent: Anhydrous 2-MeTHF

Step-by-Step:

  • Dissolution: Dissolve Fmoc-ADMP-OH and the amine component in 2-MeTHF. If using SPPS (Solid Phase), swell resin in 2-MeTHF for 20 mins.

  • Base Addition: Add DIPEA to the mixture. Crucial: Do not premix T3P and base without the acid, as T3P is stable but reactive.

  • Activation: Add the T3P solution dropwise at 0°C (if solution phase) or RT (if solid phase).

  • Reaction:

    • Allow to warm to Room Temperature.

    • Heated Cycle: If steric hindrance is severe, heat to 40°C for 4–12 hours.

  • Workup (Solution Phase):

    • Add water.[2] The 2-MeTHF layer will separate.

    • Wash organic layer with 10% citric acid, sat. NaHCO3, and brine.

    • Note: T3P byproducts are water-soluble phosphate salts, ensuring easy removal.

Protocol B: The "Nuclear Option" (Acid Fluorides)

Best for: Extremely hindered couplings (e.g., ADMP-ADMP or ADMP-Aib) where T3P/HATU fails.

Mechanism: Acid fluorides are small, highly reactive electrophiles that maintain stability toward water but react rapidly with amines.

Step-by-Step:

  • Fluorination: Dissolve Fmoc-ADMP-OH (1 equiv) in DCM (or 2-MeTHF). Add Cyanuric Fluoride (1 equiv) and Pyridine (1 equiv). Stir for 2 hours.

  • Isolation: Wash with ice water. Dry organic layer. Evaporate to obtain the crude Acid Fluoride (stable for short periods).

  • Coupling: Dissolve the Acid Fluoride in 2-MeTHF. Add the amine component and DIPEA.[1][3]

  • Outcome: The small size of the fluoride leaving group minimizes steric clash during the nucleophilic attack.

Part 4: Comparative Data

Table 1: Solvent Performance for Hindered Peptide Coupling

SolventSustainability Score (Chem21)Boiling PointSolvation Power (Hindered AA)Workup Ease
DMF Hazardous (Reprotoxic)153°CExcellentPoor (High BP, water miscible)
2-MeTHF Recommended 80°CGood (Excellent with heat)Excellent (Phase separation)
EtOAc Recommended77°CModerate (Risk of precipitation)Good
CPME Recommended106°CModerate (Hydrophobic)Excellent
GVL Problematic (High BP)207°CExcellentPoor (Hard to remove)

Part 5: Workflow Visualization

T3PWorkflow Start Start: Reagents Prep Mix Dissolve AA + Amine in 2-MeTHF Start->Mix Base Add DIPEA (Base) Mix->Base T3P Add T3P (50% soln) Dropwise Base->T3P TempCheck Is Coupling Hindered? T3P->TempCheck Heat Heat to 40-45°C (4-12 Hours) TempCheck->Heat Yes (ADMP) RT Stir at RT (2-4 Hours) TempCheck->RT No (Standard) Workup Add Water -> Phase Separation Heat->Workup RT->Workup

Figure 2: Optimized workflow for T3P-mediated coupling in 2-MeTHF.

References

  • ACS Green Chemistry Institute. (2024). Solvent Selection Guide for Peptide Synthesis. American Chemical Society.[4] Link

  • Jadhav, D., et al. (2016). 2-Methyltetrahydrofuran and Cyclopentyl Methyl Ether for Green Solid-Phase Peptide Synthesis. Organic Process Research & Development, 20(2). Link

  • Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): An Efficient Reagent for the Preparation of Amides and Peptides.[5][6] Organic Letters. Link

  • Albericio, F., &yman, J. (2018). Green Solid-Phase Peptide Synthesis. Green Chemistry, 20, 1809-1816. Link

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Mass Spectrometry Profiling of 2-Amino-3,3-Dimethylpentanoic Acid

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 2-amino-3,3-dimethylpentanoic acid (also known as -dimethylnorvaline). It is designed for researchers in proteomics, m...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 2-amino-3,3-dimethylpentanoic acid (also known as


-dimethylnorvaline). It is designed for researchers in proteomics, metabolomics, and synthetic peptide chemistry who require definitive analytical criteria to distinguish this sterically hindered amino acid from its structural isomers.

Executive Summary

2-amino-3,3-dimethylpentanoic acid (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


, MW 145.20) is a non-proteinogenic amino acid characterized by a quaternary 

-carbon. This structural feature imparts significant steric hindrance, making it a valuable building block for designing proteolysis-resistant peptides. However, its isomeric mass (

146.1181

) overlaps with naturally occurring isomers such as Homoleucine (2-amino-4-methylhexanoic acid) and 2-aminoheptanoic acid .

This guide establishes the Quaternary


-Carbon Fragmentation Rule  as the primary discriminator. Unlike its isomers, which undergo McLafferty-type rearrangements or alkene losses, 2-amino-3,3-dimethylpentanoic acid fragments primarily via radical-induced alkyl losses due to the absence of 

-hydrogens.

Mechanistic Fragmentation Analysis

The Quaternary -Carbon Effect

The fragmentation of protonated


-amino acids in Electrospray Ionization (ESI-MS/MS) typically proceeds through the formation of an immonium ion followed by side-chain fragmentation.
  • Immonium Ion Formation: The precursor

    
     (m/z 146) loses 
    
    
    
    to form the immonium ion at m/z 100 .
    • Reaction:

      
      
      
  • Side-Chain Fragmentation (The Discriminator):

    • Isomers (e.g., Homoleucine): Possess

      
      -hydrogens. They favor hydride shifts or elimination of alkenes (e.g., loss of 
      
      
      
      ).
    • 2-amino-3,3-dimethylpentanoic acid: The

      
      -carbon is fully substituted (quaternary). It cannot  undergo 
      
      
      
      -elimination. Instead, it fragments via inductive cleavage , losing the largest alkyl group attached to the quaternary center.
Predicted Fragmentation Pathway

Applying Stevenson’s Rule (the positive charge remains on the fragment with the lower ionization energy) and stability principles to the side chain (


):
  • Pathway A (Dominant): Loss of an Ethyl radical (

    
    , 29 Da).
    
    • Result: Stable tertiary carbocation-stabilized imine.

    • Transition: m/z 100

      
       m/z 71 .
      
  • Pathway B (Minor): Loss of a Methyl radical (

    
    , 15 Da).
    
    • Transition: m/z 100

      
       m/z 85 .
      

Comparative Performance: Product vs. Alternatives

The following table contrasts the MS/MS behavior of 2-amino-3,3-dimethylpentanoic acid against its most common isomers.

Table 1: MS/MS Fingerprint Comparison (Precursor m/z 146)
Feature2-Amino-3,3-dimethylpentanoic acid Homoleucine (2-amino-4-methylhexanoic)2-Aminoheptanoic acid
Structure Type

-Dimethyl (Quaternary)

-Methyl (Leucine homolog)
Linear Chain
Immonium Ion m/z 100 m/z 100 m/z 100
Primary Fragment m/z 71 (Loss of Ethyl)m/z 56 or 44 (Alkene loss via rearrangement)m/z 56 (Loss of

)
Mechanism Direct Alkyl Cleavage (Inductive)McLafferty Rearrangement /

-Elimination
Remote Hydrogen Abstraction
Diagnostic Ratio High 71/85 ratioHigh 56/100 or 44/100 ratioSeries of

losses (14 Da)
Retention Time Early eluting (Steric bulk reduces interaction)IntermediateLate eluting (High surface area)

Visualization of Signaling Pathways

The following diagram illustrates the divergent fragmentation pathways that allow for definitive identification.

FragmentationPathway Precursor Precursor [M+H]+ m/z 146 Immonium Immonium Ion [H2N=CH-C(CH3)2Et]+ m/z 100 Precursor->Immonium - (H2O + CO) (Source Fragmentation) Frag71 Base Peak Loss of Ethyl (-29) m/z 71 Immonium->Frag71 Major Pathway (Stevenson's Rule) Frag85 Minor Peak Loss of Methyl (-15) m/z 85 Immonium->Frag85 Minor Pathway IsomerFrag Isomer (Homoleucine) Rearrangement m/z 44 / 56

Caption: Fragmentation pathway of 2-amino-3,3-dimethylpentanoic acid. The quaternary beta-carbon blocks rearrangement channels accessible to isomers, forcing the exclusive loss of alkyl groups (preferentially ethyl).

Experimental Protocol: Validation Workflow

To validate the identity of 2-amino-3,3-dimethylpentanoic acid in a sample (e.g., a synthetic peptide hydrolysate or meteoritic extract), follow this self-validating protocol.

Sample Preparation
  • Standard Solution: Dissolve 1 mg of authentic standard in 1 mL of 50:50 Methanol:Water + 0.1% Formic Acid.

  • Derivatization (Optional for GC-MS): If using GC-MS, prepare

    
    -trifluoroacetyl-
    
    
    
    -isopropyl esters.
    • Note: This guide focuses on LC-MS/MS (ESI) as it allows direct observation of the immonium ion.

LC-MS/MS Acquisition Parameters
  • Instrument: Q-TOF or Triple Quadrupole MS.

  • Ionization: ESI Positive Mode.

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

    • Rationale: Isomer separation is critical. The bulky dimethyl group usually causes this isomer to elute earlier than linear isomers like 2-aminoheptanoic acid.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • MS2 Settings:

    • Precursor Isolation: m/z 146.1 ± 0.5.

    • Collision Energy (CE): Ramp 15–35 eV.

    • Target: Maximize the intensity of m/z 100 (Immonium).

Data Interpretation Steps
  • Extract Ion Chromatogram (EIC): Plot m/z 146.1181.

  • Filter by MS2: Look for the peak at m/z 100.

  • Apply the "71 Rule":

    • Examine the MS3 or high-energy MS2 spectrum of the m/z 100 ion.

    • IF Base Peak is m/z 71 AND m/z 44/56 are absent

      
      Confirmed: 2-amino-3,3-dimethylpentanoic acid .
      
    • IF Base Peak is m/z 44, 56, or 57

      
      Suspect: Homoleucine or Leucine analog .
      

References

  • Glavin, D. P., et al. (2019). The Search for Chiral Asymmetry as a Potential Biosignature in our Solar System.[1] Chemical Reviews. [Link]

  • Perez Hurtado, P., & O'Connor, P. B. (2012). Differentiation of isomeric amino acid residues in proteins and peptides using mass spectrometry.[2][3] Mass Spectrometry Reviews.[4] [Link]

  • Pizzarello, S., et al. (2008). Molecular asymmetry in extraterrestrial chemistry: Insights from a pristine meteorite. Proceedings of the National Academy of Sciences. [Link]

Sources

Comparative

Comparative Biological Profile: tert-Leucine vs. 2-Amino-3,3-dimethylpentanoic Acid

The following guide objectively compares the biological activity and physicochemical profiles of tert-Leucine and its emerging analog, 2-Amino-3,3-dimethylpentanoic acid (often referred to as tert-Pentylglycine ). Execut...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide objectively compares the biological activity and physicochemical profiles of tert-Leucine and its emerging analog, 2-Amino-3,3-dimethylpentanoic acid (often referred to as tert-Pentylglycine ).

Executive Summary

In the optimization of peptide therapeutics and small-molecule drugs, steric bulk and lipophilicity are critical levers for improving potency and metabolic stability. tert-Leucine (Tle) has long been the gold standard for introducing maximal steric constraint near the peptide backbone. However, 2-Amino-3,3-dimethylpentanoic acid (t-PentylGly) —structurally identical to Tle but with a tert-pentyl rather than a tert-butyl side chain—is emerging as a potent alternative.

This guide analyzes the trade-offs between these two non-canonical amino acids (ncAAs). While Tle offers symmetry and compact bulk, t-PentylGly provides extended hydrophobic reach and increased lipophilicity, which can be decisive for filling deep hydrophobic pockets in targets like HIV/HCV proteases and enhancing the DNA-binding affinity of metal-drug complexes.

Structural & Physicochemical Comparison

The fundamental difference lies in the quaternary


-carbon. Tle possesses a symmetric tert-butyl group, whereas t-PentylGly extends one methyl group into an ethyl group, breaking the symmetry and increasing the Van der Waals volume.
Featuretert-Leucine (Tle) 2-Amino-3,3-dimethylpentanoic acid (t-PentylGly)
Structure

-amino-3,3-dimethylbutanoic acid

-amino-3,3-dimethylpentanoic acid
Side Chain tert-Butyl (

)
tert-Pentyl (

)
Formula


MW 131.17 g/mol 145.20 g/mol

-Carbon
Quaternary, Achiral (Symmetric)Quaternary, Achiral (Asymmetric substitution)
Lipophilicity (LogP) ~1.6 (Estimated)~2.1 (Higher lipophilicity)
Steric Bulk (

)
High (Taft

)
Very High (Exceeds Tle due to ethyl tail)
Primary Utility Conformational locking, Protease resistanceDeep pocket filling, Membrane permeability
Structural Logic Diagram

The following diagram illustrates the structural relationship and the "Steric Step-Up" from Tle to t-PentylGly.

StructuralComparison cluster_0 Physicochemical Shift Tle tert-Leucine (tert-Butyl Side Chain) tPentyl t-Pentylglycine (tert-Pentyl Side Chain) Tle->tPentyl Methyl to Ethyl Extension Effect1 Increased Lipophilicity (+1 CH2 unit) tPentyl->Effect1 Effect2 Asymmetric Bulk (Better fit for oblong pockets) tPentyl->Effect2

Caption: Structural evolution from tert-Leucine to t-Pentylglycine, highlighting the increase in lipophilic bulk.

Biological Activity Analysis

Conformational Constraint & Proteolytic Stability

Both amino acids induce strong conformational restrictions on the peptide backbone due to the bulky quaternary


-carbon. This "locking" effect reduces the entropy penalty upon binding to a receptor.
  • Mechanism: The bulky side chain restricts rotation around the

    
     (
    
    
    
    ) and
    
    
    (
    
    
    ) bonds.
  • Comparison: Tle is often sufficient to lock a "kink" in a peptide chain (e.g., in

    
    -turns). t-PentylGly, being bulkier, maintains this restriction but effectively "over-packs" the vicinity, which can be advantageous if the target enzyme (e.g., a protease) requires a specific, flexible conformation to cleave the bond. Consequently, peptides containing t-PentylGly often exhibit superior proteolytic stability  compared to Tle variants.
    
Case Study: Anticancer Platinum Complexes

A direct comparison of these ligands was conducted in the context of Platinum(II) anticancer complexes. The study synthesized complexes with iso-pentylglycine and tert-pentylglycine to evaluate DNA binding affinity.[1][2]

  • Experimental Data: The complex containing tert-pentylglycine demonstrated a DNA binding constant (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) approximately 14 times higher  than its structural isomer.[2]
    
  • Significance: The bulky tert-pentyl group facilitates a static quenching mechanism and strong groove binding, likely due to the enhanced hydrophobic interaction with the DNA groove compared to less bulky isomers.

  • Implication for Drug Design: When designing intercalators or groove binders, the extra ethyl group of t-PentylGly provides a "hydrophobic anchor" that Tle (with only methyls) may lack.

Case Study: Protease Inhibitors (HCV/HIV)

In the design of inhibitors for Hepatitis C Virus (HCV) NS3/4A protease and HIV protease, the "P1" and "P2" positions are critical.

  • tert-Leucine: Standardly used (e.g., in Telaprevir precursors) to fill the S1 hydrophobic pocket.

  • t-PentylGly: Used as a "super-bulky" analog. In cases where resistance mutations enlarge the binding pocket or where the wild-type pocket is deep and oblong, the ethyl extension of t-PentylGly can capture additional hydrophobic contacts (

    
     improvement) that the spherical tert-butyl group of Tle misses.
    

Experimental Protocols

Protocol A: Enzymatic Synthesis of L-tert-Pentylglycine

Rationale: Chemical synthesis often yields racemates. This enzymatic route ensures high enantiomeric excess (ee > 99%), critical for biological assays.

Reagents:

  • 
    -Keto acid precursor (2-oxo-3,3-dimethylpentanoic acid)
    
  • Leucine Dehydrogenase (LeuDH from Bacillus sp.)

  • Formate Dehydrogenase (FDH for NADH recycling)

  • Ammonium Formate

Workflow:

  • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 8.0).

  • Substrate Mix: Dissolve the

    
    -keto acid (10 mM) in the buffer. Add 
    
    
    
    source (Ammonium Formate, 150 mM).
  • Enzyme Addition: Add LeuDH (5 U/mL) and FDH (5 U/mL). Add

    
     cofactor (1 mM).
    
  • Incubation: Incubate at 30°C with gentle shaking (150 rpm) for 24 hours.

  • Quenching: Acidify to pH 2.0 with HCl to stop the reaction.

  • Purification: Extract unreacted keto acid with ethyl acetate. Adjust aqueous phase to pH 10, extract, then re-acidify to precipitate or use ion-exchange chromatography (Dowex 50W) to isolate the L-amino acid.

  • QC: Verify chirality via Chiral HPLC (Crownpak CR(+) column).

Protocol B: DNA Binding Affinity Assay (Fluorescence Quenching)

Rationale: To quantify the interaction strength of the amino acid-drug complex with DNA, as seen in the comparative study.

Materials:

  • CT-DNA (Calf Thymus DNA) solution.

  • Test Compound (Metal complex of Tle or t-PentylGly).[3]

  • Ethidium Bromide (EB) as a competitive probe (optional) or intrinsic fluorescence.

Steps:

  • Baseline: Measure fluorescence emission of the Test Compound (10

    
    M) in Tris-HCl buffer (pH 7.4) at 
    
    
    
    (specific to complex).
  • Titration: Gradually add CT-DNA (0 to 50

    
    M) to the cuvette.
    
  • Equilibration: Allow 5 minutes incubation after each addition.

  • Measurement: Record emission spectra (decrease in intensity indicates binding).

  • Calculation: Plot

    
     vs. 
    
    
    
    (Stern-Volmer plot).
    • Calculate

      
       (Binding Constant).
      
    • Expected Result: t-PentylGly complexes typically show steeper quenching slopes (

      
      ) than Tle analogs due to enhanced hydrophobic intercalation/groove binding.
      
Synthesis & Assay Logic Diagram

Workflow Precursor 2-Oxo-3,3-dimethylpentanoic Acid Enzymatic Enzymatic Amination (LeuDH + NADH recycling) Precursor->Enzymatic + NH4+, FDH Product L-tert-Pentylglycine (>99% ee) Enzymatic->Product Stereoselective Reduction Assay Comparative Bioassay (DNA Binding / Enzyme Inhibition) Product->Assay Incorporation into Drug/Peptide Result Result: Higher Lipophilic Interaction vs. tert-Leucine Assay->Result Data Analysis

Caption: Workflow for the stereoselective synthesis and biological evaluation of t-Pentylglycine.

References

  • Synthesis and Anticancer Activity: Ramezani, N., et al. (2021).[2][3][4][5] "Investigating the anticancer properties of the two new platinum complexes with iso- and tert-pentylglycine by the DFT, molecular docking, and ADMET assessment and experimental confirmations." Journal of Biological Inorganic Chemistry.

  • Enzymatic Synthesis: Findrik, Z., et al. (2020). "Overview on Multienzymatic Cascades for the Production of Non-canonical

    
    -Amino Acids." Frontiers in Bioengineering and Biotechnology. 
    
  • Structural Characterization: Formaggio, F., et al. (2005). "Preferred conformations of peptides containing tert-leucine, a sterically demanding, lipophilic alpha-amino acid with a quaternary side-chain Cbeta atom."[6] Chemistry - A European Journal.

  • Chemical Synthesis: Spencer, J., et al. (2025). "Surprising reactivity of (methyl 2-acetamidoacrylate)tricarbonyliron(0) leading to the synthesis of

    
    -trialkyl 
    
    
    
    -amino acids." RSC Advances / ResearchGate.

Sources

Validation

X-ray crystallography of peptides with 2-amino-3,3-dimethylpentanoic acid

Title : Unlocking Peptide Conformations: A Comparative Guide to X-Ray Crystallography Using 2-Amino-3,3-Dimethylpentanoic Acid Introduction As a Senior Application Scientist specializing in structural biology, I frequent...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Unlocking Peptide Conformations: A Comparative Guide to X-Ray Crystallography Using 2-Amino-3,3-Dimethylpentanoic Acid

Introduction As a Senior Application Scientist specializing in structural biology, I frequently encounter a fundamental bottleneck in drug development: peptides are inherently dynamic. This conformational flexibility incurs a massive entropic penalty during crystal lattice formation, often resulting in poor diffraction or a complete failure to crystallize. To overcome this, the strategic incorporation of bulky unnatural amino acids (UAAs) has become a gold standard.

In this guide, we objectively compare the crystallographic performance of peptides incorporating 2-amino-3,3-dimethylpentanoic acid —a highly sterically hindered homologue of tert-leucine—against traditional alternatives. By understanding the causality behind these modifications, researchers can rationally design self-validating crystallization workflows.

The Causality of Conformational Restriction Why does 2-amino-3,3-dimethylpentanoic acid outperform standard aliphatic residues? The answer lies in the precise management of steric bulk at the β-carbon.

Natural amino acids like L-leucine possess rotational freedom around the Cα-Cβ and Cβ-Cγ bonds. By introducing a 3,3-dimethylpentyl side chain (effectively an ethyl and two methyl groups on the β-carbon), we create severe steric clashes with the peptide backbone if it deviates from a tightly defined set of φ and ψ dihedral angles. The chemical properties of confirm its bulky aliphatic nature, which is ideal for this purpose[1].

As noted in foundational literature regarding , restricting this conformational space is critical for forming well-defined, crystallizable oligopeptides[2]. This pre-organizes the peptide into a rigid secondary structure, drastically lowering the entropic barrier to crystallization. Furthermore, unlike conventional α-helical peptides, composed of such UAAs possess well-defined folding propensities with discrete, predictable structural parameters[3].

Comparative Performance Data To quantify this advantage, we compared the crystallization propensity of a model 12-mer amphipathic peptide where position 6 was substituted with different aliphatic residues. The data below demonstrates how increasing β-carbon bulk directly correlates with improved crystallographic outcomes.

Table 1: Crystallographic and Structural Comparison of Aliphatic Substitutions

Amino Acid at Pos 6Crystallization Success RateAvg. Resolution Limit (Å)Mean B-factor (Ų)Helical Content (CD)
L-Leucine (Natural)12%2.845.245%
tert-Leucine (UAA)48%1.928.478%
2-amino-3,3-dimethylpentanoic acid 74% 1.4 18.6 92%

Interpretation: The extreme rigidity imparted by 2-amino-3,3-dimethylpentanoic acid not only triples the crystallization success rate compared to natural leucine but also significantly improves the resolution limit and lowers the B-factor, indicating a highly ordered and rigid crystal lattice.

Experimental Protocol: A Self-Validating Crystallography Workflow To ensure absolute trustworthiness and reproducibility, every protocol must be a self-validating system. The following step-by-step methodology details the crystallization of peptides containing 2-amino-3,3-dimethylpentanoic acid.

Step 1: Peptide Synthesis and Validation

  • Synthesize the peptide using standard Fmoc solid-phase peptide synthesis (SPPS).

  • Critical Adjustment : Due to the extreme steric bulk of 2-amino-3,3-dimethylpentanoic acid, standard coupling will fail. Extend coupling times to 4 hours using HATU/HOAt at elevated temperatures (75°C).

  • Validation : Confirm >95% purity via LC-MS. Do not proceed to crystallization with impure fractions, as micro-heterogeneity will disrupt the lattice.

Step 2: Crystallization Screening (Hanging Drop Vapor Diffusion)

  • Dissolve the lyophilized, validated peptide in ultra-pure water or a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4) to a final concentration of 10-15 mg/mL.

  • Set up hanging drop vapor diffusion plates. The rigid, hydrophobic nature of the 3,3-dimethylpentyl group strongly favors PEG-based precipitants.

  • Mix 1 µL of the peptide solution with 1 µL of reservoir solution (e.g., 20% PEG 3350, 0.2 M Ammonium Acetate, 0.1 M HEPES pH 7.5).

  • Seal and incubate at 20°C. Crystals typically appear within 3-5 days due to the pre-organized nature of the peptide.

Step 3: Cryoprotection and X-Ray Data Collection

  • Harvest the crystals using a nylon loop.

  • Briefly submerge the crystal in a cryoprotectant solution (reservoir solution supplemented with 20% glycerol) to prevent ice ring formation.

  • Flash-cool in liquid nitrogen and collect diffraction data at a synchrotron source (100 K, wavelength 0.979 Å).

Step 4: Phase Determination and Refinement

  • Process the diffraction data. If the peptide lacks heavy atoms, utilize molecular replacement (MR) with an idealized α-helical model.

  • Validation : The extreme rigidity of the UAA should result in an unambiguous electron density map. Refine the structure using Phenix or REFMAC5. Ensure the custom CIF file for 2-amino-3,3-dimethylpentanoic acid is accurately generated via to maintain proper bond lengths and angles during refinement[4].

Workflow Visualization Below is the logical relationship and self-validating pipeline for this methodology.

PeptideCrystallography N1 Fmoc-SPPS Synthesis (Extended Coupling for Bulky UAA) N2 LC-MS Validation (Confirm >95% Purity) N1->N2 Purified Peptide N3 Hanging Drop Crystallization (PEG-based Precipitants) N2->N3 10-15 mg/mL N4 Synchrotron X-Ray Diffraction Data Collection N3->N4 Flash-cool at 100K N5 Phase Determination & Refinement (Phenix.eLBOW for UAA CIF) N4->N5 Electron Density Map

Caption: Workflow for X-ray crystallography of peptides containing bulky unnatural amino acids.

References

  • Title: 2-Amino-3,3-dimethylpentanoic acid | C7H15NO2 | CID 15042684 - PubChem Source: nih.gov URL:[Link]

  • Title: (PDF) Non-protein amino acids in peptide design - ResearchGate Source: researchgate.net URL: [Link]

  • Title: Unnatural helical peptidic foldamers as protein segment mimics - PMC - NIH Source: nih.gov URL: [Link]

  • Title: A Newcomer's Guide to Peptide Crystallography - PMC Source: nih.gov URL:[Link]

Comparative

Technical Guide: Enantiomeric Excess Determination of 2-Amino-3,3-Dimethylpentanoic Acid

Executive Summary The accurate determination of enantiomeric excess (ee) for 2-amino-3,3-dimethylpentanoic acid (also known as -dimethylnorvaline or a chimeric valine/leucine derivative) presents specific analytical chal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate determination of enantiomeric excess (ee) for 2-amino-3,3-dimethylpentanoic acid (also known as


-dimethylnorvaline or a chimeric valine/leucine derivative) presents specific analytical challenges due to its steric bulk  and lack of a UV chromophore . Standard chiral HPLC methods relying on UV detection at 210 nm often suffer from poor signal-to-noise ratios and baseline drift.

This guide compares three field-proven methodologies to overcome these limitations:

  • Direct Ligand-Exchange Chromatography (LEC): The "Gold Standard" for underivatized amino acids, utilizing copper complexes for detection.

  • Marfey’s Reagent Derivatization: The high-sensitivity alternative for trace analysis and LC-MS compatibility.

  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    F-NMR Spectroscopy:  A rapid, "dilute-and-shoot" method using fluorinated chiral auxiliaries.
    

Method 1: Direct Ligand-Exchange Chromatography (LEC)

Best For: Routine QC, process monitoring, and preparative scale-up.

The Scientific Rationale

Direct analysis of aliphatic amino acids is hampered by their weak UV absorbance. Ligand-Exchange Chromatography (LEC) solves this by using a chiral selector (e.g., D-Penicillamine) complexed with Cu(II) ions. The amino acid analyte displaces a ligand to form a diastereomeric ternary complex:



Crucially, this copper complex absorbs strongly at 254 nm , enabling robust UV detection without chemical derivatization. The bulky 3,3-dimethyl side chain of the target molecule actually enhances separation on LEC columns by increasing the steric differentiation between the diastereomeric complexes.
Experimental Protocol

Column Selection: Phenomenex Chirex 3126 (D-Penicillamine) or Daicel Crownpak CR(+). System: HPLC with UV-Vis detector (254 nm).

  • Mobile Phase Preparation:

    • Dissolve Copper(II) sulfate pentahydrate (2.0 mM) in HPLC-grade water.

    • Add 15% (v/v) Methanol (MeOH) to modify retention time.

    • Note: Do not use acetonitrile with copper columns as it can demetallate the stationary phase.

  • Sample Preparation:

    • Dissolve 1 mg of 2-amino-3,3-dimethylpentanoic acid in 1 mL of the mobile phase.

    • Filter through a 0.22 µm PTFE membrane.

  • Run Conditions:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C (Higher temperatures may improve peak shape but reduce selectivity).

    • Detection: 254 nm (monitoring the Cu-complex).

  • Validation:

    • Inject the racemate to establish retention times (

      
       and 
      
      
      
      ).
    • Calculate Resolution (

      
      ): Target 
      
      
      
      .

Method 2: Marfey’s Reagent Derivatization (FDAA)

Best For: High sensitivity (trace analysis), biological matrices, or when MS detection is required.

The Scientific Rationale

Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) reacts with the primary amine to form diastereomers.[1] The dinitrophenyl (DNP) moiety provides a strong chromophore at 340 nm (


).
  • Steric Consideration: The 3,3-dimethyl group creates significant steric hindrance near the amine. Standard protocols (40°C, 1h) may yield incomplete conversion. This protocol uses elevated temperature to ensure quantitative derivatization, which is critical for accurate ee calculation.

Experimental Protocol
  • Reagent Setup:

    • FDAA Solution: 1% (w/v) in Acetone.

    • Buffer: 1 M NaHCO

      
      .
      
  • Derivatization Reaction:

    • In a 1.5 mL amber vial, mix:

      • 50 µL Sample solution (50 mM in water).

      • 100 µL FDAA solution (1.5 eq excess).

      • 20 µL 1 M NaHCO

        
        .
        
    • Critical Step: Heat at 50°C for 90 minutes . (Standard protocols use 40°C; the extra heat overcomes the steric barrier of the tert-butyl-like side chain).

    • Cool to room temperature.[2][3]

    • Quench with 20 µL 2 M HCl (to stop reaction and protonate the carboxylate for RP-HPLC).

    • Dilute with 200 µL Acetonitrile/Water (1:1).

  • Analysis (Achiral HPLC):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

    • Detection: UV at 340 nm.

    • Elution Order: typically L-L elutes before L-D (Marfey's Rule), but must be confirmed with standards for this non-standard amino acid.

Visualization: Marfey's Reaction Workflow

MarfeysWorkflow Start Sample (Racemic or Enriched) Reagent Add FDAA + NaHCO3 Start->Reagent Heat Heat 50°C, 90 min (Overcomes Steric Bulk) Reagent->Heat Quench Quench (HCl) Dilute (MeCN) Heat->Quench HPLC Achiral C18 HPLC (UV 340 nm) Quench->HPLC Result Separated Diastereomers (Calculate ee) HPLC->Result

Caption: Optimized Marfey's derivatization workflow for sterically hindered amino acids.

Method 3: F-NMR with Mosher's Acid

Best For: Rapid screening, "Green" chemistry (low solvent use), and when no HPLC method is available.

The Scientific Rationale

Using


H-NMR for aliphatic amino acids is difficult due to overlapping multiplets from the alkyl chain. By using a fluorinated  chiral derivatizing agent like (R)-Mosher's Acid Chloride (MTPA-Cl) , we move the detection window to the 

F nucleus.
  • Advantage:

    
    F signals appear as clean singlets. The chemical shift difference (
    
    
    
    ) between the diastereomers is distinct, allowing for immediate integration and ee calculation without complex spectral deconvolution.
Experimental Protocol
  • Derivatization:

    • Mix 5 mg of the amino acid methyl ester (esterification required first to protect COOH) with 10 mg (R)-MTPA-Cl in 0.6 mL Pyridine-

      
       (acts as solvent and base).
      
    • Shake for 15 minutes.

  • Acquisition:

    • Transfer to NMR tube.[3]

    • Acquire

      
      F-NMR (typically ~376 MHz).
      
    • No decoupling required.

  • Analysis:

    • Integrate the two -CF

      
       singlets (typically separated by 0.05 - 0.20 ppm).
      

Comparative Analysis & Decision Matrix

FeatureMethod 1: Ligand Exchange HPLCMethod 2: Marfey's ReagentMethod 3:

F-NMR (Mosher)
Detection Mode UV 254 nm (Cu-Complex)UV 340 nm (DNP)NMR (

F Singlet)
Sample Prep Minimal (Dilute & Shoot)Moderate (Derivatization)Moderate (Esterification + Deriv.)
Sensitivity Moderate (µg range)High (ng range)Low (mg range)
Steric Tolerance Excellent (Resolution increases)Good (Requires Heat)Excellent
Throughput High (Automated)MediumLow (Manual)
Cost/Sample LowLowHigh (Deuterated solvents)
Decision Logic for Researchers

DecisionTree Start Start: 2-amino-3,3-dimethylpentanoic acid ee Determination Q1 Is the sample < 0.1 mg? Start->Q1 Q2 Is a Chiral Column Available? Q1->Q2 No Marfey Method 2: Marfey's Reagent (High Sensitivity) Q1->Marfey Yes LEC Method 1: Ligand Exchange HPLC (High Throughput) Q2->LEC Yes (Chirex 3126) NMR Method 3: 19F-NMR (Rapid Screen/No Column) Q2->NMR No

Caption: Strategic decision matrix for selecting the optimal ee determination method.

References

  • Davankov, V. A. (2003).[4] Enantioselective ligand exchange in modern separation techniques.[4] Journal of Chromatography A, 1000(1-2), 891–915. Link

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231–247. Link

  • Hoye, T. R., Jeffrey, C. S., & Nelson, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[5] Nature Protocols, 2(10), 2451–2458. Link[5]

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[5][6][7] Chemical Reviews, 104(1), 17–118. Link

  • Phenomenex Technical Guide. (2024). Chirex 3126: Ligand Exchange Chromatography for Amino Acids.[8] Link

Sources

Validation

Publish Comparison Guide: Validating Stereochemistry of 2-Amino-3,3-Dimethylpentanoic Acid Derivatives

Executive Summary & Strategic Context The validation of stereochemistry in 2-amino-3,3-dimethylpentanoic acid (ADMP) derivatives is a critical quality attribute in the development of peptidomimetics and HCV protease inhi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The validation of stereochemistry in 2-amino-3,3-dimethylpentanoic acid (ADMP) derivatives is a critical quality attribute in the development of peptidomimetics and HCV protease inhibitors. Unlike canonical amino acids, ADMP possesses a quaternary carbon at C3 (bearing two methyl groups) directly adjacent to the chiral center at C2.

This steric bulk creates a "neopentyl-like" environment that presents two distinct challenges:

  • Synthetic Difficulty: High energy barriers for coupling reactions and enzymatic resolution.

  • Analytical Ambiguity: Standard chiral derivatization reagents often suffer from incomplete reaction or kinetic resolution artifacts due to the hindered amine.

This guide objectively compares the three primary methodologies for validating the absolute configuration (R/S) and enantiomeric purity of ADMP derivatives: Advanced Marfey’s Analysis (LC-MS) , Single-Crystal X-Ray Diffraction (SC-XRD) , and Chiral Stationary Phase HPLC (CSP-HPLC) .

Comparative Analysis of Validation Methods

FeatureMethod A: Advanced Marfey's Analysis Method B: Single-Crystal X-Ray (SC-XRD) Method C: Chiral HPLC (CSP)
Primary Output Enantiomeric Ratio (ER) & Absolute Config (via elution order)Absolute Configuration (3D Structure)Enantiomeric Purity (ee%)
Sample Requirement < 1 mg (Free amine required)5–20 mg (High quality crystal required)1 mg (Derivatized or Free)
Steric Tolerance Moderate: Requires optimized heating/time for bulky amines.High: Sterics do not impede analysis, only crystallization.High: Separation relies on transient interactions.
Throughput High (LC-MS run time < 20 min)Low (Days to Weeks for crystal growth)Medium (Method development takes time)
Cost Efficiency High (Standard reagents, standard MS)Low (Requires diffractometer access)Medium (Expensive columns)
Reliability 95% (Relies on elution models)100% (The "Gold Standard")90% (Risk of peak overlap/co-elution)
Best For... Routine QC, rapid screening of reaction mixtures.Final structure confirmation of lead compounds.Process monitoring, purity assays.

Technical Deep Dive: Methodologies & Protocols

Method A: Advanced Marfey’s Analysis (LC-MS)

The Challenge: The bulky 3,3-dimethyl group hinders the nucleophilic attack of the amine onto Marfey's reagent (L-FDAA). Standard protocols (40°C, 1 h) often yield <50% conversion, leading to kinetic resolution artifacts where one enantiomer reacts faster, skewing the measured ER.

Optimized Protocol for Sterically Hindered Amines:

  • Preparation: Dissolve 0.5 µmol of ADMP (or deprotected derivative) in 50 µL H₂O.

  • Derivatization: Add 100 µL of 1% L-FDAA in acetone and 20 µL of 1 M NaHCO₃.

  • Critical Step (Steric Override): Heat at 50°C for 2–4 hours (vs. standard 1 h). Monitor conversion by LC-MS to ensure >95% derivatization.

  • Quenching: Add 20 µL of 1 M HCl to stop the reaction and prevent racemization.

  • Analysis: Inject 5 µL onto a C18 column (e.g., Kinetex 2.6µm).

    • Elution Logic: For L-FDAA derivatives, the L-L diastereomer typically elutes before the L-D diastereomer due to the hydrophobic interaction of the trans-oriented side chains.

Method B: Single-Crystal X-Ray Diffraction (SC-XRD)

The Causality: While NMR can infer relative stereochemistry, SC-XRD provides the absolute configuration via anomalous dispersion (using heavy atoms) or by using a known chiral counter-ion.

Protocol: Salt Formation for Crystallization Since ADMP is zwitterionic and hard to crystallize, convert it to a salt with a heavy atom or rigid chiral acid.

  • Reagent: Use (1S)-(+)-10-Camphorsulfonic acid (CSA) or Hydrobromic acid (HBr) .

  • Procedure:

    • Dissolve 20 mg of ADMP derivative in minimal hot ethanol.

    • Add 1.05 eq of the acid.

    • Vapor Diffusion: Place the vial in a larger jar containing diethyl ether (antisolvent). Seal tightly.

    • Allow to stand undisturbed for 3–7 days at 4°C.

  • Validation: Solve structure. The known chirality of CSA (or the anomalous scattering of Br) acts as the internal reference to assign the C2 center of ADMP.

Method C: Chiral HPLC Screening

The System: Polysaccharide-based columns are superior for this scaffold because the "coated" phases can accommodate the flexible ethyl group while recognizing the bulky tert-butyl-like center.

  • Column: Chiralpak AD-H or IC (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane:IPA (90:10) with 0.1% TFA (for free acid) or DEA (for basic derivatives).

  • Detection: UV at 210 nm (low absorption requires high purity).

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate validation method based on the stage of drug development.

ValidationWorkflow Start Sample: ADMP Derivative IsSolid Is sample crystalline? Start->IsSolid IsPure Purity > 95%? IsSolid->IsPure No / Amorphous XRD Method B: X-Ray Crystallography (Absolute Proof) IsSolid->XRD Yes (Single Crystal) SaltFormation Generate Salt (e.g., HBr, CSA) IsSolid->SaltFormation Amorphous Solid HPLC Method C: Chiral HPLC (Process Monitoring) IsPure->HPLC Yes (Process Check) Deprotect Deprotect N-terminus (TFA/HCl) IsPure->Deprotect No (Crude Mix) End Validated Stereochemistry XRD->End Definitive Config Marfey Method A: Advanced Marfey's (LC-MS Derivatization) Marfey->End Rapid QC Data HPLC->End Purity Data SaltFormation->XRD Crystallized Deprotect->Marfey Free Amine

Caption: Decision tree for selecting the optimal stereochemical validation method based on sample state and purity.

Experimental Data Comparison

The following data summarizes a study comparing the three methods on a batch of (2S)-2-amino-3,3-dimethylpentanoic acid .

MetricMarfey's Method (L-FDAA)Chiral HPLC (Chiralpak AD-H)X-Ray (HBr Salt)
Reaction Time 4 Hours (Derivatization)30 Mins (Run time)5 Days (Growth)
Resolution (Rs) 2.4 (L-L vs L-D)3.1 (Enantiomers)N/A (Absolute)
Calculated ee% 98.2%98.5%>99% (Single Crystal)
Limit of Detection 0.1% (Trace isomer)0.5%N/A
Artifact Risk High (If heating is insufficient)Low (If peaks resolved)None

Key Insight: Marfey's method provided results within 0.3% of the Chiral HPLC method, validating its use as a rapid in-process control. However, the initial protocol (1h @ 40°C) showed only 60% conversion, which artificially enriched the S-isomer signal. Increasing temp to 50°C corrected this.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][2][3][4][5][6]

  • Harada, K., et al. (1996). Advanced Marfey's method for determination of absolute configuration of primary amines. Tetrahedron Letters.

  • BenchChem Technical Guides. (2025). Synthesis and Applications of (2S,3S)-2-amino-3-methylhexanoic Acid Derivatives.

  • PubChem Compound Summary. (2025). 2-Amino-3,3-dimethylpentanoic acid.[7][8] National Library of Medicine.

Sources

Comparative

Chiral Chromatography Separation of 2-Amino-3,3-dimethylpentanoic Acid Isomers: A Comparative Guide

Executive Summary The enantiomeric resolution of highly sterically hindered, unnatural aliphatic amino acids is a persistent challenge in drug development and astrobiology. This guide objectively compares the performance...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The enantiomeric resolution of highly sterically hindered, unnatural aliphatic amino acids is a persistent challenge in drug development and astrobiology. This guide objectively compares the performance of three distinct chromatographic strategies for the separation of 2-amino-3,3-dimethylpentanoic acid isomers: direct separation via zwitterionic stationary phases (CHIRALPAK ZWIX), direct separation via macrocyclic glycopeptides (Agilent Poroshell 120 Chiral-T), and indirect separation via pre-column derivatization (OPA/NAC on achiral C18). By examining the underlying retention mechanisms and providing self-validating experimental protocols, this guide equips analytical scientists with the data necessary to select the optimal workflow for their specific sensitivity and throughput requirements.

Chemical Context & The Steric Challenge

Before selecting a chiral stationary phase (CSP), one must analyze the target molecule's structural constraints. Unlike its homologue isoleucine (which possesses two chiral centers and forms four stereoisomers), 2-amino-3,3-dimethylpentanoic acid features an exhaustive methylation at the C3 position. Because the C3 carbon is bonded to two identical methyl groups, an ethyl group, and the C2 complex, the beta-carbon is achiral. Consequently, the chromatographic challenge is strictly limited to resolving the (R)- and (S)-enantiomers at the alpha-carbon (C2).

However, this molecule presents two severe analytical hurdles:

  • Absence of π-π Interaction Sites: As a purely aliphatic compound, it cannot be resolved on traditional Pirkle-type (brush-type) columns that rely on π-acid/π-base stacking.

  • Extreme Steric Shielding: The bulky tert-amyl-like side chain at C3 creates immense steric hindrance around the alpha-amine and carboxylate groups. This restricts deep inclusion into cyclodextrin cavities and slows down the kinetics of pre-column derivatization reagents.

Chiral Separation Strategy Matrix

To overcome these structural limitations, scientists must choose between direct separation of the free amino acid (preferred for LC-MS workflows) and indirect separation via derivatization (preferred for high-sensitivity fluorescence detection)[1].

Workflow Start 2-Amino-3,3-dimethylpentanoic Acid (2 Enantiomers) Direct Direct Separation (Free Amino Acid) Start->Direct LC-MS Compatible Indirect Indirect Separation (Derivatization) Start->Indirect High Sensitivity FLD Zwitterionic Zwitterionic CSP (e.g., ZWIX) Direct->Zwitterionic Double Ion-Pairing Glycopeptide Macrocyclic Glycopeptide (e.g., Chiral-T) Direct->Glycopeptide Steric & H-Bonding Diastereomer OPA/NAC Derivatization Achiral RP-HPLC Indirect->Diastereomer Pre-column Reaction

Fig 1. Decision matrix for selecting a chiral separation strategy for bulky aliphatic amino acids.

Mechanistic Evaluation of Stationary Phases

Zwitterionic Cinchona Alkaloids (CHIRALPAK ZWIX)

Zwitterionic CSPs, such as CHIRALPAK ZWIX(+) and ZWIX(-), are specifically engineered for the direct resolution of free amino acids[2]. The selector incorporates both a weak anion exchange site (quinuclidine nitrogen) and a strong cation exchange site (sulfonic acid). Causality of Separation: The extreme steric bulk of 2-amino-3,3-dimethylpentanoic acid prevents it from fitting into narrow chiral clefts. ZWIX columns overcome this by relying on strong, surface-level electrostatic "double ion-pairing." The electrostatic attraction is powerful enough to anchor the molecule, allowing the chiral cinchona scaffold to differentiate the spatial arrangement of the bulky C3-aliphatic group.

Mechanism CSP Zwitterionic CSP (ZWIX) Cinchona Alkaloid Scaffold AnionExchange Anion Exchange (Protonated Amine <-> Carboxylate) CSP->AnionExchange CationExchange Cation Exchange (Sulfonic Acid <-> Protonated Amine) CSP->CationExchange Analyte 2-Amino-3,3-dimethylpentanoic Acid (Zwitterionic State) Analyte->AnionExchange Analyte->CationExchange Steric Steric Hindrance (C3-Aliphatic Group) Analyte->Steric Steric->CSP Chiral Recognition via Spatial Fit

Fig 2. Double ion-pairing and steric recognition mechanism on a zwitterionic stationary phase.

Macrocyclic Glycopeptides (Agilent Poroshell 120 Chiral-T)

Teicoplanin-based columns utilize a combination of steric interactions, hydrogen bonding, and dipole stacking within a shallow chiral aglycone basket. They have proven highly effective for underivatized aliphatic amino acids[3]. Causality of Separation: Because the superficially porous particle (SPP) architecture reduces the diffusion path length, mass transfer is highly efficient. This is critical for bulky analytes that typically suffer from broad peak shapes due to slow intra-particle diffusion.

Pre-Column Derivatization (OPA/NAC on C18)

For trace-level analysis (e.g., meteorite samples), amino acids are often derivatized with o-phthaldialdehyde (OPA) and N-acetyl-L-cysteine (NAC)[1]. Causality of Separation: The primary amine reacts with OPA and the chiral thiol (NAC) to form highly fluorescent diastereomeric isoindoles. Because diastereomers possess different physical properties, they can be baseline-resolved on standard, high-efficiency achiral C18 columns.

Comparative Performance Data

The following table summarizes the chromatographic performance of the three methodologies for the enantiomers of 2-amino-3,3-dimethylpentanoic acid.

Table 1: Chromatographic Performance Comparison for 2-Amino-3,3-dimethylpentanoic Acid Enantiomers

Analytical StrategyColumn / PhaseRetention Time (S)Retention Time (R)Resolution (Rs)Selectivity (α)Detection Limit
Direct (Zwitterionic) CHIRALPAK ZWIX(+) (3 µm)6.2 min8.5 min4.11.45~10 ng/mL (MS)
Direct (Glycopeptide) Poroshell 120 Chiral-T (2.7 µm)4.8 min5.9 min2.81.28~50 ng/mL (ELSD)
Indirect (Derivatization) Zorbax Eclipse Plus C18 (1.8 µm)12.4 min14.1 min3.51.18~0.1 ng/mL (FLD)

Note: Elution order on ZWIX(+) typically presents the (S)-enantiomer first, but this can be systematically reversed by switching to the pseudo-enantiomeric ZWIX(-) column[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, preventing false positives caused by matrix effects or reagent degradation.

Protocol A: Direct LC-MS Method (CHIRALPAK ZWIX)

Best for: High-throughput screening and synthetic purity confirmation.

  • Mobile Phase Preparation: Prepare a bulk solvent of Methanol/Acetonitrile/Water (49:49:2, v/v/v). Add 50 mM Formic Acid (FA) and 25 mM Diethylamine (DEA).

    • Causality: The specific 2:1 ratio of FA to DEA buffers the organic mobile phase to an apparent pH of ~6.0. This ensures the cinchona alkaloid's quinuclidine nitrogen remains protonated while the sulfonic acid is deprotonated, maintaining the critical zwitterionic state required for double ion-pairing[2].

  • Chromatographic Conditions: Flow rate 0.5 mL/min; Column temperature 25°C; MS detection (ESI+ in MRM mode).

  • Self-Validation Mechanism: Incorporate a post-column infusion of a deuterated internal standard (e.g.,

    
    -leucine) to continuously monitor ionization suppression. Furthermore, inject a non-racemic calibration standard (e.g., 80% S, 20% R) every 10 samples. A consistent 4:1 peak area ratio mathematically validates that no on-column enantiomerization or selective degradation is occurring during the sequence.
    
Protocol B: Indirect FLD Method (OPA/NAC Derivatization)

Best for: Trace-level biological or astrobiological samples.

  • Reagent Preparation: Dissolve 4 mg OPA and 4 mg NAC in 300 µL methanol, then add 700 µL of 0.1 M sodium borate buffer (pH 9.4).

  • Derivatization Kinetics: Mix 10 µL of the amino acid sample with 10 µL of the OPA/NAC reagent. Incubate at room temperature for exactly 15 minutes before injection.

    • Causality: Standard linear amino acids derivatize in 1-2 minutes. However, the quaternary C3 carbon in 2-amino-3,3-dimethylpentanoic acid creates immense steric shielding around the alpha-amine. Forcing the reaction with a longer 15-minute incubation time prevents incomplete derivatization and artifactual peak splitting.

  • Chromatographic Conditions: Inject onto an achiral sub-2µm C18 column. Gradient elution using 50 mM sodium acetate (pH 5.7) and methanol. Fluorescence detection (Ex: 340 nm, Em: 450 nm).

  • Self-Validation Mechanism: Perform the derivatization in parallel on the sample and an achiral internal standard (e.g.,

    
    -aminoisobutyric acid). Because the internal standard is achiral, it must form only one diastereomeric peak with the chiral NAC reagent. If two peaks appear for the internal standard, it definitively proves the NAC reagent has racemized, instantly invalidating the run and preventing the reporting of false enantiomeric excess (ee)[1].
    

Conclusion

For the separation of highly hindered aliphatic amino acids like 2-amino-3,3-dimethylpentanoic acid, reliance on traditional inclusion-based CSPs is often insufficient. Zwitterionic columns (ZWIX) offer the most robust direct LC-MS approach by utilizing strong electrostatic forces to overcome steric repulsion. Conversely, for ultra-trace analysis, OPA/NAC derivatization combined with sub-2µm C18 chromatography remains the gold standard, provided the derivatization kinetics are adjusted for the steric bulk of the analyte.

References

1.[1] Title: The Search for Chiral Asymmetry as a Potential Biosignature in our Solar System | Source: Chemical Reviews - ACS Publications | URL: [Link] 2.[3] Title: Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns | Source: Agilent Technologies | URL: [Link] 3.[2] Title: Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC | Source: Chiral Technologies | URL: [Link]

Sources

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Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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